molecular formula C55H92O B083863 Bactoprenol CAS No. 12777-41-2

Bactoprenol

Cat. No.: B083863
CAS No.: 12777-41-2
M. Wt: 769.3 g/mol
InChI Key: BNAIICFZMLQZKW-CYAIWNQHSA-N
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Description

Bactoprenol, also known as undecaprenol or dolichol-11, is a C55 isoprenoid alcohol that serves as a critical lipid carrier in prokaryotic systems . First identified as the most abundant lipid formed by Lactobacillus species from mevalonic acid, its structure consists of 11 isoprene units—10 unsaturated and one saturated—giving it a molecular weight of 768 . Its primary research value lies in its indispensable role in bacterial cell envelope biogenesis. This compound functions as a membrane-anchored carrier that shuttles hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane . In the lipid II cycle, this compound phosphate (C55-P) is first linked to a peptidoglycan precursor to form Lipid I . After the addition of N-acetylglucosamine (GlcNAc) to form Lipid II, the this compound-bound building block is transported to the outer surface of the membrane for incorporation into the growing peptidoglycan meshwork, a process essential for bacterial cell shape and integrity . The carrier is then recycled as this compound pyrophosphate (C55-PP) and must be dephosphorylated to begin a new cycle . Because of its essential function, the this compound pathway is a validated target for several antibiotics . Bacitracin, for example, acts by complexing with this compound pyrophosphate, preventing its dephosphorylation and recycling . Furthermore, lantibiotics like nisin and NAI-107 bind to the this compound-bound precursor Lipid II, thereby inhibiting cell wall biosynthesis and, in some cases, forming pores in the bacterial membrane . Studying this compound is therefore crucial for understanding fundamental bacterial physiology and for research into novel antibacterial strategies . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H92O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,55-56H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAIICFZMLQZKW-CYAIWNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H92O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12777-41-2
Record name Bactoprenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling Bactoprenol: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and seminal characterization of bactoprenol, a pivotal lipid carrier molecule in bacterial cell wall biosynthesis. We delve into the foundational 1966 study by Thorne and Kodicek, which first named and structurally elucidated this C55 isoprenoid alcohol. This document summarizes the key quantitative data, presents detailed experimental protocols from this landmark research, and visualizes the critical biosynthetic pathways and experimental workflows. The information contained herein offers a comprehensive resource for researchers in microbiology, biochemistry, and antibiotic development, providing a solid foundation for understanding the significance of this compound as a therapeutic target.

Introduction

The integrity of the bacterial cell wall is paramount for survival, making its biosynthetic pathways attractive targets for antimicrobial agents. A central player in the construction of the peptidoglycan layer is a long-chain lipid alcohol that acts as a carrier for the hydrophilic peptidoglycan precursors, shuttling them across the hydrophobic cell membrane. This crucial molecule was first systematically characterized and named This compound in a landmark 1966 paper by K.J. Thorne and E. Kodicek.[1][2] Their work, published in The Biochemical Journal, laid the groundwork for our understanding of this essential component of bacterial physiology.

This guide revisits their pioneering research, offering a detailed overview of the discovery and initial characterization of this compound. We will examine the experimental evidence that led to its structural determination and provide a clear summary of its physicochemical properties. Furthermore, this document will detail the methodologies employed by Thorne and Kodicek, offering a glimpse into the analytical techniques of the era.

Discovery and Initial Characterization

This compound was identified as the most abundant lipid derived from mevalonic acid in three species of Lactobacillus.[1][2] The initial investigation by Thorne and Kodicek aimed to elucidate the structure of this previously uncharacterized lipid. Their research culminated in the identification of this compound as a C55 isoprenoid alcohol.[1][2]

Quantitative Data Summary

The initial characterization of this compound yielded several key quantitative parameters that were instrumental in determining its structure. These findings are summarized in the table below.

PropertyValueMethod of DeterminationReference
Molecular Weight 768Mass Spectrometry[1][2]
Chemical Formula C55H90ODeduced from molecular weight and structural analysis[1][2]
Number of Isoprene Units 11 (10 unsaturated, 1 saturated)Mass Spectrometry and Nuclear Magnetic Resonance[1][2]
Number of Double Bonds 10Deduced from hydrogenation experiments and NMR[1][2]
Functional Groups Hydroxyl groupInfrared Spectroscopy and Acetylation[1][2]

Experimental Protocols

The following sections detail the key experimental methodologies employed by Thorne and Kodicek in their 1966 study.

Isolation and Purification of this compound from Lactobacillus

Objective: To isolate and purify this compound from Lactobacillus species for structural analysis.

Methodology:

  • Bacterial Culture and Lipid Extraction:

    • Lactobacillus species were cultured in a suitable growth medium.

    • The bacterial cells were harvested by centrifugation.

    • The cell pellet was subjected to lipid extraction using a chloroform-methanol solvent system.

  • Saponification and Unsaponifiable Fraction Extraction:

    • The crude lipid extract was saponified using alcoholic potassium hydroxide to hydrolyze ester-linked lipids.

    • The unsaponifiable fraction, containing this compound, was extracted with diethyl ether.

  • Column Chromatography:

    • The unsaponifiable lipid fraction was subjected to column chromatography on alumina (Grade III).

    • The column was eluted with a gradient of diethyl ether in light petroleum.

    • Fractions were collected and monitored for the presence of this compound.

  • Preparative Thin-Layer Chromatography (TLC):

    • The this compound-containing fractions from column chromatography were further purified by preparative TLC on silica gel G plates.

    • The plates were developed with a specific solvent system to separate this compound from other lipids.

    • The band corresponding to this compound was scraped from the plate and the lipid was eluted from the silica gel with diethyl ether.

Structural Elucidation Techniques

Objective: To determine the chemical structure of the purified this compound.

Methodologies:

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel G plates.

    • Mobile Phase (Solvent System): Benzene-chloroform (1:1, v/v).

    • Visualization: Iodine vapor.

    • Procedure: Purified this compound, along with its acetylated and hydrogenated derivatives, were spotted on a TLC plate and developed in the solvent system. The migration distance (Rf value) was compared to that of known isoprenoid alcohols like dolichol.

  • Mass Spectrometry:

    • Instrumentation: A.E.I. MS9 mass spectrometer.

    • Sample Introduction: Direct insertion probe.

    • Ionization: Electron impact (EI).

    • Analysis: The mass spectrum of the purified this compound was recorded to determine its molecular weight and fragmentation pattern, which provided information about the number of isoprene units.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: Varian Associates A-60 spectrometer.

    • Solvent: Carbon tetrachloride (CCl4).

    • Standard: Tetramethylsilane (TMS) as an internal standard.

    • Analysis: The proton NMR spectrum was analyzed to determine the number and types of protons present in the molecule, confirming the isoprenoid structure and the presence of double bonds.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A spectrophotometer capable of measurements in the infrared region.

    • Sample Preparation: The sample was prepared as a thin film or in a suitable solvent.

    • Analysis: The IR spectrum was examined for characteristic absorption bands, such as a broad band around 3300-3400 cm⁻¹, indicative of a hydroxyl (-OH) group.

Signaling Pathways and Experimental Workflows

The discovery of this compound was a critical step in understanding the intricate process of bacterial cell wall synthesis. The following diagrams illustrate the central role of this compound in this pathway and the workflow for its initial characterization.

Bactoprenol_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG Lipid_II Lipid II (this compound-PP-NAM-pentapeptide-NAG) UDP_NAG->Lipid_II UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I (this compound-PP-NAM-pentapeptide) UDP_NAM_pentapeptide->Lipid_I MraY Bactoprenol_P This compound-P Bactoprenol_P->Lipid_I Lipid_I->Lipid_II MurG Bactoprenol_PP This compound-PP Lipid_II->Bactoprenol_PP Flippase (MurJ) Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Bactoprenol_PP->Bactoprenol_P Dephosphorylation (Bacitracin target) Peptidoglycan->Peptidoglycan Transpeptidase (Cross-linking)

Caption: The this compound cycle in peptidoglycan synthesis.

Bactoprenol_Characterization_Workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_results Results Start Lactobacillus Culture Extraction Lipid Extraction Start->Extraction Saponification Saponification Extraction->Saponification ColumnChrom Alumina Column Chromatography Saponification->ColumnChrom TLC_prep Preparative TLC ColumnChrom->TLC_prep Pure_this compound Pure this compound TLC_prep->Pure_this compound TLC_anal Analytical TLC Pure_this compound->TLC_anal MassSpec Mass Spectrometry Pure_this compound->MassSpec NMR NMR Spectroscopy Pure_this compound->NMR IR IR Spectroscopy Pure_this compound->IR MW Molecular Weight (768) MassSpec->MW Structure C55 Isoprenoid Alcohol MassSpec->Structure NMR->Structure Functional_Group Hydroxyl Group IR->Functional_Group

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The seminal work of Thorne and Kodicek in 1966 provided the scientific community with the first detailed characterization of this compound, a molecule now recognized as a cornerstone of bacterial cell wall biosynthesis. Their meticulous application of the analytical techniques of their time successfully unveiled the structure of this C55 isoprenoid alcohol, paving the way for decades of research into its function and its potential as an antibiotic target. This technical guide serves as a testament to their foundational research and provides contemporary scientists with a comprehensive understanding of the origins of our knowledge of this essential bacterial lipid. The continued study of this compound and its associated enzymes remains a promising avenue for the development of novel therapeutics to combat bacterial infections.

References

The Linchpin of Bacterial Cell Wall Construction: A Technical Guide to Bactoprenol Biosynthesis and Its Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the biosynthesis and regulation of bactoprenol, a critical lipid carrier molecule essential for the construction of the bacterial cell wall. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. By detailing the enzymatic pathway, regulatory mechanisms, and key experimental protocols, this guide aims to facilitate a deeper understanding of this vital bacterial process and inform the development of next-generation therapeutics that target this pathway.

Introduction: this compound, the Unsung Hero of Bacterial Survival

This compound, a 55-carbon isoprenoid alcohol (C55-P), is an indispensable component in the biosynthesis of the bacterial cell wall, a structure crucial for maintaining cell shape and protecting against osmotic lysis[1]. This lipid carrier molecule facilitates the transport of hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane to the site of cell wall assembly[2]. Given its central role in this essential process and its absence in eukaryotes, the this compound biosynthesis pathway represents a highly attractive and specific target for the development of new antibacterial drugs[3][4].

The biosynthesis of this compound and its subsequent utilization in the lipid II cycle are complex, tightly regulated processes. A thorough understanding of the enzymes involved, their kinetics, and the mechanisms that control their activity is paramount for the rational design of effective inhibitors.

The Core Biosynthetic Pathway of this compound

The de novo synthesis of this compound initiates in the cytoplasm and culminates in the formation of undecaprenyl pyrophosphate (UPP), the diphosphorylated form of this compound. This process is catalyzed by a single enzyme, undecaprenyl pyrophosphate synthase (UppS).

The key steps in the pathway are as follows:

  • Initiation: The pathway begins with farnesyl pyrophosphate (FPP), a C15 isoprenoid.

  • Elongation: UppS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP), a C5 isoprenoid, to the FPP starter molecule[3][5]. Each condensation reaction adds a five-carbon unit, extending the lipid chain.

  • Final Product: The final product of this series of condensations is undecaprenyl pyrophosphate (UPP), a C55 lipid pyrophosphate[3][4][5].

  • Activation: For this compound to function as a carrier, UPP must be dephosphorylated to undecaprenyl phosphate (Und-P or this compound-P) by a UPP phosphatase[1].

Bactoprenol_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane FPP Farnesyl Pyrophosphate (FPP, C15-PP) UppS UppS FPP->UppS IPP Isopentenyl Pyrophosphate (IPP, C5-PP) IPP->UppS x8 UPP Undecaprenyl Pyrophosphate (UPP, C55-PP) UPP_Pase UPP Phosphatase UPP->UPP_Pase UndP Undecaprenyl Phosphate (this compound-P, C55-P) MraY MraY UndP->MraY LipidI Lipid I UppS->UPP UPP_Pase->UndP MraY->LipidI + UDP-MurNAc-pentapeptide

Quantitative Analysis of Key Pathway Components

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. This section provides a summary of key quantitative data.

Enzyme Kinetics

The primary enzyme in this compound biosynthesis is Undecaprenyl Pyrophosphate Synthase (UppS). Its kinetic parameters are crucial for understanding the rate of UPP synthesis.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
UppSEscherichia coliFPP~0.42.5[5]
UppSEscherichia coliGGPP0.32.1[6]
UppSEscherichia coliGPP36.01.7[6]

Table 1: Kinetic Parameters of Undecaprenyl Pyrophosphate Synthase (UppS)

Inhibitor Potency

Several compounds have been identified that inhibit UppS, representing potential starting points for antibiotic development. The half-maximal inhibitory concentration (IC50) is a key measure of their potency.

InhibitorTarget EnzymeOrganismIC50 (µM)Reference
Anthranilic Acid Derivative (Compound 2)UppSEscherichia coli25[3]
ViridicatumtoxinUppSStaphylococcus aureus4[7]
SpirohexalineUppSStaphylococcus aureus9[7]
DiphosphateUppSBacteroides fragilis1000[4]

Table 2: IC50 Values of Selected UppS Inhibitors

Cellular Concentrations of Pathway Intermediates

The cellular pools of this compound-linked intermediates provide insight into the flux and regulation of the cell wall biosynthesis pathway.

IntermediateOrganismMolecules per cellReference
Lipid IEscherichia coli~700 - 2,000[8]
Lipid IIEscherichia coli~1,000 - 3,000[8]
Lipid IIBacillus megaterium~34,000[8]
Total Lipid IntermediatesStaphylococcus aureus~50,000[8]

Table 3: Estimated Cellular Concentrations of this compound-Linked Intermediates

Regulation of this compound Biosynthesis

The synthesis of this compound is a tightly controlled process to meet the cellular demands for cell wall precursors while preventing the wasteful expenditure of resources. Regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation

The expression of the uppS gene, which encodes for undecaprenyl pyrophosphate synthase, is subject to transcriptional control. In Escherichia coli, the expression of the upp gene (encoding uracil phosphoribosyltransferase, not UppS) is regulated by the intracellular concentration of UTP[9]. While the direct transcriptional regulation of uppS is less well-characterized, it is likely integrated with the overall regulation of cell wall synthesis and cell division genes. Bacterial gene expression is often controlled by operons, where repressors and activators bind to regulatory DNA sequences to modulate transcription in response to environmental cues[10]. The expression of genes involved in cell wall biosynthesis is expected to be coordinated with the cell cycle and growth rate.

Post-Translational Regulation and Feedback Inhibition

Post-translational regulation, particularly feedback inhibition, plays a crucial role in modulating the activity of the this compound biosynthesis pathway. The accumulation of pathway products can inhibit the activity of upstream enzymes. While direct feedback inhibition of UppS by UPP has been investigated, a more complex regulatory network involving downstream intermediates of the lipid II cycle is emerging.

// Feedback loops UPP -> UppS [color="#EA4335", style=dashed, arrowhead=tee, label="Potential Feedback\nInhibition"]; LipidII -> MraY [color="#EA4335", style=dashed, arrowhead=tee, label="Feedback Inhibition"];

} dot Caption: Regulatory feedback loops in the this compound and lipid II cycle pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound biosynthesis and its inhibition.

UppS Inhibition Assay (Radiolabeled Method)

This assay measures the activity of UppS by quantifying the incorporation of a radiolabeled substrate into the final product.

Materials:

  • Purified UppS enzyme

  • HEPES buffer (100 mM, pH 7.5)

  • KCl (50 mM)

  • MgCl2 (0.5 mM)

  • Farnesyl pyrophosphate (FPP) (1.5 µM)

  • [14C]-Isopentenyl pyrophosphate ([14C]-IPP) (12 µM)

  • DMSO

  • Test inhibitor compounds

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, FPP, and [14C]-IPP.

  • Add 2 µL of DMSO (vehicle control) or the test inhibitor dissolved in DMSO to the reaction mixture.

  • Initiate the reaction by adding the purified UppS enzyme. The final reaction volume is typically 40 µL.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring that substrate consumption does not exceed 30%.

  • Terminate the reaction by adding an equal volume of a quenching solution (e.g., 60% ethanol, 0.2 M EDTA).

  • Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product (UPP) from the unreacted substrates.

  • Quantify the amount of radiolabeled product using a radioactivity scanner or by scraping the corresponding spot and measuring with a scintillation counter.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3][11]

UppS_Inhibition_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, FPP, [14C]-IPP) Start->Prepare_Mixture Add_Inhibitor Add Test Inhibitor or DMSO Prepare_Mixture->Add_Inhibitor Add_Enzyme Initiate with UppS Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench Quench Reaction Incubate->Quench TLC Separate by TLC Quench->TLC Quantify Quantify Radiolabeled Product TLC->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

In Vitro Peptidoglycan Synthesis Assay

This assay reconstitutes the later stages of peptidoglycan synthesis to monitor the activities of glycosyltransferases and transpeptidases using a radiolabeled lipid II substrate.

Materials:

  • Radiolabeled Lipid II

  • Purified penicillin-binding proteins (PBPs) or bacterial membrane preparations

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Muramidase

  • High-performance liquid chromatography (HPLC) system

  • Flow-through scintillation counter

Procedure:

  • Incubate the radiolabeled lipid II substrate with the source of peptidoglycan synthesizing enzymes (purified PBPs or membrane preparations) in the reaction buffer.

  • Allow the polymerization and cross-linking reactions to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Terminate the reaction, for example, by boiling.

  • Digest the resulting peptidoglycan polymers into muropeptides using muramidase.

  • Separate the muropeptide products by reverse-phase HPLC.

  • Quantify the amount of radioactivity in each peak using a flow-through scintillation counter to determine the extent of glycosyltransferase and transpeptidase activity[12].

Conclusion and Future Directions

This compound biosynthesis is a cornerstone of bacterial viability, making it a prime target for novel antibiotic discovery. This guide has provided a detailed overview of the biosynthetic pathway, its regulation, and key experimental approaches for its study. The quantitative data presented herein offers a valuable resource for computational modeling and rational drug design.

Future research should focus on several key areas:

  • Elucidation of Transcriptional Regulatory Networks: A deeper understanding of how uppS expression is coordinated with other cell cycle and cell wall synthesis genes is needed.

  • Structural Biology of Key Enzymes: High-resolution structures of UppS and this compound phosphatases in complex with substrates and inhibitors will be invaluable for structure-based drug design.

  • Discovery of Novel Inhibitors: High-throughput screening campaigns, coupled with the detailed biochemical assays described, will be essential for identifying new chemical scaffolds that inhibit this pathway.

  • In Vivo Validation: Promising inhibitors identified through in vitro studies must be rigorously tested in cellular and animal models to assess their efficacy and pharmacokinetic properties.

By continuing to unravel the complexities of this compound biosynthesis and its regulation, the scientific community can pave the way for the development of new and effective antibacterial therapies to combat the growing threat of antibiotic resistance.

References

The Linchpin of the Wall: A Technical Guide to Bactoprenol's Function in Bacterial Cell Wall Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The bacterial cell wall is a critical structure for survival, maintaining cell shape and protecting against environmental stress. Its primary component, peptidoglycan, is a complex polymer whose synthesis is a major target for antibiotics. Central to this synthesis is bactoprenol, a C55 isoprenoid lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane. This technical guide provides an in-depth exploration of this compound's function, detailing its role in the transport cycle, its interaction with key enzymes, and the experimental methodologies used to study this essential process. Furthermore, this guide explores the inhibition of the this compound cycle as a strategy for novel antimicrobial drug development.

Introduction

The bacterial cell wall is a remarkable macromolecular structure that provides shape and osmotic protection to the bacterial cell. In most bacteria, the essential component of the cell wall is peptidoglycan (also known as murein), a polymer consisting of sugars and amino acids.[1] The biosynthesis of peptidoglycan is a complex process that occurs in three stages: cytoplasmic synthesis of precursors, membrane-associated assembly and transport of monomer units, and periplasmic polymerization and insertion into the existing cell wall.[2]

At the heart of the membrane-associated stage lies a crucial lipid carrier molecule: this compound. This compound, a 55-carbon isoprenoid alcohol, functions as a hydrophobic shuttle, transporting the hydrophilic peptidoglycan precursors across the lipid bilayer of the cytoplasmic membrane.[3][4] This process, known as the this compound cycle, is a fascinating example of molecular logistics and is absolutely essential for bacterial viability, making it an attractive target for antimicrobial agents.[5]

This guide will delve into the technical details of this compound's function, providing a comprehensive overview for researchers and professionals in the field of microbiology and drug development.

The this compound Cycle: A Molecular Shuttle Service

The this compound cycle is a multi-step process that facilitates the transport of a single peptidoglycan monomer from the cytoplasm to the periplasm. The cycle can be broken down into the following key stages:

  • Initiation: The cycle begins on the cytoplasmic face of the membrane, where this compound exists as this compound phosphate (BPP).[6]

  • Formation of Lipid I: The enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to BPP. This reaction releases UMP and forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I.[2][7]

  • Formation of Lipid II: The integral membrane enzyme MurG (UDP-N-acetylglucosamine:N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase) then transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming the disaccharide-pentapeptide precursor known as Lipid II.[2][8]

  • Translocation: Lipid II is then "flipped" across the cytoplasmic membrane to the periplasmic face. The exact mechanism of this translocation is still under investigation, but it is a critical step in delivering the peptidoglycan building block to the site of polymerization.[9]

  • Polymerization: In the periplasm, the disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain through the action of penicillin-binding proteins (PBPs), which possess transglycosylase and transpeptidase activities.[2]

  • Recycling of this compound: Following the polymerization step, this compound is released as this compound pyrophosphate (BPP). BPP is then dephosphorylated by a phosphatase to regenerate this compound phosphate, which can then be flipped back to the cytoplasmic face of the membrane to initiate another round of transport.[10] The antibiotic bacitracin specifically inhibits this dephosphorylation step.[11]

Bactoprenol_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP-MurNAc-pp UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pp->MraY UDP-GlcNAc UDP-GlcNAc MurG MurG UDP-GlcNAc->MurG Bactoprenol_P This compound-P Bactoprenol_P->MraY Lipid_I Lipid I Lipid_I->MurG Lipid_II_cyto Lipid II Flippase Flippase Lipid_II_cyto->Flippase MraY->Lipid_I UMP MurG->Lipid_II_cyto UDP Lipid_II_peri Lipid II Flippase->Lipid_II_peri Bpp_phosphatase BPP Phosphatase Bpp_phosphatase->Bactoprenol_P Pi PGN Growing Peptidoglycan Lipid_II_peri->PGN Transglycosylation Transpeptidation Bactoprenol_PP This compound-PP PGN->Bactoprenol_PP Bactoprenol_PP->Bpp_phosphatase

Caption: The this compound Cycle.

Key Enzymes: MraY and MurG

The enzymes MraY and MurG are central to the membrane-associated steps of peptidoglycan synthesis and are essential for bacterial viability.

  • MraY (Phospho-MurNAc-pentapeptide translocase): MraY is an integral membrane protein that catalyzes the first committed step of the membrane cycle: the synthesis of Lipid I.[7] It is the target of several naturally occurring nucleoside antibiotics, including tunicamycin.[12]

  • MurG (Glycosyltransferase): MurG is a peripheral membrane protein that catalyzes the synthesis of Lipid II by transferring a GlcNAc moiety to Lipid I.[8] The structure of MurG has been solved, providing insights into its catalytic mechanism and its classification as a paradigm for a large superfamily of glycosyltransferases.[13]

Quantitative Data

Precise quantification of this compound and the kinetic parameters of its associated enzymes is crucial for understanding the dynamics of cell wall synthesis and for the development of targeted inhibitors.

ParameterEnzymeOrganismSubstrate(s)KmVmaxReference(s)
Kinetic Parameters MraYBacillus subtilisUDP-MurNAc-pentapeptide-DNS15.1 ± 1.2 µM1.8 ± 0.1 nmol/min/mg[9]
Heptaprenyl-phosphate (C35-P)48.2 ± 5.3 µM[9]
MurGEscherichia coliUDP-GlcNAc100 µM (apparent)Not specified[14]
Lipid I analogueNot specifiedNot specified[14]
Abundance This compoundLactobacillus casei-Not applicable~0.02-0.03 µmol/g dry weight[15]
Escherichia coli-~500,000 molecules/cellNot applicable[16]

Note: The abundance of this compound can vary depending on the bacterial species and growth conditions. The provided values are estimates from specific studies.

Experimental Protocols

Studying the function of this compound and its associated enzymes requires specialized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro MraY Activity Assay (Fluorescence-Based)

This protocol is adapted from methods described for the characterization of MraY activity using a fluorescently labeled substrate.[9]

Objective: To measure the activity of MraY by monitoring the formation of fluorescently labeled Lipid I.

Materials:

  • Purified MraY enzyme preparation

  • Heptaprenyl-phosphate (C35-P) or Undecaprenyl-phosphate (C55-P)

  • UDP-MurNAc-pentapeptide-Dansyl (fluorescent substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 0.1% (w/v) Triton X-100

  • Stop Solution: 1 M HCl

  • Organic Solvent: Chloroform/Methanol (2:1, v/v)

  • 96-well microplate (black, for fluorescence readings)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, C35-P (or C55-P) to a final concentration of 50 µM, and UDP-MurNAc-pentapeptide-Dansyl to a final concentration of 10 µM.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified MraY enzyme preparation to a final concentration of 1-5 µg/mL.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Extract the lipid components by adding 3 volumes of the organic solvent, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the lower organic phase containing the fluorescent Lipid I to a fresh tube and evaporate the solvent under a stream of nitrogen.

  • Resuspend the dried lipid film in a known volume of methanol.

  • Transfer the resuspended sample to a 96-well microplate.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the dansyl group (e.g., Ex: 340 nm, Em: 520 nm).

  • A standard curve using known concentrations of a fluorescent lipid can be used to quantify the amount of Lipid I produced.

MraY_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, C35-P, Dansyl-Substrate) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_enzyme Add MraY Enzyme pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add HCl) incubate->stop_reaction extract Extract Lipids (Chloroform/Methanol) stop_reaction->extract dry_lipid Dry Organic Phase extract->dry_lipid resuspend Resuspend in Methanol dry_lipid->resuspend measure Measure Fluorescence resuspend->measure end End measure->end

Caption: Workflow for the MraY Activity Assay.

In Vitro MurG Activity Assay (Radiochemical)

This protocol is based on established methods for measuring the glycosyltransferase activity of MurG using a radiolabeled substrate.[14]

Objective: To quantify the activity of MurG by measuring the incorporation of radiolabeled GlcNAc into Lipid II.

Materials:

  • Purified MurG enzyme preparation

  • Lipid I

  • UDP-[¹⁴C]GlcNAc (radiolabeled substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5% (w/v) Triton X-100

  • Stop Solution: 1% (w/v) SDS

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, Lipid I to a final concentration of 10 µM, and UDP-[¹⁴C]GlcNAc to a final concentration of 50 µM (with a specific activity of ~50 mCi/mmol).

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified MurG enzyme preparation to a final concentration of 0.5-2 µg/mL.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Spot the entire reaction mixture onto a glass fiber filter.

  • Wash the filter three times with 5 mL of 5% (w/v) trichloroacetic acid (TCA) to remove unincorporated UDP-[¹⁴C]GlcNAc.

  • Wash the filter once with 5 mL of ethanol.

  • Dry the filter completely under a heat lamp.

  • Place the dried filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The amount of Lipid II synthesized is calculated based on the specific activity of the UDP-[¹⁴C]GlcNAc.

MurG_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Lipid I, UDP-[14C]GlcNAc) start->prep_mix pre_incubate Pre-incubate at 30°C prep_mix->pre_incubate add_enzyme Add MurG Enzyme pre_incubate->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop Reaction (Add SDS) incubate->stop_reaction spot_filter Spot on Glass Fiber Filter stop_reaction->spot_filter wash_filter Wash Filter (TCA, Ethanol) spot_filter->wash_filter dry_filter Dry Filter wash_filter->dry_filter measure Measure Radioactivity dry_filter->measure end End measure->end

Caption: Workflow for the MurG Activity Assay.

Regulation of the this compound Cycle

The biosynthesis of peptidoglycan is a tightly regulated process to ensure cell wall integrity during growth and division. Recent studies have revealed a feedback control mechanism for MraY activity. It is proposed that an excess of Lipid II in the periplasmic leaflet of the membrane can allosterically inhibit MraY, thus preventing the over-accumulation of peptidoglycan precursors and the sequestration of the limited pool of this compound.[17]

MraY_Regulation cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Precursors UDP-MurNAc-pp This compound-P MraY MraY Precursors->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Flippase Flippase MurG->Flippase Lipid II Lipid_II Lipid II Flippase->Lipid_II Lipid_II->MraY Feedback Inhibition

Caption: Feedback Regulation of MraY.

This compound as an Antibiotic Target

The essentiality and conservation of the this compound cycle across a wide range of bacteria make it an excellent target for the development of novel antibiotics. Several existing antibiotics are known to inhibit this cycle at different stages:

  • Tunicamycin: A nucleoside antibiotic that inhibits MraY.[12]

  • Bacitracin: A polypeptide antibiotic that inhibits the dephosphorylation of this compound pyrophosphate, thereby preventing the recycling of the lipid carrier.[11]

  • Friulimicin B: A lipopeptide antibiotic that forms a complex with this compound phosphate.[7]

  • Lantibiotics (e.g., Nisin): These peptides can bind to Lipid II, sequestering it and inhibiting its incorporation into the growing peptidoglycan chain.[5]

The development of new compounds that target different components of the this compound cycle is a promising strategy to combat the growing threat of antibiotic resistance.

Conclusion

This compound is a vital component of the bacterial cell wall synthesis machinery, acting as an indispensable lipid carrier for peptidoglycan precursors. The this compound cycle, with its key enzymes MraY and MurG, represents a highly orchestrated process that is essential for bacterial survival. A thorough understanding of the function, regulation, and inhibition of this cycle, facilitated by the experimental protocols outlined in this guide, is critical for the development of the next generation of antimicrobial therapies. As our knowledge of this intricate system deepens, so too will our ability to exploit its vulnerabilities in the fight against bacterial infections.

References

The Linchpin of the Wall: A Technical Guide to Bactoprenol-Mediated Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of Bactoprenol-mediated transport, a critical pathway in bacterial cell wall biosynthesis and a key target for novel antimicrobial agents. We will delve into the core molecular machinery, present key quantitative data, detail experimental protocols for studying this pathway, and visualize the intricate processes involved.

Introduction: this compound, the Essential Lipid Carrier

This compound is a C55 isoprenoid alcohol, a long, hydrophobic lipid that resides within the bacterial cytoplasmic membrane.[1][2] Its primary role is to act as a shuttle, transporting hydrophilic cell wall precursors from the cytoplasm, across the hydrophobic barrier of the cell membrane, to the periplasmic space where they are incorporated into the growing peptidoglycan and teichoic acid polymers.[3][4] This transport process, known as the this compound lipid carrier cycle, is indispensable for the survival of most bacteria, making it an attractive target for antibiotic development.

The Core Mechanism: The Lipid II Cycle

The best-characterized this compound-mediated transport system is the Lipid II cycle, which is responsible for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. The cycle can be broken down into the following key stages:

Stage 1: Synthesis of Lipid I (Cytoplasmic Face)

The cycle begins on the inner leaflet of the cytoplasmic membrane. The enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to this compound phosphate (this compound-P), forming Lipid I and releasing UMP.[4]

Stage 2: Synthesis of Lipid II (Cytoplasmic Face)

Next, the glycosyltransferase MurG adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, creating the disaccharide-pentapeptide precursor known as Lipid II.[5] Lipid II is the complete monomeric building block of peptidoglycan.[6]

Stage 3: Translocation across the Membrane (Flipping)

Lipid II must then be translocated from the cytoplasmic leaflet to the periplasmic leaflet of the membrane. This "flipping" is a crucial step and is catalyzed by a flippase. While there has been some debate, the protein MurJ is now widely considered to be the primary Lipid II flippase in many bacteria.[5][7]

Stage 4: Polymerization and Cross-linking (Periplasmic Face)

Once on the outer face of the membrane, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by peptidoglycan glycosyltransferases (PGTs). These chains are then cross-linked by transpeptidases (TPs), creating the strong, mesh-like peptidoglycan sacculus.[4] These enzymatic activities are often carried out by Penicillin-Binding Proteins (PBPs).

Stage 5: Recycling of this compound

After the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan, this compound is left in the membrane as this compound-pyrophosphate (this compound-PP). This molecule is then dephosphorylated by a phosphatase to regenerate this compound-P, which can then be flipped back to the cytoplasmic face to begin a new cycle of transport. The antibiotic bacitracin specifically inhibits this recycling step.[8]

Visualization of the Lipid II Cycle

// Cytoplasmic reactions UDP_MurNAc_pp -> MraY [arrowhead=vee]; Bactoprenol_P -> MraY [arrowhead=vee]; MraY -> Lipid_I [label="UMP", arrowhead=vee]; Lipid_I -> MurG [arrowhead=vee]; UDP_GlcNAc -> MurG [arrowhead=vee]; MurG -> Lipid_II_in [label="UDP", arrowhead=vee];

// Flipping Lipid_II_in -> MurJ [arrowhead=vee]; MurJ -> Lipid_II_out [arrowhead=vee];

// Periplasmic reactions Lipid_II_out -> PBP [arrowhead=vee]; PBP -> Peptidoglycan [arrowhead=vee]; PBP -> Bactoprenol_PP [arrowhead=vee]; Bactoprenol_PP -> Phosphatase [arrowhead=vee]; Phosphatase -> Bactoprenol_P_out [label="Pi", arrowhead=vee];

// Recycling Bactoprenol_P_out -> Bactoprenol_P [style=dashed, arrowhead=vee, label="Recycle"]; } The this compound-mediated Lipid II cycle for peptidoglycan synthesis.

This compound in Wall Teichoic Acid (WTA) Biosynthesis

In Gram-positive bacteria, this compound-P is also a crucial carrier for the biosynthesis of wall teichoic acids (WTAs), anionic polymers important for cell shape, division, and pathogenesis. The initial steps of WTA synthesis also occur on the cytoplasmic face of the membrane, where enzymes like TarO and TarA transfer sugar precursors to this compound-P.[7][9] The resulting this compound-linked WTA precursor is then thought to be flipped to the periplasmic side by an ABC transporter, TarGH, where it is attached to the peptidoglycan.[9][10]

The dual-use of this compound-P for both peptidoglycan and WTA synthesis means that these two pathways compete for a limited pool of this essential lipid carrier. This competition has implications for antibiotic action; for instance, antibiotics that sequester Lipid II can indirectly inhibit WTA synthesis by depleting the available this compound-P.[11]

Visualization of Competing Pathways

Competing_Pathways cluster_pg Peptidoglycan Synthesis cluster_wta Wall Teichoic Acid Synthesis Bactoprenol_P_Pool This compound-P Pool (Cytoplasmic Face) MraY MraY Bactoprenol_P_Pool->MraY TarO_A TarO/TarA Bactoprenol_P_Pool->TarO_A Lipid_I Lipid I MurG MurG Lipid_II Lipid II PG_Flippase MurJ (Flippase) Peptidoglycan Peptidoglycan WTA_Intermediate This compound-PP-GlcNAc-ManNAc WTA_Polymerases TarB, TarL, etc. WTA_Precursor Completed WTA Precursor WTA_Flippase TarGH (ABC Transporter) WTA Wall Teichoic Acid

Quantitative Data

Understanding the kinetics and binding affinities within the this compound-mediated transport pathway is crucial for drug development. Below are tables summarizing key quantitative parameters.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrate(s)Km (µM)Reference(s)
MraYBacillus subtilisUDP-MurNAc-pentapeptide1.0 ± 0.3 (mM)[1]
MraYBacillus subtilisC55-P0.16 ± 0.08 (mM)[1]
MurGEscherichia coliFollows an ordered Bi Bi mechanism where the donor sugar binds first.N/A[12]

Note: Kinetic parameters for membrane-bound enzymes like MraY can vary significantly depending on the experimental conditions, such as the detergent or lipid environment used.

Table 2: Binding Affinities and Inhibition Constants of Antibiotics Targeting the Lipid II Cycle

AntibioticTargetOrganism/SystemKD / IC50Reference(s)
VancomycinLipid IIin vitroKD = 0.537 ± 0.041 µM
OritavancinLipid IIin vitroKD = 0.213 ± 0.060 µM
OritavancinAmidated Lipid IIin vitroKD = 0.066 ± 0.016 µM
Mureidomycin MixMraY & MurGEscherichia coliIC50 available[13]
TunicamycinMraYin vitroIC50 available[14]

Experimental Protocols

Investigating the this compound-mediated transport pathway requires specialized biochemical assays. Here, we provide detailed methodologies for key experiments.

In Vitro Lipid II Synthesis Assay

This assay reconstitutes the first two membrane-bound steps of the Lipid II cycle to screen for inhibitors of MraY and MurG.

Materials:

  • Membrane fraction containing overexpressed MraY (e.g., from E. coli or B. subtilis)

  • Purified MurG enzyme

  • This compound-P (C55-P)

  • UDP-MurNAc-pentapeptide

  • UDP-GlcNAc (can be radiolabeled, e.g., [14C]UDP-GlcNAc, for quantification)

  • Reaction Buffer: 60 mM Tris-HCl, 5 mM MgCl2, pH 7.5

  • Detergent (e.g., 0.5% w/v Triton X-100)

  • Quenching/Extraction Solvent: n-butanol/pyridine acetate (2:1, v/v), pH 4.2

  • TLC plates (Silica gel 60)

  • TLC developing solvent

  • Phosphomolybdic acid stain or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, detergent, MraY-containing membranes (e.g., 200 µg total protein), 5 nmol this compound-P, 50 nmol UDP-MurNAc-pentapeptide, and the test inhibitor at various concentrations.

  • Initiate Lipid I Synthesis: Incubate the mixture at 30°C for 30-60 minutes to allow for the synthesis of Lipid I.

  • Initiate Lipid II Synthesis: Add purified MurG and 50 nmol UDP-GlcNAc (including a radiolabeled tracer if desired) to the reaction mixture.

  • Incubation: Continue the incubation at 30°C for another 60 minutes.

  • Extraction: Stop the reaction and extract the lipid-linked intermediates by adding an equal volume of the n-butanol/pyridine acetate solvent. Vortex vigorously and centrifuge to separate the phases.

  • TLC Analysis: Carefully spot the organic (upper) phase onto a silica TLC plate.

  • Chromatography: Develop the TLC plate in an appropriate solvent system.

  • Visualization: Dry the plate and visualize the spots. If using a radiolabel, expose the plate to a phosphor screen. Alternatively, stain with phosphomolybdic acid and heat to reveal lipid-containing spots.

  • Quantification: If radiolabeled, the intensity of the Lipid II spot can be quantified using a phosphorimager to determine the IC50 of the inhibitor.

Thin-Layer Chromatography (TLC) for Lipid Intermediate Separation

TLC is a fundamental technique for separating and identifying the lipid intermediates of the peptidoglycan synthesis pathway.

Solvent Systems:

  • General Phospholipid Separation: Chloroform:Methanol:Water (65:25:4, v/v/v). In this system, Lipid II and this compound-P will have distinct Rf values.

  • Neutral Lipid Separation: Hexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v). This system is useful for separating less polar lipids.

Visualization Techniques:

  • Iodine Vapor: Place the dried TLC plate in a chamber with iodine crystals. Lipid spots will appear as yellow-brown spots. This method is non-destructive.

  • Phosphomolybdic Acid Stain: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol, then heat the plate at ~110°C. Lipids will appear as dark blue-green spots on a yellow background. This is a destructive method.

  • Primuline Spray: A 0.05% solution of primuline in acetone/water (80/20 v/v) can be used to visualize lipids under UV light. This method is non-destructive.

Visualization of an Experimental Workflow

Experimental_Workflow E E F F E->F

Conclusion

The this compound-mediated transport system is a marvel of biological engineering, enabling the construction of the essential bacterial cell wall. Its central role and conservation across many bacterial species underscore its importance as a target for antibacterial therapy. A deep, mechanistic understanding of this pathway, supported by robust quantitative data and reproducible experimental protocols, is paramount for the rational design of new drugs that can combat the growing threat of antibiotic resistance. This guide provides a foundational framework for researchers dedicated to this critical endeavor.

References

Bactoprenol: The Pivotal Lipid Carrier in Bacterial Membrane Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bactoprenol, a C55 isoprenoid alcohol, is an essential lipid carrier molecule embedded in the bacterial cytoplasmic membrane. Its primary function is to transport hydrophilic precursors of cell wall polymers, namely peptidoglycan and teichoic acids, across the hydrophobic membrane to the site of synthesis. This process is fundamental for bacterial growth, division, and viability, making the this compound cycle a prime target for antimicrobial drug development. This technical guide provides a comprehensive overview of this compound's structure, its central role in key biosynthetic pathways, detailed experimental protocols for its study, and quantitative data for the enzymes involved in its cycle.

Introduction

The bacterial cell wall is a complex and dynamic structure crucial for maintaining cell shape and protecting against osmotic stress. The biosynthesis of its major components, peptidoglycan and teichoic acids, involves a series of enzymatic reactions that are spatially and temporally regulated. A key player in this intricate process is this compound, a long-chain lipid alcohol that acts as a shuttle for activated precursors. Understanding the molecular mechanisms of the this compound cycle is paramount for the development of novel antibiotics that can overcome existing resistance mechanisms.

Structure and Physicochemical Properties of this compound

This compound, also known as undecaprenyl alcohol, is a 55-carbon isoprenoid alcohol. Its structure consists of eleven isoprene units, with the double bonds predominantly in the Z (cis) configuration, except for the three terminal double bonds which are in the E (trans) configuration.[1][2] This unique structure confers significant flexibility, which is essential for its carrier function within the membrane.[3] The terminal hydroxyl group is the site of phosphorylation, forming this compound phosphate (BPP), the active form that accepts the cell wall precursors.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅₅H₉₂O[3][4]
Molecular Weight769.3 g/mol [3][4]
Alternate NamesUndecaprenyl alcohol, C55-isoprenyl alcohol, Dolichol-11[1][3]
StructureC55 isoprenoid alcohol with 10 unsaturated and 1 saturated isoprene units[5][6][7]
StereochemistryPrimarily Z (cis) configuration with three terminal E (trans) double bonds[1][2]

Role of this compound in Peptidoglycan Synthesis

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cytoplasmic membrane, and in the periplasmic space (in Gram-negative bacteria) or cell wall (in Gram-positive bacteria). This compound phosphate is the lipid carrier that transports the peptidoglycan monomer, known as Lipid II, across the cytoplasmic membrane.

The key steps involving this compound are:

  • Formation of Lipid I: The enzyme MraY, an integral membrane protein, catalyzes the transfer of the phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from UDP-MurNAc-pentapeptide to this compound phosphate (BPP), forming MurNAc-(pentapeptide)-pyrophosphoryl-undecaprenol, also known as Lipid I.[8][9]

  • Formation of Lipid II: The peripheral membrane enzyme MurG then transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, creating the complete disaccharide-pentapeptide precursor, Lipid II.[9][10]

  • Translocation: Lipid II is translocated across the cytoplasmic membrane by a flippase, making the disaccharide-pentapeptide unit available for polymerization on the outer face of the membrane.[9]

  • Polymerization: Transglycosylases catalyze the polymerization of the glycan chains by incorporating the disaccharide-pentapeptide from Lipid II into the growing peptidoglycan chain.[5][11]

  • Cross-linking: Transpeptidases form peptide cross-links between adjacent glycan chains, providing rigidity to the cell wall.[5][11]

  • This compound Recycling: After the disaccharide-pentapeptide unit is released, this compound pyrophosphate (BPP-P) is dephosphorylated back to this compound phosphate (BPP) by a phosphatase, allowing it to participate in another round of synthesis. This recycling step is the target of the antibiotic bacitracin.[12]

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UDP BPP This compound-P BPP->MraY Lipid_I Lipid I MraY->Lipid_I UMP Lipid_I->MurG Lipid_II_in Lipid II (inner leaflet) MurG->Lipid_II_in Flippase Flippase Lipid_II_in->Flippase Lipid_II_out Lipid II (outer leaflet) Flippase->Lipid_II_out PBP_GT Transglycosylase (PBP) Lipid_II_out->PBP_GT BPPP This compound-PP Phosphatase Phosphatase (Bacitracin target) BPPP->Phosphatase Pi Phosphatase->BPP PBP_GT->BPPP Growing_PGN Growing Peptidoglycan PBP_GT->Growing_PGN PBP_TP Transpeptidase (PBP) Growing_PGN->PBP_TP Crosslinked_PGN Cross-linked Peptidoglycan PBP_TP->Crosslinked_PGN Teichoic_Acid_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Cell Wall UDP_GlcNAc UDP-GlcNAc TarO TarO/TagO UDP_GlcNAc->TarO BPP This compound-P BPP->TarO Precursors Glycerol/Ribitol-P Precursors WTA_Synthases WTA Synthases Precursors->WTA_Synthases BP_GlcNAc This compound-PP-GlcNAc TarO->BP_GlcNAc UMP BP_GlcNAc->WTA_Synthases BP_WTA This compound-PP-WTA Polymer (inner leaflet) WTA_Synthases->BP_WTA Transporter Transporter BP_WTA->Transporter BP_WTA_out This compound-PP-WTA Polymer (outer leaflet) Transporter->BP_WTA_out BP_WTA_out->BPP Recycling Ligas Ligase BP_WTA_out->Ligas WTA_PGN WTA-Peptidoglycan Ligas->WTA_PGN PGN Peptidoglycan PGN->Ligas Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: In vitro enzyme assay (e.g., MraY or MurG fluorescence assay) Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing significant inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Determine IC₅₀ values Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: - Orthogonal enzyme assays - Whole-cell activity (MIC determination) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies: - Kinetic analysis - Target engagement assays Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) studies Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

The Linchpin of the Wall: Investigating the Role of Bactoprenol in Teichoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Teichoic acids (TAs) are critical anionic glycopolymers that adorn the cell wall of Gram-positive bacteria, playing a pivotal role in cell shape determination, division, and pathogenesis. The biosynthesis of wall teichoic acid (WTA), a major subclass of TAs, is a complex process that relies on the lipid carrier bactoprenol phosphate (also known as undecaprenyl phosphate or C55-P). This technical guide provides a comprehensive overview of the indispensable role of this compound in WTA synthesis, detailing the enzymatic steps of the pathway, experimental protocols for its investigation, and quantitative data to support future research and drug development efforts. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this essential bacterial process.

Introduction

The bacterial cell wall is a vital structure that provides mechanical support and protection from the environment. In Gram-positive bacteria, the thick peptidoglycan layer is interwoven with a significant amount of teichoic acids, which can constitute up to 60% of the cell wall's dry weight.[1] Wall teichoic acids (WTAs) are covalently linked to the peptidoglycan, while lipoteichoic acids (LTAs) are anchored to the cytoplasmic membrane. This guide will focus on the biosynthesis of WTAs and the central role of the lipid carrier, this compound.

This compound phosphate acts as a hydrophobic anchor, shuttling the hydrophilic WTA precursors across the cytoplasmic membrane. The synthesis of these this compound-linked intermediates occurs on the cytoplasmic face of the membrane, followed by their translocation to the external face for polymerization and subsequent attachment to the peptidoglycan.[2] Given its crucial role, the WTA biosynthesis pathway, and particularly its dependence on this compound, represents a promising target for the development of novel antimicrobial agents.

The Wall Teichoic Acid Synthesis Pathway: A this compound-Dependent Process

The biosynthesis of WTA is a multi-step enzymatic process that can be broadly divided into the synthesis of the linkage unit, the polymerization of the main chain, and the translocation and attachment to peptidoglycan. This compound phosphate is the foundational molecule upon which the WTA precursor is assembled.

The initial steps of WTA synthesis are highly conserved across many Gram-positive species. The process begins with the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to this compound phosphate, a reaction catalyzed by the enzyme TarO (or TagO in some species). This forms the first lipid-linked intermediate, this compound-PP-GlcNAc (Lipid 0). Subsequently, a series of enzymes, including TarA and TarB, sequentially add further sugar and glycerol/ribitol phosphate moieties to build the complete linkage unit attached to this compound. The main chain of the teichoic acid polymer is then synthesized by polymerases such as TarF and TarL, which extend the chain using CDP-glycerol or CDP-ribitol as donor substrates.

The completed this compound-linked WTA polymer is then translocated across the cytoplasmic membrane by an ABC transporter, typically composed of TarG and TarH. Finally, the WTA polymer is ligated to the peptidoglycan by enzymes that are still being fully characterized.

Key Enzymes and their this compound-Linked Substrates

The following table summarizes the key enzymes involved in the initial stages of WTA biosynthesis in Staphylococcus aureus and their respective this compound-linked substrates and products.

EnzymeGeneSubstrate(s)ProductCellular Location
TarO tarOThis compound-P, UDP-GlcNAcThis compound-PP-GlcNAc (Lipid 0)Cytoplasmic Membrane
TarA tarAThis compound-PP-GlcNAc, UDP-ManNAcThis compound-PP-GlcNAc-ManNAcCytoplasmic Membrane
TarB tarBThis compound-PP-GlcNAc-ManNAc, CDP-GlycerolThis compound-PP-GlcNAc-ManNAc-Gro-PCytoplasmic Membrane
TarF tarFThis compound-PP-GlcNAc-ManNAc-(Gro-P)n, CDP-GlycerolThis compound-PP-GlcNAc-ManNAc-(Gro-P)n+1Cytoplasmic Membrane
TarL tarLThis compound-linked linkage unit, CDP-RibitolThis compound-linked poly(ribitol phosphate)Cytoplasmic Membrane
TarG/H tarG/HThis compound-linked WTA polymerTranslocated this compound-linked WTA polymerCytoplasmic Membrane

Quantitative Data on this compound and WTA Synthesis

Quantitative understanding of the components of the WTA synthesis pathway is crucial for kinetic modeling and for assessing the efficacy of potential inhibitors. The cellular concentration of this compound phosphate and the kinetic parameters of the key enzymes are critical data points.

ParameterOrganismValueReference
Cellular Concentration of this compound Phosphate Staphylococcus aureus~10^5 molecules/cell[3]
Km of TarO for this compound-P In vitro reconstitutionData not readily available
Km of TarA for this compound-PP-GlcNAc In vitro reconstitutionData not readily available
Km of TarB for this compound-PP-GlcNAc-ManNAc In vitro reconstitutionData not readily available

Note: Specific kinetic data for the interaction of Tar enzymes with their this compound-linked substrates is an active area of research and not always readily available in published literature.

Experimental Protocols

Investigating the role of this compound in WTA synthesis requires a combination of genetic, biochemical, and biophysical techniques. This section provides detailed methodologies for key experiments.

Purification of His-tagged Tar Enzymes (TarO, TarA, TarB)

This protocol describes the purification of N-terminally His-tagged Tar enzymes from E. coli.

1. Expression:

  • Transform E. coli BL21(DE3) with the expression vector containing the His-tagged tar gene.

  • Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-18 hours.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

2. Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Centrifuge the lysate at high speed to pellet the cell debris.

3. Affinity Chromatography:

  • Load the cleared lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

4. Gel Filtration (Optional):

  • For higher purity, concentrate the eluted protein and apply it to a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Collect the fractions containing the purified protein.

5. Analysis:

  • Analyze the purity of the protein by SDS-PAGE.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Reconstitution of the Initial Steps of WTA Synthesis

This protocol allows for the in vitro synthesis of early this compound-linked WTA intermediates.

1. Reaction Mixture Preparation:

  • In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):

    • Purified TarO, TarA, and TarB enzymes.

    • This compound phosphate (solubilized in a detergent like Triton X-100).

    • UDP-GlcNAc, UDP-ManNAc, and CDP-Glycerol.

    • Radiolabeled precursor (e.g., [α-³²P]UDP-GlcNAc or [¹⁴C]UDP-GlcNAc) for detection.

2. Incubation:

  • Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

3. Extraction of Lipid Intermediates:

  • Stop the reaction by adding a mixture of chloroform and methanol (1:1 v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • The this compound-linked intermediates will partition into the organic phase.

4. Analysis:

  • Spot the organic phase onto a silica thin-layer chromatography (TLC) plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water:ammonium hydroxide in a specific ratio).

  • Visualize the radiolabeled products by autoradiography.

Quantitative Analysis of this compound-Linked Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of WTA precursors.

1. Sample Preparation:

  • Extract the lipid intermediates from bacterial cells or in vitro reactions as described in section 4.2.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).

2. LC-MS/MS Analysis:

  • Inject the sample onto a reverse-phase liquid chromatography column.

  • Elute the compounds using a gradient of appropriate solvents (e.g., water with formic acid and acetonitrile with formic acid).

  • Detect the this compound-linked intermediates using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each intermediate should be determined beforehand.

3. Quantification:

  • Generate a standard curve using synthetic standards of the this compound-linked intermediates of known concentrations.

  • Quantify the amount of each intermediate in the sample by comparing its peak area to the standard curve.

Functional Reconstitution of the TarGH ABC Transporter in Proteoliposomes

This protocol describes the reconstitution of the WTA transporter into artificial lipid vesicles to study its transport activity.[2][4][5]

1. Proteoliposome Preparation:

  • Prepare liposomes from a defined lipid mixture (e.g., E. coli polar lipids) by sonication or extrusion.

  • Solubilize the purified TarGH transporter in a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

  • Mix the solubilized transporter with the pre-formed liposomes.

  • Remove the detergent slowly by dialysis or by using adsorbent beads (e.g., Bio-Beads). This will lead to the insertion of the transporter into the liposome bilayer, forming proteoliposomes.

2. Transport Assay:

  • Load the proteoliposomes with ATP by freeze-thaw cycles or sonication.

  • Add the radiolabeled this compound-linked WTA substrate to the external medium.

  • Initiate the transport reaction by raising the temperature to 37°C.

  • At different time points, stop the reaction by rapid filtration through a membrane filter to separate the proteoliposomes from the external substrate.

  • Wash the filter to remove non-transported substrate.

3. Measurement of Transport:

  • Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • The rate of transport can be calculated from the initial linear phase of substrate uptake.

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Wall Teichoic Acid Synthesis Pathway

WTA_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_GlcNAc UDP-GlcNAc TarO TarO UDP_GlcNAc->TarO UDP_ManNAc UDP-ManNAc TarA TarA UDP_ManNAc->TarA CDP_Glycerol CDP-Glycerol TarB TarB CDP_Glycerol->TarB CDP_Ribitol CDP-Ribitol TarF_L TarF/L (Polymerases) CDP_Ribitol->TarF_L Bactoprenol_P This compound-P Bactoprenol_P->TarO Lipid_0 This compound-PP-GlcNAc (Lipid 0) TarO->Lipid_0 UMP Lipid_0->TarA Lipid_I This compound-PP-GlcNAc-ManNAc TarA->Lipid_I UDP Lipid_I->TarB Lipid_II_linkage This compound-PP-Linkage Unit TarB->Lipid_II_linkage CMP Lipid_II_linkage->TarF_L Bactoprenol_WTA This compound-PP-WTA TarF_L->Bactoprenol_WTA n(CMP) TarGH TarG/H (Transporter) Bactoprenol_WTA->TarGH WTA_Peptidoglycan WTA attached to Peptidoglycan TarGH->WTA_Peptidoglycan Translocation & Ligation

Caption: Overview of the this compound-dependent wall teichoic acid synthesis pathway.

Experimental Workflow for In Vitro WTA Synthesis Analysis

InVitro_Workflow Start Start: Purified Enzymes & Substrates (incl. This compound-P) Reaction In Vitro Reaction (with radiolabeled precursor) Start->Reaction Extraction Lipid Extraction (Chloroform/Methanol) Reaction->Extraction Analysis TLC Analysis Extraction->Analysis Visualization Autoradiography Analysis->Visualization End End: Detection of This compound-linked Intermediates Visualization->End

Caption: Experimental workflow for the in vitro reconstitution and analysis of WTA synthesis.

Logical Relationship of this compound in Cell Wall Synthesis

Bactoprenol_Hub Bactoprenol_P This compound-P Pool WTA_Synth Wall Teichoic Acid Synthesis Bactoprenol_P->WTA_Synth PG_Synth Peptidoglycan Synthesis (Lipid II) Bactoprenol_P->PG_Synth Other_Pathways Other this compound-Dependent Pathways Bactoprenol_P->Other_Pathways

Caption: this compound-P as a central hub for multiple cell wall biosynthetic pathways.

Conclusion

This compound is undeniably the linchpin in the synthesis of wall teichoic acids in Gram-positive bacteria. Its role as a lipid carrier is essential for the assembly and transport of WTA precursors across the cytoplasmic membrane. The intricate enzymatic machinery that utilizes this compound-linked intermediates presents a wealth of potential targets for novel antibacterial therapies. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to understanding and exploiting this fundamental bacterial pathway. Further research into the kinetics of the Tar enzymes and the precise mechanism of the TarGH transporter will undoubtedly pave the way for the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

Whitepaper: The Nexus of Bactoprenol and Antibiotic Resistance: A Technical Exploration for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates a departure from conventional drug targets. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, remains a prime target for antimicrobial development. Central to the synthesis of peptidoglycan, the primary component of the cell wall, is the lipid carrier bactoprenol. This C55-isoprenoid alcohol is responsible for transporting peptidoglycan precursors across the cytoplasmic membrane. Its essential and highly conserved nature makes the this compound cycle a compelling, yet underexploited, target for novel antibiotics. This technical guide provides an in-depth analysis of the this compound cycle, details how current antibiotics interfere with this pathway, explores the mechanisms by which bacteria develop resistance, and presents key experimental protocols for studying these interactions. By consolidating this information, we aim to provide a foundational resource for researchers dedicated to developing the next generation of antimicrobials that target this critical pathway.

The this compound Cycle: The Linchpin of Cell Wall Synthesis

The synthesis of the bacterial cell wall is a complex process that spans the cytoplasm, the cell membrane, and the periplasmic space. The this compound cycle is the membrane-associated phase of this process, responsible for the transport of hydrophilic peptidoglycan precursors through the hydrophobic cytoplasmic membrane.[1][2]

The cycle can be summarized in four key stages:

  • Lipid I Formation: In the cytoplasm, water-soluble precursors N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) with an attached pentapeptide are synthesized and activated with uridine diphosphate (UDP).[1] The first membrane-bound step is catalyzed by the MraY transferase, which links the NAM-pentapeptide portion to the membrane-anchored this compound phosphate (C55-P) to form Lipid I, releasing UMP.[3]

  • Lipid II Formation: The MurG transferase then adds NAG to Lipid I, forming the complete peptidoglycan monomer, Lipid II.[3][4] This molecule, with its disaccharide-pentapeptide head group, is now ready for transport across the membrane.[5]

  • Translocation and Polymerization: Lipid II is "flipped" across the cytoplasmic membrane to the periplasmic face by a flippase.[5] Here, Penicillin-Binding Proteins (PBPs) catalyze two reactions: glycosyltransfer, which polymerizes the disaccharide units into long glycan chains, and transpeptidation, which cross-links the pentapeptide stems, creating the strong, mesh-like peptidoglycan sacculus.

  • This compound Recycling: The translocation and polymerization process releases this compound pyrophosphate (C55-PP). For the cycle to continue, a specific phosphatase must remove the terminal phosphate group to regenerate this compound phosphate (C55-P), which is then flipped back to the cytoplasmic face of the membrane to begin a new cycle.[3]

Bactoprenol_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_inner Inner Leaflet cluster_outer Outer Leaflet cluster_periplasm Periplasm / Exterior UDP_NAM_pp UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pp->Lipid_I MraY UDP_NAG UDP-NAG Lipid_II_in Lipid II UDP_NAG->Lipid_II_in MurG C55P_in This compound-P (C55-P) Lipid_II_out Lipid II Lipid_II_in->Lipid_II_out Flippase C55PP_in This compound-PP (C55-PP) C55PP_in->C55P_in Phosphatase (-Pi) C55PP_out This compound-PP PG_chain Growing Peptidoglycan Lipid_II_out->PG_chain PBP (Glycosyl- transferase) C55PP_out->C55PP_in Flippase PG_chain->PG_chain

Caption: The bacterial cell wall synthesis and this compound carrier cycle.

This compound Pathway: A Prime Target for Antibiotics

The essentiality and exposure of this compound-bound intermediates make them an "Achilles' heel" for antibiotic attack.[6] Unlike many antibiotic targets which are intracellular enzymes, Lipid II is exposed on the outer leaflet of the membrane, making it highly accessible.[6] Antibiotics that target this pathway can be broadly classified by the specific intermediate they bind.

  • Lipid II Binders: This is the largest class and includes clinically vital drugs like the glycopeptide vancomycin and last-resort antibiotics like teixobactin and the lantibiotic nisin .[5][6][7] These agents bind to different moieties on the Lipid II molecule, but the outcome is the same: they sequester the entire precursor, preventing its incorporation into the growing peptidoglycan chain.[8] This sequestration effectively halts cell wall synthesis and removes this compound from the available pool.[8] Some lantibiotics, like nisin, use Lipid II as a docking molecule to form pores in the membrane, leading to rapid cell death.[4][6][8]

  • This compound Pyrophosphate (C55-PP) Binders: The most prominent member of this class is bacitracin . It forms a tight complex with C55-PP, the form of this compound immediately after the precursor has been donated to the cell wall.[8][9] This binding prevents the phosphatase from removing the terminal phosphate, thereby trapping this compound in its pyrophosphate form and halting its essential recycling.[9]

  • This compound Phosphate (C55-P) Binders: The lipopeptide friulimicin B directly targets the active, recycled form of the carrier, this compound phosphate.[10] By forming a complex with C55-P, it abducts the carrier before it can even participate in the first step of the membrane cycle. This blocks not only peptidoglycan synthesis but also other C55-P-dependent pathways like teichoic acid synthesis.[10]

Antibiotic_Targets Antibiotic Intervention Points cluster_membrane Cytoplasmic Membrane cluster_inner Inner Leaflet cluster_outer Outer Leaflet cluster_periplasm Periplasm C55P_in This compound-P (C55-P) Lipid_I Lipid I C55P_in->Lipid_I MraY Lipid_II_in Lipid II Lipid_I->Lipid_II_in MurG Lipid_II_out Lipid II Lipid_II_in->Lipid_II_out Flippase C55PP_in This compound-PP (C55-PP) C55PP_in->C55P_in Phosphatase PG_chain Peptidoglycan Synthesis Lipid_II_out->PG_chain PG_chain->C55PP_in Recycling Vancomycin Vancomycin Nisin Teixobactin Vancomycin->Lipid_II_out Sequesters Lipid II Bacitracin Bacitracin Bacitracin->C55PP_in Inhibits Recycling Friulimicin Friulimicin B Friulimicin->C55P_in Sequesters This compound-P

Caption: Major classes of antibiotics targeting the this compound cycle.

Mechanisms of Resistance to this compound-Targeting Agents

A significant advantage of targeting Lipid II is its non-protein nature, which means resistance cannot arise from a simple point mutation in a single gene, as is common for enzyme-targeting drugs.[6] However, bacteria are resilient and have evolved sophisticated mechanisms to counteract these potent inhibitors.

  • Upregulation of Stress Responses: Bacteria possess cell envelope stress response systems that detect and react to damage. Prolonged exposure to the Lipid II binder teixobactin in Enterococcus faecalis selected for mutants with mutations in liaF, a negative regulator of the LiaFSR cell envelope stress response system.[6] This leads to constitutive activation of the response, which confers broad tolerance to teixobactin and other cell wall-active agents like daptomycin.[6]

  • Increased Target Precursor Synthesis: Resistance to bacitracin can be achieved by upregulating the synthesis of BcrC, an enzyme believed to be an undecaprenyl pyrophosphate phosphatase (UPP-Pase).[8] This enzyme presumably acts on the outer face of the membrane to convert the bacitracin-sequestered C55-PP directly back into the usable C55-P form, effectively bypassing the bacitracin-induced block in the recycling pathway.[8]

  • Mutations in Metabolic Pathways: Studies on teixobactin tolerance also identified mutations in the mevalonate pathway, which is involved in the synthesis of isoprenoid precursors, the building blocks of this compound itself.[6] This suggests that altering the pool of available this compound or its precursors can contribute to reduced susceptibility.

Resistance_Mechanism cluster_flow Logical Flow of Resistance Development (Example: Teixobactin) Pressure Sustained Antibiotic Pressure (e.g., Teixobactin) Stress Induction of Cell Envelope Stress Pressure->Stress Selection Selective Pressure for Survival Stress->Selection Mutation Random Mutation Occurs in Regulatory Gene (e.g., liaF) Selection->Mutation Deregulation Negative Regulation of LiaFSR Pathway is Lost Mutation->Deregulation Activation Constitutive Activation of Cell Envelope Stress Response Deregulation->Activation Tolerance Result: Increased Antibiotic Tolerance Activation->Tolerance

Caption: Logical pathway for the development of tolerance via stress response mutation.

Quantitative Data Presentation

The efficacy of antibiotics targeting the this compound cycle can be quantified through various means, including determining the Minimum Inhibitory Concentration (MIC) and measuring the direct inhibition of cell wall precursor synthesis in vitro.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Antibiotics

AntibioticTargetTarget OrganismMIC (µg/mL)Citation
NAI-107 (Lantibiotic)Lipid IIS. aureus ATCC 292130.5[4]
NAI-107 (Lantibiotic)Lipid IIVancomycin-Resistant E. faecalis1[4]
VancomycinLipid IIS. aureus ATCC 292131[4]
BacitracinC55-PPS. aureus ATCC 292134[4]
FosfomycinMurA (Cytoplasmic)E. coli~1 µM (IC50)[11]

Table 2: In Vitro Inhibition of Lipid II Synthesis

AntibioticMolar Ratio (Antibiotic:C55-P)Organism for Membranes% Inhibition of Lipid II SynthesisCitation
NAI-1071:1M. luteus69%[4]
NAI-1072:1M. luteus100%[4]
Friulimicin B1:1M. luteus~100%[10]
Empedopeptin2:1M. luteus~100%[12]

Key Experimental Protocols

Investigating the interaction between antibiotics and the this compound cycle requires specialized in vitro and whole-cell assays.

In Vitro Lipid II Synthesis Assay with Micrococcus luteus Membranes

This assay is a cornerstone for studying inhibitors of the membrane-bound steps of peptidoglycan synthesis. It reconstitutes the formation of Lipid I and Lipid II from purified precursors using bacterial membranes as a source of MraY and MurG enzymes.

Methodology:

  • Membrane Preparation: Grow Micrococcus luteus to mid-log phase, harvest cells, and lyse them (e.g., via French press or sonication). Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl) and determine the protein concentration.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in a final volume of 50 µL:

    • M. luteus membrane preparation (e.g., 200 µg protein).[12]

    • Undecaprenyl phosphate (C55-P) (e.g., 5 nmol).[12]

    • UDP-MurNAc-pentapeptide (e.g., 50 nmol).[12]

    • UDP-GlcNAc (e.g., 50 nmol). For quantification, a radiolabeled version such as [¹⁴C]UDP-GlcNAc is used.[4][12]

    • Reaction Buffer (e.g., 60 mM Tris-HCl, 5 mM MgCl₂, pH 7.5).[12]

    • Detergent (e.g., 0.5% w/v Triton X-100) to solubilize lipids.[12]

    • The test antibiotic at various concentrations.

  • Incubation: Initiate the reaction by adding one of the substrates or the membrane preparation. Incubate the mixture at 30°C for 1 hour.[12]

  • Extraction of Lipids: Stop the reaction and extract the this compound-containing products by adding an equal volume of n-butanol/pyridine acetate (2:1, v/v), vortexing, and centrifuging to separate the phases.[12]

  • Analysis by Thin-Layer Chromatography (TLC): Spot the organic (upper) phase onto a silica TLC plate. Develop the plate using a solvent system such as chloroform/methanol/water/ammonia (88:48:10:1, v/v/v/v).[12]

  • Detection and Quantification:

    • For non-radiolabeled lipids, visualize spots by staining with phosphomolybdic acid spray followed by heating.[4][12]

    • For radiolabeled lipids, quantify the spots corresponding to Lipid II using phosphorimaging or autoradiography.[12]

Experimental_Workflow cluster_workflow Workflow: In Vitro Lipid II Synthesis Assay Start Start Prep Prepare Reaction Mix: - M. luteus Membranes - C55-P, UDP-NAM-pp - [14C]UDP-GlcNAc - Test Antibiotic Start->Prep Incubate Incubate (e.g., 30°C, 1 hour) Prep->Incubate Extract Extract Lipids (Butanol/Pyridine Acetate) Incubate->Extract TLC_Spot Spot Organic Phase on Silica TLC Plate Extract->TLC_Spot TLC_Develop Develop TLC in Solvent Chamber TLC_Spot->TLC_Develop Analyze Analyze Plate: - Phosphomolybdic Staining - Phosphorimaging TLC_Develop->Analyze End End: Quantify Lipid II Inhibition Analyze->End

Caption: A standardized workflow for assessing antibiotic inhibition of Lipid II synthesis.
Whole-Cell Peptidoglycan Biosynthesis Assay

This assay provides a more holistic view of cell wall inhibition by using osmotically stabilized bacterial cells (e.g., E. coli) that have been permeabilized, allowing the entry of radiolabeled precursors.[11] It allows for the simultaneous testing of cytoplasmic, membrane-bound, and periplasmic targets.

Methodology:

  • Cell Preparation: Grow E. coli in a hypertonic medium. Harvest cells and subject them to a freeze-thaw cycle to permeabilize the membranes.[11]

  • Assay Mixture: Combine the permeabilized cells with a reaction buffer containing essential cofactors, unlabeled precursors, and a radiolabeled substrate like [¹⁴C]UDP-GlcNAc.[11] Add the test antibiotic.

  • Incubation: Incubate the reaction to allow for the synthesis and cross-linking of peptidoglycan.

  • Detection: Stop the reaction and capture the newly synthesized, insoluble peptidoglycan on a filter. Measure the incorporated radioactivity using a scintillation counter. A decrease in incorporated radioactivity in the presence of an antibiotic indicates inhibition of the pathway.[11]

Conclusion and Future Directions

The this compound cycle represents a nexus of vulnerability in bacterial physiology. Its central role in cell wall biosynthesis, coupled with the accessibility of its intermediates, validates it as a high-value target for antibiotic development. While resistance can and does emerge, the mechanisms are often more complex than simple target-site mutations, offering a higher barrier to resistance development compared to traditional targets.

Future drug development efforts should focus on:

  • Novel Scaffolds: Discovering and developing new chemical classes that bind to Lipid I, Lipid II, or this compound itself to circumvent existing resistance.

  • Combination Therapies: Exploring combinations of a this compound-cycle inhibitor with an antibiotic that has a different mechanism of action (e.g., a beta-lactam) to create synergistic effects and suppress the emergence of resistance.

  • Targeting Recycling: Developing more potent and specific inhibitors of the C55-PP phosphatase, an underexplored but critical step in the cycle.

A deeper understanding of the structure, function, and regulation of the enzymes and carriers within the this compound cycle will continue to fuel the design of robust, resistance-evading antibacterial agents that are desperately needed in the modern clinical landscape.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bactoprenol from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactoprenol, a C55 isoprenoid alcohol, is a crucial lipid carrier molecule in bacteria, essential for the biosynthesis of cell wall components such as peptidoglycan, teichoic acids, and lipopolysaccharides.[1] Its pivotal role in bacterial survival and its absence in eukaryotes make the enzymes involved in its biosynthesis and recycling attractive targets for the development of novel antibacterial agents. The ability to efficiently extract and purify this compound is fundamental for in vitro studies of these enzymes, for use as an analytical standard, and for screening potential inhibitors.

These application notes provide a comprehensive overview of the methods for the extraction and purification of this compound from bacteria, primarily focusing on Escherichia coli as a model organism. The protocols detailed below are a synthesis of established lipid extraction techniques and chromatographic purification methods.

Data Presentation: Quantitative Analysis

The yield and purity of this compound can vary significantly depending on the bacterial species, growth conditions, and the efficiency of the extraction and purification methods. The following tables provide a framework for presenting quantitative data at various stages of the process. Researchers should aim to quantify this compound at each step to optimize their workflow.

Table 1: this compound Yield at Different Purification Stages

Purification StepStarting Material (Wet Cell Weight, g)Total Lipid Extract (mg)This compound-containing Fraction (mg)Purified this compound (mg)Overall Yield (%)
Example Data 10020005050.005
Your Data

Yield is calculated as (mg of purified this compound / wet cell weight of bacteria) x 100.

Table 2: Purity Assessment of this compound Fractions

Purification StepMethod of AnalysisPurity (%)Major Impurities Identified
Total Lipid Extract TLC< 5Phospholipids, other neutral lipids
Silica Gel Fraction HPLC60-80Other polyprenols, quinones
RP-HPLC Purified LC-MS> 95Isomers, minor related lipids
Your Data

Experimental Protocols

Protocol 1: Cultivation of Bacteria and Preparation of Cell Paste

This protocol describes the cultivation of E. coli to generate a sufficient biomass for this compound extraction.

Materials:

  • E. coli strain (e.g., K-12)

  • Luria-Bertani (LB) broth

  • Incubator shaker

  • Large-capacity centrifuge and rotor

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Inoculate a single colony of E. coli into 10 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate a larger volume of LB broth (e.g., 10 L) in a fermentor or multiple large flasks.

  • Incubate at 37°C with vigorous shaking until the culture reaches the late logarithmic or early stationary phase (OD600 of 1.0-2.0).

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet by resuspending it in ice-cold PBS.

  • Centrifuge again at 6,000 x g for 15 minutes at 4°C.

  • Repeat the wash step one more time.

  • Collect the final cell pellet, which can be used immediately or stored at -80°C until needed.

Protocol 2: Extraction of Total Lipids (Modified Bligh-Dyer Method)

This protocol describes the extraction of the total lipid fraction from the bacterial cell paste.

Materials:

  • Bacterial cell paste

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge bottles with Teflon-lined caps

  • Rotary evaporator

Procedure:

  • To the wet bacterial cell pellet (e.g., 100 g), add a mixture of chloroform and methanol (1:2, v/v) at a ratio of 3.75 mL per gram of wet cells.

  • Homogenize the mixture thoroughly using a high-speed blender or a sonicator on ice to ensure complete cell lysis and lipid extraction.

  • Transfer the homogenate to glass centrifuge bottles.

  • Add chloroform (1.25 mL per gram of initial wet cells) and deionized water (1.25 mL per gram of initial wet cells) to the homogenate. The final ratio of chloroform:methanol:water should be approximately 1:1:0.9 (v/v).

  • Mix vigorously and then centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette or by decantation.

  • Dry the chloroform extract under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • The resulting lipid film is the total lipid extract.

Protocol 3: Mild Acid Hydrolysis for Dephosphorylation of this compound Phosphate

This compound in the cell exists predominantly as this compound phosphate and this compound pyrophosphate. This optional step can be used to hydrolyze the phosphate groups to yield free this compound.

Materials:

  • Total lipid extract

  • 0.1 M HCl in Tetrahydrofuran (THF)

  • Saturated NaCl solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the dried total lipid extract in a minimal volume of THF.

  • Add an equal volume of 0.1 M HCl in THF.

  • Incubate the mixture at 50°C for 1 hour.

  • Neutralize the reaction by adding an equal volume of saturated NaCl solution.

  • Extract the lipids three times with equal volumes of diethyl ether.

  • Pool the ether extracts and wash with an equal volume of deionized water.

  • Dry the ether phase over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the dephosphorylated lipid extract.

Protocol 4: Purification of this compound by Silica Gel Chromatography

This protocol describes the initial purification of this compound from the total lipid extract using silica gel column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Iodine vapor or other suitable staining reagent for visualization

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the dried lipid extract in a minimal volume of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with pure hexane, followed by increasing percentages of ethyl acetate in hexane (e.g., 2%, 5%, 10%, 20%, 50% ethyl acetate), and finally with methanol to elute highly polar compounds.

  • Collect fractions of the eluate.

  • Analyze the fractions by TLC to identify those containing this compound. A common solvent system for TLC analysis of this compound is hexane:ethyl acetate (9:1, v/v). This compound will have an Rf value that can be compared to a standard if available. In general, as a large alcohol, it will be less polar than phospholipids but more polar than hydrocarbons.

  • Pool the fractions containing this compound and evaporate the solvent.

Protocol 5: High-Purity Purification of this compound by Reverse-Phase HPLC

This protocol describes the final purification of this compound to high purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (preparative or semi-preparative)

  • Methanol

  • Isopropanol

  • Water (HPLC grade)

Procedure:

  • Dissolve the this compound-containing fraction from the silica gel chromatography step in a small volume of isopropanol or methanol.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% methanol in water).

  • Inject the sample onto the column.

  • Elute the column with a gradient of increasing organic solvent concentration. A typical gradient could be from 90% methanol to 100% methanol, followed by a gradient to 100% isopropanol over 30-60 minutes.

  • Monitor the elution profile at a low UV wavelength (e.g., 210-215 nm), as this compound has a weak chromophore.

  • Collect the peaks corresponding to this compound.

  • Confirm the identity and purity of the collected fractions by LC-MS analysis.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualization of Workflows

Experimental Workflow for this compound Extraction and Purification

Bactoprenol_Extraction_Purification Bacterial_Culture Bacterial Cultivation (e.g., E. coli) Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Harvesting Cell_Paste Wet Cell Paste Harvesting->Cell_Paste Lipid_Extraction Total Lipid Extraction (Chloroform/Methanol) Cell_Paste->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract Dephosphorylation Mild Acid Hydrolysis (Optional) Total_Lipid_Extract->Dephosphorylation Silica_Chromatography Silica Gel Chromatography Total_Lipid_Extract->Silica_Chromatography Direct Purification Analysis Analysis (TLC, LC-MS) Total_Lipid_Extract->Analysis Dephosphorylated_Extract Dephosphorylated Lipids Dephosphorylation->Dephosphorylated_Extract Dephosphorylated_Extract->Silica_Chromatography Crude_this compound Crude this compound Fraction Silica_Chromatography->Crude_this compound HPLC_Purification Reverse-Phase HPLC Crude_this compound->HPLC_Purification Crude_this compound->Analysis Pure_this compound Purified this compound (>95%) HPLC_Purification->Pure_this compound Pure_this compound->Analysis

Caption: Workflow for this compound extraction and purification.

Logical Relationship of this compound in Cell Wall Synthesis

Bactoprenol_Signaling_Pathway Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm / Exterior UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I (this compound-PP-MurNAc-pentapeptide) UDP_MurNAc_pentapeptide->Lipid_I MraY Bactoprenol_P This compound-P Bactoprenol_P->Lipid_I Lipid_II Lipid II (this compound-PP-MurNAc(pentapeptide)-GlcNAc) Lipid_I->Lipid_II UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II Flippase Flippase Lipid_II->Flippase Transglycosylation Transglycosylation Flippase->Transglycosylation Translocation Nascent_PG Nascent Peptidoglycan Transglycosylation->Nascent_PG Bactoprenol_PP This compound-PP Transglycosylation->Bactoprenol_PP Release Dephosphorylation_enzyme Phosphatase Bactoprenol_PP->Dephosphorylation_enzyme Recycling Dephosphorylation_enzyme->Bactoprenol_P

Caption: Role of this compound in peptidoglycan synthesis.

References

Application Notes and Protocols for the Analysis of Bactoprenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactoprenol (Undecaprenyl alcohol, C55-OH) and its phosphorylated derivatives, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), are essential lipid carriers in bacterial cell wall biosynthesis. They facilitate the transport of peptidoglycan precursors across the cytoplasmic membrane, making them crucial for bacterial viability and attractive targets for novel antibiotics.[1][2] Accurate analysis and quantification of these molecules are vital for understanding bacterial physiology, mechanisms of antibiotic resistance, and for the development of new therapeutic agents. This document provides detailed protocols for the extraction, purification, and analysis of this compound and its derivatives.

Quantitative Data Summary

The intracellular concentrations of this compound and its phosphorylated derivatives can vary between bacterial species. The following table summarizes the quantified levels in Escherichia coli and Staphylococcus aureus during the exponential growth phase.

CompoundE. coli (nmol/g of cell dry weight)S. aureus (nmol/g of cell dry weight)
Undecaprenyl Phosphate (C55-P)~75~50
Undecaprenyl Pyrophosphate (C55-PP)~270~150
Undecaprenol (C55-OH)<1~70

Experimental Protocols

Extraction and Purification of this compound and Derivatives

This protocol describes a general method for the extraction of total lipids from bacterial cells, which can then be further purified to isolate this compound and its phosphorylated forms.

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

  • Methanol

  • Trichloroacetic acid (TCA)

  • Detergents (e.g., Triton X-100, n-dodecyl-β-D-maltoside)

  • Centrifuge and appropriate tubes

  • Rotary evaporator

  • Glassware

Protocol:

  • Cell Harvesting: Grow bacterial cells to the desired growth phase (e.g., mid-exponential). Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual growth medium.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Sonicate the mixture on ice to lyse the cells and facilitate lipid extraction.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Removal: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Purification (Optional - for specific derivatives):

    • For phosphorylated derivatives, further purification can be achieved using ion-exchange chromatography.[3]

    • For this compound, normal-phase chromatography on silica gel can be employed.

G cluster_extraction Extraction cluster_purification Purification start Bacterial Cell Pellet resuspend Resuspend in Chloroform:Methanol:Water (1:2:0.8) start->resuspend sonicate Sonicate on Ice resuspend->sonicate phase_sep Add Chloroform and Water (to 2:2:1.8) sonicate->phase_sep centrifuge1 Centrifuge (4,000 x g, 10 min) phase_sep->centrifuge1 collect_organic Collect Lower Organic Phase centrifuge1->collect_organic evaporate Evaporate Solvent collect_organic->evaporate lipid_extract Total Lipid Extract evaporate->lipid_extract ion_exchange Ion-Exchange Chromatography lipid_extract->ion_exchange normal_phase Normal-Phase Chromatography lipid_extract->normal_phase purified_bpp Purified Bactoprenyl-P/PP ion_exchange->purified_bpp purified_bp Purified this compound normal_phase->purified_bp

Extraction and Purification Workflow
Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for the qualitative analysis of this compound and its derivatives.[4][5]

Materials:

  • Silica gel TLC plates (e.g., Whatman K6)[6]

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system: A common system for polyprenyl phosphates is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).[6]

  • Visualization reagent: Iodine vapor is suitable for visualizing lipids.[5]

Protocol:

  • Plate Activation: Activate the silica gel TLC plate by heating it at 110°C for 30 minutes.

  • Chamber Saturation: Prepare the developing chamber by adding the solvent system to a depth of about 1 cm and lining the chamber with filter paper saturated with the solvent. Close the chamber and allow it to saturate for at least 30 minutes.

  • Sample Application: Dissolve the lipid extract in a volatile solvent like chloroform. Using a capillary tube, carefully spot the sample onto the activated TLC plate, about 1.5-2 cm from the bottom edge.[7]

  • Development: Place the spotted TLC plate in the saturated developing chamber, ensuring the sample spots are above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.[8]

  • Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate completely. Place the dried plate in a chamber containing iodine vapor until the lipid spots become visible as yellow-brown spots.[5]

G cluster_prep Preparation cluster_dev Development & Visualization activate_plate Activate TLC Plate (110°C, 30 min) spot_sample Spot Sample on Plate activate_plate->spot_sample saturate_chamber Saturate Developing Chamber develop_plate Develop Plate in Chamber saturate_chamber->develop_plate spot_sample->develop_plate dry_plate Dry Plate and Mark Solvent Front develop_plate->dry_plate visualize Visualize with Iodine Vapor dry_plate->visualize analyze Analyze Rf Values visualize->analyze

TLC Analysis Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a robust method for the separation and quantification of this compound derivatives.[3][9]

Materials:

  • HPLC system with a UV or mass spectrometer detector

  • Reversed-phase C18 column

  • Mobile Phase A: 95% methanol, 5% isopropanol, 10 mM phosphoric acid[10]

  • Mobile Phase B: 70% methanol, 30% isopropanol, 10 mM phosphoric acid[10]

  • An ion-pairing reagent such as tetraethylammonium phosphate may be required for better separation of phosphorylated compounds.[3]

  • Lipid extract sample

  • Standards for this compound, C55-P, and C55-PP

Protocol:

  • Sample Preparation: Resuspend the dried lipid extract in the initial mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient from 95% Mobile Phase A to 100% Mobile Phase B over 50 minutes is a good starting point.[10]

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at 210 nm or mass spectrometry for higher sensitivity and specificity.

  • Quantification: Create a standard curve using known concentrations of this compound, C55-P, and C55-PP standards. The concentration of each compound in the sample can be determined by comparing its peak area to the standard curve.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis resuspend Resuspend Lipid Extract filter Filter Sample (0.22 µm) resuspend->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient detect Detect with UV or MS gradient->detect quantify Quantify using Standard Curve detect->quantify

HPLC Analysis Workflow

Advanced Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of this compound and its derivatives.[4] Electrospray ionization (ESI) is a suitable ionization technique for these molecules. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules and obtain structural information from the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the detailed structural elucidation of this compound.[4][11] ¹H and ¹³C NMR can confirm the isoprenoid structure, including the number of isoprene units and the stereochemistry of the double bonds. ³¹P NMR is particularly useful for analyzing the phosphate and pyrophosphate moieties in the phosphorylated derivatives.[11]

Signaling Pathways and Logical Relationships

This compound is a central molecule in the biosynthesis of the bacterial cell wall. The following diagram illustrates its role in the peptidoglycan synthesis pathway.

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Bactoprenol_P This compound-P Bactoprenol_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Bactoprenol_PP This compound-PP Lipid_II->Bactoprenol_PP Bactoprenol_PP->Bactoprenol_P Dephosphorylation

Role of this compound in Peptidoglycan Synthesis

References

Application Notes and Protocols for Studying Bactoprenol-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying key enzymes involved in bacterial cell wall biosynthesis that are dependent on the lipid carrier bactoprenol. The methodologies outlined are essential for the characterization of these enzymes and for the screening and development of novel antibacterial agents. The protocols focus on three critical enzymes: MraY, which initiates the membrane-bound steps of peptidoglycan synthesis; MurJ, the flippase responsible for translocating the lipid-linked precursor Lipid II across the cytoplasmic membrane; and other this compound-dependent glycosyltransferases.

Overview of this compound-Dependent Pathways

This compound phosphate acts as a crucial lipid carrier for the biosynthesis of the bacterial cell wall and other surface glycans.[1][2][3] The cycle begins with the synthesis of Lipid I, catalyzed by MraY, followed by the addition of N-acetylglucosamine (GlcNAc) to form Lipid II.[4] Lipid II is then translocated from the cytoplasmic side to the periplasmic side of the membrane by the flippase MurJ.[5][6][7][8] In the periplasm, the disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs).[9]

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG Bactoprenol_P This compound-P Bactoprenol_P->MraY Lipid_I Lipid I MraY->Lipid_I UMP Lipid_II_in Lipid II (inner leaflet) MurG->Lipid_II_in UDP Lipid_I->MurG MurJ MurJ (Flippase) Lipid_II_in->MurJ Lipid_II_out Lipid II (outer leaflet) MurJ->Lipid_II_out Flipping PBP PBPs Lipid_II_out->PBP PG Growing Peptidoglycan PBP->PG Transglycosylation & Transpeptidation

Caption: Peptidoglycan Biosynthesis Pathway.

Enzyme Assays for MraY (Phospho-MurNAc-pentapeptide translocase)

MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to this compound phosphate (C55-P) to form Lipid I.[10][11] Assays for MraY activity are crucial for identifying inhibitors of this essential first membrane step in peptidoglycan synthesis.

Fluorescence-Based MraY Assay

This continuous assay monitors the formation of a fluorescently labeled Lipid I analog.

Experimental Protocol:

  • Reagents and Buffers:

    • Tris-HCl buffer (83 mM, pH 7.5)

    • MgCl₂ (20 mM)

    • UDP-MurNAc-pentapeptide-(Nε-dansyl) (17.5 µM)

    • Undecaprenyl phosphate (C55-P) or Heptaprenyl phosphate (C35-P) (39-59 µM)

    • Membrane preparation containing overexpressed MraY (0.1-0.9 mg/mL total protein)

    • Detergent (e.g., DDM for solubilization if using purified, reconstituted enzyme)

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the fluorescent UDP-sugar substrate in a total volume of 0.5 mL in a fluorometer cuvette.

    • Add the lipid carrier (C55-P or C35-P).

    • Initiate the reaction by adding the MraY-containing membrane preparation.

    • Monitor the increase in fluorescence intensity over time on a fluorometer with excitation at 340 nm and emission at 530 nm.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrates.

Data Presentation:

ParameterValue
Excitation Wavelength340 nm
Emission Wavelength530 nm
Reaction Temperature37°C
Specific Activity0.7 - 4.9 FAU min⁻¹ mg⁻¹ (protein)

FAU: Fluorescence Arbitrary Units

Enzyme Assays for MurJ (Lipid II Flippase)

MurJ is responsible for the translocation of Lipid II from the inner to the outer leaflet of the cytoplasmic membrane, a critical step for subsequent peptidoglycan polymerization.[5][6][7][8]

In Vitro Liposome-Based Flippase Assay

This assay measures the flipping of fluorescently labeled Lipid II across a liposome bilayer.[6][12]

MurJ_Flippase_Assay cluster_workflow MurJ Flippase Assay Workflow start Prepare Proteoliposomes (MurJ + NBD-Lipid II) add_dithionite Add Sodium Dithionite start->add_dithionite Quenches outer leaflet NBD measure_fluorescence Measure NBD Fluorescence (Excitation: 465 nm, Emission: 530 nm) add_dithionite->measure_fluorescence Remaining fluorescence is from flipped, protected NBD-Lipid II calculate_flipping Calculate Flipping Efficiency measure_fluorescence->calculate_flipping GT_Assay_Logic cluster_reaction Coupled Enzyme Reaction cluster_detection Detection Step GT Glycosyltransferase Product Glycosylated Product GT->Product NDP This compound-PP (NDP) GT->NDP Donor This compound-PP-Sugar Donor->GT Acceptor Acceptor Substrate Acceptor->GT Phosphatase Phosphatase NDP->Phosphatase Phosphate Inorganic Phosphate (Pi) Phosphatase->Phosphate Malachite_Green Malachite Green Reagent Phosphate->Malachite_Green Color_Change Colorimetric Signal (Absorbance at ~620 nm) Malachite_Green->Color_Change

References

Application of Mass Spectrometry in Bactoprenol Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactoprenol (also known as undecaprenyl alcohol, C55-OH) and its phosphorylated derivatives, bactoprenyl phosphate (this compound-P or C55-P) and bactoprenyl pyrophosphate (this compound-PP or C55-PP), are essential lipid carriers in bacteria. They play a pivotal role in the biosynthesis of the bacterial cell wall, specifically in the transport of peptidoglycan precursors across the cytoplasmic membrane. The critical function of the this compound cycle in bacterial survival makes it an attractive target for the development of novel antibiotics. Mass spectrometry has emerged as a powerful analytical tool for the structural elucidation, quantification, and functional analysis of this compound and its intermediates, providing invaluable insights for both basic research and drug discovery.

This document provides detailed application notes and protocols for the analysis of this compound and its derivatives using mass spectrometry.

Application Notes

Mass spectrometry, often coupled with liquid chromatography (LC-MS) or used as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), offers several advantages for this compound research:

  • High Sensitivity and Specificity: Mass spectrometry allows for the detection and quantification of low-abundance lipids like this compound and its phosphorylated forms within complex biological matrices. The high mass accuracy and fragmentation capabilities of modern mass spectrometers enable unambiguous identification.

  • Structural Elucidation: Mass spectrometry has been instrumental in confirming the structure of this compound as a C55 isoprenoid alcohol.[1] Tandem mass spectrometry (MS/MS) can be used to characterize the structure of this compound-linked cell wall precursors, such as Lipid I and Lipid II.

  • Quantitative Analysis: LC-MS/MS methods have been developed for the quantitative analysis of this compound cycle intermediates, providing crucial information on their pool sizes in different bacterial species and under various growth conditions. This is vital for understanding the regulation of cell wall biosynthesis and the mechanism of action of antibiotics that target this pathway.

  • Pathway Analysis: By tracking the levels of this compound, this compound-P, and this compound-PP, researchers can study the kinetics and regulation of the this compound cycle. This is essential for identifying enzymes in the pathway that can be targeted for inhibition.

  • Drug Discovery: Mass spectrometry is a key tool in screening for and characterizing new antibiotics that target the this compound cycle. It can be used to study how these compounds interact with this compound-bound precursors and disrupt cell wall synthesis.

Quantitative Data

The following table summarizes representative quantitative data for bactoprenyl phosphate (C55-P) and bactoprenyl pyrophosphate (C55-PP) in Escherichia coli and Staphylococcus aureus as determined by a high-performance liquid chromatography (HPLC) method with mass spectrometric confirmation.[2]

Bacterial SpeciesGrowth PhaseCompoundPool Size (nmol/g of cell dry weight)
Escherichia coliExponentialBactoprenyl Phosphate (C55-P)~75
Bactoprenyl Pyrophosphate (C55-PP)~270
Staphylococcus aureusExponentialBactoprenyl Phosphate (C55-P)~50
Bactoprenyl Pyrophosphate (C55-PP)~150
This compound (C55-OH)~70

Experimental Protocols

Protocol 1: Extraction and Purification of this compound and its Phosphorylated Derivatives from Bacteria

This protocol is a composite method adapted from procedures for the extraction of bacterial lipids and isoprenoids.

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.1 M KOH in methanol (for hydrolysis of pyrophosphate to monophosphate for quantification, optional)

  • Glass centrifuge tubes

  • Centrifuge capable of 4,000 x g and operating at 4°C

  • Rotary evaporator or nitrogen stream evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Cell Harvesting:

    • Grow bacterial cells to the desired optical density (e.g., mid-exponential phase).

    • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS to remove media components.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a glass centrifuge tube with 1 mL of PBS.

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

    • Vortex vigorously for 15 minutes at room temperature to ensure thorough extraction.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a clean glass tube.

  • Optional: Saponification for Total Bactoprenyl Phosphate Quantification:

    • To quantify the total pool of this compound-P and this compound-PP, the pyrophosphate can be hydrolyzed to the monophosphate.

    • Evaporate the extracted lipids to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in 1 mL of 0.1 M KOH in methanol and incubate at 37°C for 1 hour.

    • Neutralize the reaction with an equimolar amount of acetic acid.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the lipid extract (or saponified extract) onto the cartridge.

    • Wash the cartridge with 5 mL of 50% aqueous methanol to remove polar lipids.

    • Elute the this compound and its phosphorylated derivatives with 5 mL of methanol, followed by 5 mL of chloroform:methanol (2:1, v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Resuspend the purified lipid extract in a suitable solvent for mass spectrometry analysis (e.g., isopropanol:methanol 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of this compound Derivatives

This protocol provides a general framework for the analysis of this compound derivatives by LC-MS/MS. Specific parameters may need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 95% Methanol, 5% 2-propanol, 10 mM phosphoric acid[2]

  • Mobile Phase B: 70% Methanol, 30% 2-propanol, 10 mM phosphoric acid[2]

  • Gradient: A gradient from 95% A to 100% B over 50 minutes is a good starting point for separation.[2]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for phosphorylated compounds.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for each analyte should be monitored.

    • This compound-P (C55H90O4P): Precursor ion [M-H]⁻ at m/z 845.6. Product ions would correspond to the phosphate group (m/z 79) and other fragments.

    • This compound-PP (C55H91O7P2): Precursor ion [M-H]⁻ at m/z 925.6. Product ions would correspond to the pyrophosphate group (m/z 159) and loss of a phosphate group to yield the this compound-P fragment.

  • Source Parameters:

    • Capillary Voltage: ~3.0 kV

    • Gas Temperature: ~300°C

    • Gas Flow: ~8 L/min

    • Nebulizer Pressure: ~35 psi

  • Data Analysis: Quantify the analytes by integrating the peak areas from the MRM chromatograms and comparing them to a standard curve generated with authentic standards, if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis bacterial_culture Bacterial Culture harvesting Cell Harvesting (Centrifugation) bacterial_culture->harvesting extraction Lipid Extraction (Bligh-Dyer) harvesting->extraction purification Purification (Solid Phase Extraction) extraction->purification lc_separation LC Separation (Reversed-Phase) purification->lc_separation Purified Lipid Extract ms_detection MS/MS Detection (ESI-) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Experimental workflow for this compound analysis.

bactoprenol_cycle cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I (this compound-PP-MurNAc-pp) UDP_MurNAc_pp->Lipid_I MraY Bactoprenol_P This compound-P Bactoprenol_P->Lipid_I Lipid_II Lipid II (this compound-PP-MurNAc-pp-GlcNAc) Lipid_I->Lipid_II UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Bactoprenol_PP This compound-PP Bactoprenol_PP->Bactoprenol_P Dephosphorylation (UppP/BacA) Peptidoglycan->Bactoprenol_PP Release

The this compound-P cycle in peptidoglycan synthesis.

References

Tracking Bactoprenol in Real-Time: Application Notes and Protocols for Using Fluorescent Analogs in Live Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactoprenol (BPP) is a crucial lipid carrier molecule in bacteria, responsible for transporting peptidoglycan precursors across the cytoplasmic membrane during cell wall synthesis. Its central role in this essential process makes it an attractive target for novel antibacterial drugs. Understanding the spatiotemporal dynamics of this compound in live bacteria is therefore of paramount importance. This document provides detailed application notes and protocols for the use of fluorescent this compound analogs to visualize and track this key molecule in real-time, offering insights into bacterial cell wall biosynthesis and providing a powerful tool for screening new antimicrobial compounds.

Here, we focus on a chemoenzymatic approach to generate a fluorescent this compound analog, 2-aminobenzamide-Bactoprenol pyrophosphate (2AB-BPP), and its application in live-cell imaging.

Signaling Pathway and Experimental Workflow

The overall process involves the enzymatic synthesis of the fluorescent this compound analog followed by its introduction to live bacteria for imaging and analysis.

Bactoprenol_Tracking_Workflow cluster_synthesis Enzymatic Synthesis of 2AB-BPP cluster_imaging Live-Cell Imaging 2AB-G-PP Fluorescent FPP Analog (2AB-G-PP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) 2AB-G-PP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS 2AB-BPP Fluorescent this compound Analog (2AB-BPP) UPPS->2AB-BPP Bacteria Live Bacterial Culture (e.g., E. coli) 2AB-BPP->Bacteria Incubation Incubation with 2AB-BPP Bacteria->Incubation Wash Wash Excess Probe Incubation->Wash Microscopy Fluorescence Microscopy (e.g., Confocal, TIRF) Wash->Microscopy Analysis Image Analysis (Localization, Dynamics) Microscopy->Analysis

Caption: Workflow for tracking this compound in live bacteria.

The synthesis of the fluorescent this compound analog is initiated by providing a fluorescently labeled precursor, 2-aminobenzamide geranyl diphosphate (2AB-G-PP), to the enzyme Undecaprenyl Pyrophosphate Synthase (UPPS), which then elongates it using isopentenyl pyrophosphate (IPP) to form the full-length fluorescent this compound analog. This analog is then introduced to live bacterial cells, and its localization and dynamics are observed using fluorescence microscopy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the fluorescent probe and its application.

Table 1: Photophysical and Chemical Properties of 2-aminobenzamide (2AB) Fluorophore

PropertyValueReference
Excitation Maximum (λex)~325 nm[1]
Emission Maximum (λem)~391 nm[1]
Quantum Yield (ΦF)0.19[1]
Molar Extinction Coefficient (ε)4,370 L mol⁻¹ cm⁻¹[1]
Molecular Weight136.15 g/mol N/A

Table 2: Antimicrobial Activity of 2-aminobenzamide Derivatives

Bacterial StrainGram TypeInhibition Zone (mm) at 25 µg/mLReference
Bacillus subtilisGram-positiveModerate[2]
Staphylococcus aureusGram-positiveModerate[2]
Pseudomonas aeruginosaGram-negativeLow to Moderate[2]
Escherichia coliGram-negativeLow to Moderate[2]

Note: Data is for 2-aminobenzamide derivatives, not the this compound analog itself. This suggests low to moderate intrinsic toxicity of the fluorophore.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-aminobenzamide-Bactoprenol Pyrophosphate (2AB-BPP)

This protocol describes the in vitro synthesis of the fluorescent this compound analog using UPPS.

Materials:

  • 2-aminobenzamide geranyl diphosphate (2AB-G-PP)

  • Isopentenyl pyrophosphate (IPP)

  • Purified Undecaprenyl Pyrophosphate Synthase (UPPS) enzyme

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 0.5 mM MgCl₂, 5 mM KCl, 0.1% DDM

  • C18 reverse-phase HPLC column

  • Solvents for HPLC: n-propanol, 25 mM ammonium bicarbonate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the specified final concentrations in the reaction buffer:

    • 2AB-G-PP: 3 µmol

    • IPP: 20 µmol

    • UPPS: 5.7 µM

  • Incubation: Incubate the reaction mixture at 37°C for 6 hours.

  • Purification:

    • Purify the reaction products using reverse-phase HPLC on a C18 column.

    • Use an isocratic elution with 75% n-propanol and 25% ammonium bicarbonate (25 mM) at a flow rate of 4.0 mL/min.

    • Monitor the elution profile by detecting the fluorescence of the 2-aminobenzamide moiety (λex = ~325 nm, λem = ~391 nm).

  • Verification: Confirm the identity of the purified 2AB-BPP using mass spectrometry.

Protocol 2: Live-Cell Labeling and Imaging of this compound in E. coli

This protocol outlines the steps for labeling live E. coli with the synthesized 2AB-BPP and subsequent imaging.

Materials:

  • E. coli culture (e.g., strain MG1655)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Purified 2AB-BPP

  • Microscope slides and coverslips

  • Agarose pads (1% in PBS)

  • Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter) and a high-sensitivity camera.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate E. coli into LB broth and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Labeling:

    • Harvest the mid-log phase cells by centrifugation (5000 x g, 5 minutes).

    • Wash the cell pellet twice with PBS to remove residual media.

    • Resuspend the cells in PBS containing 1-10 µM of 2AB-BPP.

    • Incubate the cells with the fluorescent probe for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Pellet the labeled cells by centrifugation (5000 x g, 5 minutes).

    • Wash the cells twice with PBS to remove unbound probe.

  • Sample Preparation for Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a 1-2 µL drop of the cell suspension onto a pre-warmed agarose pad on a microscope slide.

    • Allow the drop to dry slightly before covering with a coverslip.

  • Fluorescence Microscopy:

    • Image the cells immediately using a fluorescence microscope.

    • Use a UV excitation source (e.g., ~330-380 nm) and collect emission at ~420-470 nm.

    • Acquire both fluorescence and phase-contrast or DIC images to correlate the fluorescent signal with cell morphology.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.

Data Analysis and Interpretation

The acquired fluorescence images can be analyzed to determine the subcellular localization and dynamics of this compound.

Data_Analysis_Flow cluster_acquisition Image Acquisition cluster_processing Image Processing cluster_analysis Quantitative Analysis Raw_Images Raw Fluorescence and Phase-Contrast Images BG_Subtraction Background Subtraction Raw_Images->BG_Subtraction Cell_Segmentation Cell Segmentation (from Phase-Contrast) Raw_Images->Cell_Segmentation Denoising Denoising BG_Subtraction->Denoising Localization Subcellular Localization Analysis (e.g., polar, septal) Cell_Segmentation->Localization Intensity Fluorescence Intensity Quantification Cell_Segmentation->Intensity Dynamics Single-Molecule Tracking (if applicable) Cell_Segmentation->Dynamics Denoising->Localization Denoising->Intensity Denoising->Dynamics

Caption: Flowchart for the analysis of fluorescent this compound images.

Localization Analysis:

  • The distribution of the fluorescent signal can reveal the primary sites of this compound activity. In many bacteria, new cell wall synthesis is concentrated at the septum during cell division and along the cylindrical body during elongation. Therefore, enrichment of the fluorescent signal at these locations would be expected.

  • Image analysis software (e.g., ImageJ/Fiji, MicrobeJ) can be used to quantify the fluorescence intensity at different subcellular regions (poles, mid-cell, etc.).

Dynamic Studies:

  • Time-lapse microscopy can be employed to track the movement of fluorescent this compound pools within the cell.

  • Advanced techniques like single-molecule tracking can provide insights into the diffusion and transport kinetics of individual this compound molecules.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescent signal - Inefficient synthesis of 2AB-BPP- Inefficient uptake of the probe by bacteria- Photobleaching- Verify the synthesis product by mass spectrometry.- Increase the concentration of 2AB-BPP or the incubation time.- Use a bacterial strain with a more permeable outer membrane.- Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.
High background fluorescence - Incomplete removal of unbound probe- Autofluorescence of the medium or cells- Increase the number of washing steps.- Image cells in a minimal, non-autofluorescent medium.- Acquire images of unlabeled cells to determine the level of autofluorescence and subtract it from the labeled images.
Cell death or altered morphology - Toxicity of the 2AB-BPP probe- Phototoxicity from the excitation light- Perform a viability assay (e.g., plating for CFUs) to assess the toxicity of the probe at the working concentration.- Reduce the concentration of the probe or the incubation time.- Minimize exposure to excitation light. Use a more sensitive camera to allow for shorter exposure times.

Conclusion

The use of fluorescently labeled this compound analogs, such as 2AB-BPP, provides a powerful and direct method for studying the localization and dynamics of this essential lipid carrier in live bacteria. The protocols and data presented here offer a comprehensive guide for researchers to implement this technique in their studies of bacterial cell wall synthesis and for the discovery of new antibiotics that target this crucial pathway. The ability to visualize this compound in real-time opens up new avenues for understanding the fundamental processes of bacterial growth and division.

References

Development of High-Throughput Screening for Bactoprenol Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, remains a prime target for novel antibacterial agents. Bactoprenol (also known as undecaprenyl phosphate) is a crucial lipid carrier molecule involved in the biosynthesis of the bacterial cell wall. It transports peptidoglycan precursors across the cytoplasmic membrane, making its synthesis and recycling a critical chokepoint in this essential pathway.[1][2][3] Consequently, enzymes involved in the this compound synthesis pathway, particularly Undecaprenyl Pyrophosphate Synthase (UppS), are attractive targets for the development of new antibiotics.[4][5][6]

This document provides detailed application notes and protocols for the development of high-throughput screening (HTS) assays to identify inhibitors of this compound synthesis. Three distinct yet complementary HTS approaches are described: a whole-cell biosensor assay, a fluorescence-based enzymatic assay, and a radiometric enzymatic assay. These protocols are designed to be adaptable for various research and drug discovery settings.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is a critical step in the peptidoglycan cycle. The pathway begins with the synthesis of undecaprenyl pyrophosphate (UPP) from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) by the enzyme UppS. UPP is then dephosphorylated to form this compound phosphate (this compound-P), which acts as the lipid carrier for peptidoglycan monomers.

This compound Biosynthesis and Role in Peptidoglycan Synthesis

Caption: The this compound biosynthesis pathway and its role in transporting peptidoglycan precursors.

High-Throughput Screening Workflow for this compound Inhibitors

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_screen Secondary Screens & Hit Validation cluster_lead_optimization Lead Optimization Compound_Library Compound Library Whole_Cell_Assay Whole-Cell Biosensor Assay Compound_Library->Whole_Cell_Assay Primary_Hits Primary Hits Whole_Cell_Assay->Primary_Hits Enzymatic_Assay_F Fluorescence-based Enzymatic Assay Primary_Hits->Enzymatic_Assay_F Primary_Hits->Enzymatic_Assay_F Enzymatic_Assay_R Radiometric Enzymatic Assay Primary_Hits->Enzymatic_Assay_R MIC_Determination MIC Determination Enzymatic_Assay_F->MIC_Determination Enzymatic_Assay_R->MIC_Determination Confirmed_Hits Confirmed Hits MIC_Determination->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

Caption: A general workflow for the discovery of this compound inhibitors using HTS.

Data Presentation: Summary of Known this compound Pathway Inhibitors

The following table summarizes publicly available data on known inhibitors of the this compound synthesis pathway, primarily targeting UppS.

Compound ClassExample CompoundTarget Organism(s)IC50 (µM)Reference(s)
BisphosphonatesBPH-629E. coli0.59[4]
Tetramic and Tetronic AcidsNot specifiedGram-positive bacteria~0.1[4]
DihydropyridinesNot specifiedGram-positive bacteria~0.04[4]
Aryl-diketo acidsNot specifiedMRSANot specified[4]
Methylisoxazole-4-carboxamideNot specifiedStreptococcus pneumoniae0.05[4]
RhodanineCompound 1S. aureus~2.6[5]
Anthranilic Acid DerivativesCompound 2E. coli25[6][7]
Novel InhibitorMAC-0547630B. subtilisNanomolar range[8]

Experimental Protocols

Protocol 1: Whole-Cell Biosensor Assay for Cell Wall Synthesis Inhibitors

This protocol describes a high-throughput whole-cell screen using a Staphylococcus aureus biosensor strain. This strain utilizes the murZ promoter fused to a reporter gene (lacZ), which is upregulated in response to cell wall synthesis inhibition.[2] The output of the reporter gene is measured using a luminescent substrate.[2][5]

Materials:

  • S. aureus PmurZ-lacZ biosensor strain

  • Tryptone Soya Broth (TSB)

  • Compound library dissolved in DMSO

  • Positive control (e.g., Penicillin G)

  • Negative control (e.g., Tetracycline)

  • Beta-Glo® Assay System (Promega)

  • 384-well clear, flat-bottom microplates

  • Luminometer plate reader

Methodology:

  • Preparation of Biosensor Culture:

    • Inoculate a single colony of the S. aureus PmurZ-lacZ biosensor strain into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh TSB.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.2.[2]

  • Plate Preparation and Compound Addition:

    • Using a multichannel pipette or automated liquid handler, dispense 45 µL of the prepared biosensor culture into each well of a 384-well plate.[2]

    • Add 5 µL of test compounds, positive control, or negative control to the appropriate wells. The final concentration of DMSO should not exceed 1% (v/v).

  • Incubation:

    • Seal the plates and incubate at 37°C for 60-90 minutes.

  • Luminescence Measurement:

    • Equilibrate the Beta-Glo® reagent and the assay plates to room temperature.

    • Add 50 µL of Beta-Glo® reagent to each well.

    • Mix on a plate shaker for 1 minute.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the OD600 of the cultures to account for any growth inhibition.

    • Calculate the fold induction of the reporter gene relative to the DMSO control.

    • Compounds that show a significant induction of the reporter, comparable to the positive control, are considered primary hits.

Protocol 2: Fluorescence-Based Enzymatic Assay for UppS Activity

This protocol utilizes a fluorescent analog of farnesyl pyrophosphate (FPP), NBD-FPP, to continuously monitor the activity of UppS. The fluorescence of NBD-FPP increases upon its incorporation into the growing undecaprenyl pyrophosphate chain, providing a real-time measure of enzyme activity.

Materials:

  • Purified recombinant UppS enzyme

  • NBD-FPP (fluorescent FPP analog)

  • Isopentenyl pyrophosphate (IPP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Compound library dissolved in DMSO

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader

Methodology:

  • Assay Setup:

    • Prepare a reaction mixture containing assay buffer, IPP (final concentration 10 µM), and NBD-FPP (final concentration 1 µM).

    • Dispense 20 µL of the reaction mixture into each well of the 384-well plate.

    • Add 100 nL of test compounds or controls in DMSO.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding 5 µL of purified UppS enzyme (final concentration 50 nM) to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.

    • For kinetic assays, measure the fluorescence at regular intervals over the incubation period.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Determine the IC50 values for active compounds by performing dose-response experiments.

Protocol 3: Radiometric Enzymatic Assay for UppS Activity

This protocol measures the incorporation of a radiolabeled substrate, [¹⁴C]-IPP, into the product, undecaprenyl pyrophosphate. This is a highly sensitive endpoint assay.

Materials:

  • Purified recombinant UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • [¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)

  • Assay buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂

  • Stop solution: 0.5 M EDTA in 95% ethanol

  • Compound library dissolved in DMSO

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, FPP (final concentration 1.5 µM), and [¹⁴C]-IPP (final concentration 12 µM, with a specific activity of ~289 Bq/reaction).[9]

    • Dispense 18 µL of the reaction mixture into each well of a 96-well plate.

    • Add 2 µL of test compounds or controls in DMSO.[9]

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding 20 µL of purified UppS enzyme solution.[9]

    • Incubate the plate at 25°C for 30 minutes.[9]

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding 100 µL of stop solution.

    • The undecaprenyl pyrophosphate product will precipitate, while the unreacted [¹⁴C]-IPP remains in solution.

    • Transfer the contents of each well to a filter plate and wash with the stop solution to remove unreacted substrate.

  • Radioactivity Measurement:

    • Allow the filters to dry.

    • Transfer the filters to scintillation vials containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Determine the IC50 values for active compounds by performing dose-response experiments.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors of this compound synthesis. The combination of a whole-cell primary screen with robust enzymatic secondary assays offers a powerful strategy to discover and validate new antibacterial lead compounds. These methods are adaptable to various laboratory settings and can be scaled for large-scale screening campaigns, contributing to the urgent need for new antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes & Protocols: Structural Elucidation of Bactoprenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bactoprenol (also known as undecaprenyl alcohol) is a C55 isoprenoid alcohol that plays an indispensable role in the biosynthesis of bacterial cell walls.[1][2] It functions as a lipid carrier, transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for assembly.[3][4][5] This process is vital for bacterial survival, making the enzymes involved in the this compound cycle attractive targets for novel antibiotics.[6] A thorough understanding of this compound's structure is fundamental for studying its interactions with enzymes and inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural determination of complex organic molecules like this compound.[7]

These notes provide detailed protocols for the isolation, purification, and structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from general methods for the purification of bacterial lipids and cell wall-bound polymers.[8]

Materials:

  • Bacterial cell paste (e.g., from Lactobacillus or Staphylococcus aureus)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography columns

Methodology:

  • Cell Lysis and Lipid Extraction:

    • Start with a known weight of bacterial cell paste.

    • Suspend the cells in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

    • Stir the suspension vigorously for 2-4 hours at room temperature to ensure cell lysis and lipid extraction.

  • Phase Separation (Bligh-Dyer Method):

    • Break the single-phase system into a two-phase system by adding additional chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

    • Mix thoroughly and centrifuge at low speed (e.g., 3000 x g) for 10 minutes to separate the phases.

    • The lower chloroform phase contains the total lipid extract, including this compound. The upper aqueous phase contains polar metabolites, and the interface contains precipitated proteins and other macromolecules.

  • Isolation of Crude Lipids:

    • Carefully collect the lower chloroform layer using a Pasteur pipette.

    • Evaporate the solvent to dryness using a rotary evaporator under reduced pressure to obtain the crude lipid extract.

  • Purification by Silica Gel Chromatography:

    • Prepare a silica gel column equilibrated with 100% hexane.

    • Dissolve the crude lipid extract in a minimal amount of hexane or chloroform and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate concentration in hexane (e.g., from 0% to 20% ethyl acetate).

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC), staining with a general reagent like phosphomolybdic acid to visualize lipids.

    • Pool the fractions containing this compound (identified by its characteristic Rf value) and evaporate the solvent to yield the purified compound. Purity can be assessed by NMR.[9]

Protocol 2: NMR Sample Preparation

Materials:

  • Purified this compound (5-10 mg)

  • Deuterated chloroform (CDCl3) or a deuterated dimethyl sulfoxide/pyridine mixture for better solubility of lipid aggregates.[10]

  • Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 5 mm NMR tubes.

Methodology:

  • Ensure the purified this compound sample is completely dry by placing it under high vacuum for several hours.

  • Dissolve 5-10 mg of the dried this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl3). The use of deuterated solvents is standard for solution-state NMR.[10]

  • Add a small amount of TMS to the solution to serve as an internal chemical shift reference.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter that could degrade spectral quality.

Protocol 3: NMR Data Acquisition & Processing

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for 1H, 13C, and 2D experiments.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the types of protons present (olefinic, allylic, methyl, alcohol).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of chemically non-equivalent carbons in the molecule. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time.[11]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in assigning the numerous aliphatic signals.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. It is crucial for tracing the connectivity of protons within each isoprene unit.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It is the primary method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to three bonds). It is essential for connecting the individual isoprene units by correlating protons on one unit to carbons on the adjacent unit, and for assigning quaternary carbons that have no attached protons.

  • TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a coupled spin system, which can be helpful for confirming assignments within the isoprene chain.

Data Presentation and Interpretation

The structure of this compound is a long isoprenoid chain, leading to significant signal overlap in the aliphatic region of the ¹H NMR spectrum. 2D NMR techniques are therefore essential for unambiguous assignment.

Expected Spectral Features:

  • ¹H NMR:

    • Olefinic Protons (=C-H): A multiplet around 5.1-5.4 ppm.[7][12]

    • Hydroxymethyl Protons (-CH₂-OH): A doublet around 4.1 ppm.[13]

    • Allylic Methylene Protons (-C=C-CH₂-): A broad signal around 2.0-2.1 ppm.

    • Methyl Protons (-C=C-CH₃): Several singlets between 1.6-1.7 ppm.

  • ¹³C NMR:

    • Olefinic Carbons (-C=C-): Signals in the 120-140 ppm range.[14]

    • Hydroxymethyl Carbon (-CH₂-OH): A signal around 59-65 ppm.[14]

    • Aliphatic Carbons (CH, CH₂, CH₃): A cluster of signals in the 16-40 ppm range.

Representative NMR Data

The following table provides representative ¹H and ¹³C chemical shift values for a polyprenol structurally similar to this compound. These values serve as a guide for spectral assignment. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.[12][15][16]

Atom Position (Generic Isoprenoid)Representative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)Notes
-CH₂ -OH (C1)~4.15 (d)~59.5Carbon attached to the hydroxyl group.
-C H=C- (C2)~5.42 (t)~123.5Olefinic proton adjacent to the alcohol group.
-CH=C (CH₃)- (C3)-~140.0Quaternary olefinic carbon.
-C=C-CH₂ - (C4)~2.08 (m)~39.7Allylic methylene protons (internal cis units).
-CH =C- (C5, internal units)~5.13 (t)~124.5Olefinic protons in the internal isoprene units.
-CH=C (CH₃)- (internal units)-~135.0Quaternary olefinic carbons (internal units).
=C-CH₃ (cis)~1.68 (s)~26.5Methyl groups on the cis-double bonds.
=C-CH₃ (trans)~1.60 (s)~16.2Methyl groups on the trans-double bonds (near ω-end).
ω-terminal saturated CH ~1.1-1.3 (m)~30-35Protons in the saturated terminal isoprene unit.
ω-terminal CH₃ ~0.8-0.9 (d)~18-20Terminal methyl groups.

Visualizations

Experimental Workflow Diagram

G Diagram 1: General Workflow for this compound Structure Elucidation by NMR. cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Structure Confirmation a Bacterial Cell Culture b Lipid Extraction (Bligh-Dyer) a->b c Column Chromatography Purification b->c d Purified this compound c->d e NMR Sample Preparation (CDCl3) d->e f 1D NMR (1H, 13C, DEPT) e->f g 2D NMR (COSY, HSQC, HMBC) f->g h Data Processing & Assignment g->h i Assemble Structural Fragments h->i j Confirm C55 Isoprenoid Structure i->j

Caption: Diagram 1: General Workflow for this compound Structure Elucidation by NMR.

Biological Pathway Diagram

G Diagram 2: Role of this compound in Peptidoglycan Synthesis. cluster_membrane cytoplasm Cytoplasm periplasm Periplasm / Extracellular membrane Cytoplasmic Membrane UDP_NAM_pp UDP-NAM-pentapeptide Lipid_I Lipid I (C55-PP-NAM-pp) UDP_NAM_pp->Lipid_I MraY Lipid_II Lipid II (C55-PP-NAM-pp-NAG) Lipid_I->Lipid_II UDP_NAG UDP-NAG UDP_NAG->Lipid_II MurG Lipid_II_out Lipid_II_out Lipid_II->Lipid_II_out Flippase C55P This compound-P (C55-P) C55P->Lipid_I C55PP This compound-PP (C55-PP) PG_chain Growing Peptidoglycan Chain PG_new Incorporated Monomer C55PP_out C55PP_out PG_new->C55PP_out releases Lipid_II_out->PG_new Transglycosylase C55PP_out->C55P Recycling (Phosphatase)

Caption: Diagram 2: Role of this compound in Peptidoglycan Synthesis.

References

Genetic Manipulation of Bactoprenol Levels in Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Bactoprenol (Undecaprenyl Phosphate, C₅₅-P) is a crucial lipid carrier molecule in bacteria, essential for the biosynthesis of the cell wall, including peptidoglycan.[1][2] It facilitates the transport of hydrophilic cell wall precursors across the hydrophobic cytoplasmic membrane.[2] The central role of this compound in bacterial survival makes its biosynthetic pathway an attractive target for the development of novel antimicrobial agents. Genetic manipulation of the enzymes involved in this compound synthesis and recycling offers a powerful approach to study the physiological consequences of altered this compound levels and to validate potential drug targets.

This document provides detailed protocols for the genetic manipulation of this compound levels in bacteria, focusing on the key enzyme Undecaprenyl Pyrophosphate Synthase (UppS). Additionally, it includes a protocol for the quantification of this compound and its derivatives, along with visualizations of the relevant pathways and experimental workflows.

Key Genes in this compound Metabolism:

  • uppS (Undecaprenyl Pyrophosphate Synthase): This essential gene encodes the enzyme that synthesizes undecaprenyl pyrophosphate (UPP), the direct precursor to this compound.[1] Manipulation of uppS expression directly impacts the de novo synthesis of this compound.

  • UPP Phosphatases (e.g., bcrC, uppP in Bacillus subtilis): These enzymes are responsible for the dephosphorylation of UPP to form the active this compound (C₅₅-P). They play a critical role in recycling the lipid carrier.

Genetic strategies to modulate this compound levels primarily involve the targeted knockout or overexpression of the uppS gene. Reducing uppS expression is expected to decrease the overall pool of this compound, potentially leading to defects in cell wall synthesis and altered susceptibility to cell wall-active antibiotics. Conversely, overexpressing uppS could increase the this compound pool, which might enhance cell wall synthesis or rescue certain mutant phenotypes.

Quantitative Data on this compound Levels

Precise quantification of this compound and its derivatives is essential for understanding the impact of genetic manipulations. The following table summarizes baseline levels of undecaprenyl phosphate (C₅₅-P) and undecaprenyl pyrophosphate (C₅₅-PP) in wild-type bacteria as determined by High-Performance Liquid Chromatography (HPLC).

Bacterial SpeciesGrowth PhaseUndecaprenyl Phosphate (C₅₅-P) (nmol/g of cell dry weight)Undecaprenyl Pyrophosphate (C₅₅-PP) (nmol/g of cell dry weight)Reference
Escherichia coliExponential~75~270[1][3]
Staphylococcus aureusExponential~50~150[1][3]

Note: The levels of this compound derivatives can vary depending on the bacterial species and growth conditions.

Experimental Protocols

Protocol 1: Construction of a uppS Knockout Mutant in Bacillus subtilis (using homologous recombination)

This protocol describes the generation of a markerless in-frame deletion of the uppS gene in Bacillus subtilis. Since uppS is an essential gene, this procedure requires a conditional expression system or the use of a strain with a complementing copy of the gene.

Materials:

  • B. subtilis strain (e.g., 168)

  • Plasmids for gene knockout in B. subtilis (e.g., pMAD)

  • Primers for amplifying flanking regions of uppS

  • Antibiotics (e.g., erythromycin, kanamycin)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (for plasmid construction)

  • Competent B. subtilis cells

Procedure:

  • Primer Design: Design primers to amplify ~1 kb regions upstream and downstream of the uppS gene from the B. subtilis chromosome. Incorporate appropriate restriction sites into the primers for cloning into the knockout vector.

  • Amplification of Flanking Regions: Perform PCR to amplify the upstream and downstream flanking regions of uppS.

  • Vector Construction:

    • Digest the amplified flanking regions and the knockout vector with the chosen restriction enzymes.

    • Ligate the upstream and downstream fragments into the digested vector. This creates a plasmid containing the flanking regions of uppS separated by a selectable marker (e.g., an antibiotic resistance cassette).

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid propagation and verification. Select transformants on agar plates containing the appropriate antibiotic.

  • Plasmid Isolation and Verification: Isolate the plasmid from positive E. coli clones and verify the correct insertion of the flanking regions by restriction digestion and DNA sequencing.

  • Transformation into B. subtilis: Transform the verified knockout plasmid into competent B. subtilis cells.

  • Selection of Integrants (Single Crossover): Select for transformants that have integrated the plasmid into the chromosome via a single homologous recombination event. This is typically done by plating on media containing the appropriate antibiotic at a non-permissive temperature for plasmid replication if a temperature-sensitive replicon is used.

  • Induction of Recombination and Counter-selection (Double Crossover):

    • Culture the single-crossover integrants in a medium without antibiotic selection to allow for a second recombination event, which will excise the plasmid and the wild-type uppS gene, leaving the deletion.

    • Plate the culture on a medium that selects against the presence of the plasmid (counter-selection).

  • Verification of Knockout: Screen the resulting colonies for the desired uppS deletion by PCR using primers that flank the gene. The knockout mutant should yield a smaller PCR product than the wild-type. Further verification can be done by Southern blotting or sequencing.

Protocol 2: Overexpression of uppS in Escherichia coli

This protocol describes the overexpression of the uppS gene in E. coli using an inducible expression system (e.g., pET vector system).

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a)

  • Primers for amplifying the uppS gene

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (for cloning and expression)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Antibiotics (e.g., kanamycin)

Procedure:

  • Primer Design: Design primers to amplify the full-length uppS gene from E. coli genomic DNA. Include restriction sites compatible with the multiple cloning site of the expression vector.

  • Amplification of uppS: Perform PCR to amplify the uppS gene.

  • Vector and Insert Preparation: Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

  • Ligation: Ligate the digested uppS insert into the linearized expression vector.

  • Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α). Select for transformants on antibiotic-containing plates.

  • Plasmid Verification: Isolate the plasmid from transformants and verify the correct insertion and orientation of the uppS gene by restriction analysis and DNA sequencing.

  • Transformation into Expression Host: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Overexpression of UppS:

    • Inoculate a single colony of the expression strain into a starter culture with the appropriate antibiotic and grow overnight.

    • Inoculate a larger volume of culture with the overnight starter culture and grow to an OD₆₀₀ of 0.4-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein folding.

  • Verification of Overexpression: Harvest the cells by centrifugation. Analyze the total cell lysate by SDS-PAGE to confirm the overexpression of the UppS protein. The expected size of E. coli UppS is approximately 29 kDa.

Protocol 3: Extraction and Quantification of this compound and its Derivatives by HPLC

This protocol is adapted from established methods for the analysis of undecaprenyl phosphate and its derivatives.[1][3]

Materials:

  • Bacterial cell culture

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Potassium hydroxide (KOH)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase solvents (e.g., methanol, isopropanol, water, ammonium phosphate)

  • Undecaprenyl phosphate standard

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a small volume of water or buffer.

    • Lyse the cells using a suitable method such as sonication or bead beating.[4]

  • Lipid Extraction:

    • Perform a Bligh-Dyer extraction by adding chloroform and methanol to the cell lysate in a ratio that forms a single phase (e.g., 1:2:0.8, chloroform:methanol:water).

    • After incubation, add more chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

  • Alkaline Treatment (Optional, for total undecaprenyl phosphate measurement):

    • To quantify the total pool of undecaprenyl phosphate (C₅₅-P and C₅₅-PP), treat the lipid extract with a mild alkaline solution (e.g., 0.1 M KOH in methanol) to hydrolyze the pyrophosphate bond of C₅₅-PP to C₅₅-P.

  • Sample Preparation for HPLC:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Re-dissolve the lipid residue in a solvent compatible with the HPLC mobile phase (e.g., chloroform/methanol).

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a suitable mobile phase gradient to separate the different lipid species. A common mobile phase consists of a mixture of methanol, isopropanol, water, and a phosphate buffer.

    • Detect the eluting compounds using a UV detector (around 210 nm) or a mass spectrometer for more specific detection.

  • Quantification:

    • Identify the peak corresponding to undecaprenyl phosphate by comparing its retention time with that of a pure standard.

    • Quantify the amount of undecaprenyl phosphate in the sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of the undecaprenyl phosphate standard.

    • Normalize the quantified amount to the initial cell dry weight or total protein concentration.

Visualizations

The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and workflows.

Bactoprenol_Synthesis_Pathway FPP Farnesyl pyrophosphate (FPP) UppS UppS FPP->UppS IPP Isopentenyl pyrophosphate (IPP) IPP->UppS x8 UPP Undecaprenyl pyrophosphate (UPP) UppS->UPP UPP_Phosphatase UPP Phosphatase (e.g., BcrC, UppP) UPP->UPP_Phosphatase This compound This compound (C55-P) UPP_Phosphatase->this compound Lipid_I Lipid I This compound->Lipid_I + MurNAc-pentapeptide Lipid_II Lipid II Lipid_I->Lipid_II + GlcNAc Cell_Wall Cell Wall Synthesis Lipid_II->Cell_Wall

Caption: this compound (C55-P) synthesis and its role in cell wall precursor transport.

Gene_Knockout_Workflow cluster_plasmid_construction Plasmid Construction cluster_bacillus_manipulation Bacillus subtilis Manipulation pcr_flanks PCR amplify flanking regions of uppS digest Digest flanks and knockout vector pcr_flanks->digest ligate Ligate flanks into vector digest->ligate transform_ecoli Transform into E. coli ligate->transform_ecoli verify_plasmid Verify plasmid sequence transform_ecoli->verify_plasmid transform_bsubtilis Transform plasmid into B. subtilis verify_plasmid->transform_bsubtilis select_integrants Select for single crossover integrants transform_bsubtilis->select_integrants induce_recombination Induce double crossover and counter-select select_integrants->induce_recombination verify_knockout Verify uppS knockout by PCR induce_recombination->verify_knockout

Caption: Workflow for creating a gene knockout mutant in Bacillus subtilis.

Overexpression_Workflow cluster_vector_construction Vector Construction cluster_protein_expression Protein Expression pcr_upps PCR amplify uppS gene digest_vector Digest uppS and expression vector pcr_upps->digest_vector ligate_upps Ligate uppS into vector digest_vector->ligate_upps transform_cloning Transform into cloning strain ligate_upps->transform_cloning verify_vector Verify vector sequence transform_cloning->verify_vector transform_expression Transform into expression strain verify_vector->transform_expression grow_culture Grow culture to mid-log phase transform_expression->grow_culture induce_expression Induce with IPTG grow_culture->induce_expression verify_overexpression Verify overexpression by SDS-PAGE induce_expression->verify_overexpression

Caption: Workflow for the overexpression of the UppS protein in E. coli.

References

Application Notes and Protocols for Measuring Bactoprenol Phosphate Phosphatase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactoprenol phosphate phosphatase (BPP), also known as undecaprenyl pyrophosphate phosphatase (UppP or BacA), is a critical enzyme in the bacterial cell wall synthesis pathway. It catalyzes the dephosphorylation of this compound pyrophosphate (C55-PP) to this compound phosphate (C55-P), the lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. The essential role of BPP in bacterial viability makes it an attractive target for the development of novel antibacterial agents. These application notes provide detailed protocols for assays to measure BPP activity, crucial for inhibitor screening and characterization.

Signaling Pathway: Peptidoglycan Biosynthesis

This compound phosphate phosphatase is a key enzyme in the recycling of the lipid carrier this compound, which is essential for the synthesis of peptidoglycan, the major component of the bacterial cell wall. The pathway involves the synthesis of peptidoglycan precursors in the cytoplasm, their transport across the cell membrane attached to this compound, and their incorporation into the growing peptidoglycan layer in the periplasm. BPP regenerates this compound phosphate from this compound pyrophosphate, allowing the cycle to continue.

Peptidoglycan_Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY C55_P This compound-P (C55-P) C55_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases (PBPs) C55_PP This compound-PP (C55-PP) BPP BPP (BacA) C55_PP->BPP BPP->C55_P Product Peptidoglycan->C55_PP Transpeptidases (PBPs)

Caption: Bacterial peptidoglycan synthesis pathway highlighting the role of this compound Phosphate Phosphatase (BPP/BacA).

Experimental Assays for BPP Activity

Two primary methods for assaying BPP activity are detailed below: a radiometric assay using Thin-Layer Chromatography (TLC) for direct measurement of substrate conversion, and a colorimetric malachite green assay for the detection of released inorganic phosphate.

Radiometric Thin-Layer Chromatography (TLC) Assay

This assay directly measures the conversion of radiolabeled [¹⁴C]C55-PP to [¹⁴C]C55-P. It is a highly sensitive and specific method.

Experimental Workflow: TLC Assay

TLC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis A Prepare reaction mix: Buffer, Detergent, Divalent Cations B Add purified BPP enzyme A->B C Add [14C]C55-PP substrate B->C D Incubate at 37°C C->D E Stop reaction (e.g., adding organic solvent) D->E F Extract lipids E->F G Spot lipid extract on TLC plate F->G H Develop TLC plate G->H I Visualize and quantify radioactive spots H->I

Caption: Workflow for the radiometric TLC-based BPP activity assay.

Protocol: TLC Assay for BPP Activity

Materials:

  • Purified BPP (BacA) enzyme

  • [¹⁴C]Undecaprenyl pyrophosphate ([¹⁴C]C55-PP) substrate

  • Reaction Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 10 mM MgCl₂[1]

  • Detergent (e.g., 0.02% n-Dodecyl-β-D-maltoside (DDM))[1]

  • Butanol (for extraction)

  • Silica gel TLC plates

  • TLC developing solvent (e.g., Chloroform:Methanol:Water:Ammonia, 65:25:4:1 v/v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM HEPES (pH 7.0), 150 mM NaCl, 10 mM MgCl₂, and 0.02% DDM.[1]

  • Enzyme Addition: Add the purified BPP enzyme to the reaction mixture. The final enzyme concentration should be in the nanomolar range (e.g., 5 nM) and should be optimized to ensure less than 30% substrate hydrolysis during the reaction time.

  • Substrate Addition: Start the reaction by adding [¹⁴C]C55-PP to a final concentration of 50 µM.[2]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[3]

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of butanol. Vortex vigorously to extract the lipids into the organic phase. Centrifuge to separate the phases.

  • TLC Analysis: Carefully spot a known volume of the butanol (upper) phase onto a silica gel TLC plate.[4]

  • TLC Development: Develop the TLC plate in a chamber pre-saturated with the developing solvent.

  • Visualization and Quantification: Dry the TLC plate and visualize the radioactive spots corresponding to [¹⁴C]C55-PP and the product [¹⁴C]C55-P using a phosphorimager or by exposing it to autoradiography film. Quantify the intensity of the spots to determine the percentage of substrate conversion.

Malachite Green Colorimetric Assay

This assay measures the amount of inorganic phosphate (Pi) released from the dephosphorylation of C55-PP. It is a non-radioactive, high-throughput compatible method.

Malachite_Green_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare reaction mix: Buffer, Detergent, Divalent Cations B Add purified BPP enzyme A->B C Add C55-PP substrate B->C D Incubate at 37°C C->D E Stop reaction and develop color by adding Malachite Green reagent D->E F Incubate for color development E->F G Measure absorbance at ~620-650 nm F->G H Quantify released phosphate using a standard curve G->H

References

Troubleshooting & Optimization

Troubleshooting low yield in Bactoprenol extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during Bactoprenol extraction.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound extraction protocols.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield can stem from several factors throughout the extraction process, from initial cell harvesting to final purification. Below is a step-by-step guide to help you identify and resolve the issue.

1. Inefficient Cell Lysis:

  • Problem: The bacterial cell wall, particularly the thick peptidoglycan layer in Gram-positive bacteria, can be a significant barrier to efficient lipid extraction.[1] If cells are not adequately lysed, the extraction solvent cannot access the cell membrane where this compound is located.

  • Troubleshooting:

    • Mechanical Disruption: Methods like bead milling, high-pressure homogenization, or ultrasonication can significantly improve cell lysis.[2] For tough-to-lyse cells, ensure your chosen method is optimized for your specific bacterial strain.

    • Enzymatic Lysis: Pre-treatment with lysozyme can be effective in degrading the peptidoglycan layer, especially in Gram-positive bacteria.

    • Chemical Lysis: While harsh, chemical methods can be used but require careful consideration to avoid modification of the target lipid.[3]

2. Suboptimal Solvent Extraction:

  • Problem: The choice of solvent and the extraction conditions are critical for selectively and efficiently extracting this compound.

  • Troubleshooting:

    • Solvent System: A common and effective solvent mixture for extracting this compound-containing products is butanol/pyridine acetate (pH 4.2) in a 2:1 (v/v) ratio.[4][5] Ensure the pH of your extraction buffer is correctly adjusted.

    • Phase Separation: In protocols involving liquid-liquid extraction, ensure complete phase separation to prevent loss of the lipid-containing organic phase.

    • Multiple Extractions: Performing multiple extractions of the aqueous phase with the organic solvent can improve the recovery of this compound.

3. Degradation of this compound:

  • Problem: this compound, a long-chain lipid alcohol, can be susceptible to degradation under harsh conditions.

  • Troubleshooting:

    • Temperature: Avoid excessive heat during extraction and evaporation steps.

    • pH: Extreme pH values can potentially lead to degradation. Maintain the recommended pH of the extraction buffers.

    • Storage: Store extracts at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

4. Issues with Quantification:

  • Problem: Inaccurate quantification can be mistaken for low yield.

  • Troubleshooting:

    • Analytical Technique: Thin-layer chromatography (TLC) followed by phosphomolybdic acid staining is a common method for visualizing and semi-quantifying this compound and its derivatives.[4][5] For more precise quantification, high-performance liquid chromatography (HPLC) is recommended.[6][7]

    • Standard Curve: Ensure you are using a reliable this compound standard to generate a standard curve for accurate quantification.

Question: How does the choice of bacterial strain and growth phase affect this compound yield?

Answer:

The bacterial strain and its growth phase can significantly impact the abundance of this compound.

  • Bacterial Strain: Different bacterial species and even strains within the same species can have varying amounts of this compound in their membranes. Gram-positive bacteria, with their thick peptidoglycan layer, are a common source for this compound extraction.[1]

  • Growth Phase: The metabolic state of the bacteria influences the synthesis of cell wall precursors. Actively growing cells in the exponential phase are typically engaged in robust cell wall synthesis and may have a higher turnover of this compound-linked intermediates. However, the total lipid content may be higher in the stationary phase. It is advisable to test different growth phases to determine the optimal harvesting time for your specific strain and experimental goals.

Question: Can antibiotic treatment be used to increase the yield of this compound-linked intermediates?

Answer:

Yes, in some cases, treatment with specific antibiotics can lead to the accumulation of this compound-linked cell wall precursors. For instance, vancomycin treatment has been shown to lead to the accumulation of Lipid II, a this compound-pyrophosphate-disaccharide-pentapeptide.[6][7] This strategy can be employed to increase the amount of this specific intermediate for extraction. However, it's important to note that this approach enriches for a specific derivative and not necessarily free this compound.

Data Presentation

Table 1: Comparison of Mechanical Cell Disruption Methods for Lipid Extraction

MethodPrincipleAdvantagesDisadvantages
Bead Milling Mechanical shearing and impact from beads.High disruption efficiency, scalable.Can generate heat, potential for sample contamination from beads.
High-Pressure Homogenization Forces cell suspension through a narrow valve under high pressure.Efficient lysis, suitable for large volumes.High equipment cost, can generate heat.
Ultrasonication High-frequency sound waves create cavitation bubbles that disrupt cells.Effective for small to medium sample volumes, good for disrupting cell clumps.Can generate heat, potential for free radical formation, may shear DNA.

This table summarizes information on various mechanical pretreatment methods for lipid extraction from microbial cells.[2]

Table 2: Common Solvents for this compound and Lipid Intermediate Extraction

Solvent SystemRatio (v/v)Target MoleculeReference
Butanol/Pyridine acetate, pH 4.22:1This compound-containing products, Lipid II[4][5]
Chloroform/Methanol/Water/Ammonia88:48:10:1TLC Solvent for Lipid II analysis[4]

Experimental Protocols

Protocol 1: Extraction of this compound-Containing Products

This protocol is adapted from methodologies used for the extraction of Lipid II and other this compound-bound intermediates.

Materials:

  • Bacterial cell pellet

  • 60 mM Tris-HCl, 5 mM MgCl2, pH 7.5

  • Butanol

  • Pyridine acetate, pH 4.2

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with an appropriate buffer (e.g., Tris-HCl).

  • Resuspend the cell pellet in a suitable buffer for subsequent enzymatic or in vitro synthesis reactions if applicable. For direct extraction, proceed to step 3.

  • To the cell suspension or reaction mixture, add an equal volume of butanol/pyridine acetate, pH 4.2 (2:1, v/v).[4]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic phase, which contains the this compound-containing lipids.

  • Repeat the extraction of the aqueous phase with another volume of the butanol/pyridine acetate mixture to maximize yield.

  • Combine the organic phases.

  • The extracted lipids can then be dried down under a stream of nitrogen and stored at -20°C for further analysis by TLC or HPLC.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis of this compound Extracts

Materials:

  • Silica gel TLC plates

  • TLC development chamber

  • Chloroform

  • Methanol

  • Water

  • Ammonia

  • Phosphomolybdic acid stain (e.g., 10% in ethanol)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC developing solvent: chloroform/methanol/water/ammonia (88:48:10:1, v/v/v/v).[4]

  • Pour the solvent into the TLC chamber, line the chamber with filter paper, and allow it to equilibrate for at least 30 minutes.

  • Spot the dried this compound extract (resuspended in a small volume of a suitable solvent like chloroform/methanol 1:1) onto the TLC plate.

  • Place the TLC plate in the equilibrated chamber and allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Stain the plate by dipping it into the phosphomolybdic acid solution.

  • Gently heat the plate with a heat gun or on a hot plate until the lipid spots become visible (typically as dark blue-green spots).

Visualizations

Bactoprenol_Extraction_Workflow start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Mechanical/Enzymatic) harvest->lysis extraction Solvent Extraction (e.g., Butanol/Pyridine Acetate) lysis->extraction separation Phase Separation (Centrifugation) extraction->separation collection Collect Organic Phase separation->collection analysis Analysis (TLC/HPLC) collection->analysis end Quantified this compound analysis->end

Caption: A simplified workflow for this compound extraction.

Troubleshooting_Low_Yield low_yield Low this compound Yield check_lysis Check Cell Lysis Efficiency low_yield->check_lysis check_extraction Review Extraction Protocol low_yield->check_extraction check_quantification Verify Quantification Method low_yield->check_quantification improve_lysis Optimize Lysis: - Mechanical Disruption - Enzymatic Treatment check_lysis->improve_lysis optimize_extraction Optimize Extraction: - Correct Solvent/pH - Multiple Extractions check_extraction->optimize_extraction validate_quantification Validate Quantification: - Use Standard Curve - Confirm Technique (TLC/HPLC) check_quantification->validate_quantification successful_yield Improved Yield improve_lysis->successful_yield optimize_extraction->successful_yield validate_quantification->successful_yield

Caption: A troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Optimizing Bactoprenol-Dependent Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bactoprenol-dependent enzymatic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments involving this essential lipid carrier.

Frequently Asked Questions (FAQs)

Q1: My enzyme shows low or no activity. What are the common causes?

Low or absent enzyme activity in this compound-dependent assays can stem from several factors, ranging from substrate quality to suboptimal reaction conditions. Key areas to investigate include:

  • This compound (Undecaprenyl Phosphate) Quality and Handling:

    • Purity: Ensure the this compound phosphate is of high purity. Contaminants can inhibit enzymatic activity.

    • Solubility: this compound is a long-chain lipid and requires proper solubilization, typically with a detergent like Triton X-100, to be accessible to the enzyme in an aqueous environment.[1][2] Improper solubilization is a frequent cause of poor activity.

    • Storage: Store this compound phosphate appropriately, typically at low temperatures (-20°C or below) under an inert atmosphere to prevent oxidation.

  • Enzyme Integrity:

    • Purity and Concentration: Verify the purity and concentration of your enzyme preparation.

    • Storage and Handling: Avoid repeated freeze-thaw cycles. Store the enzyme at its recommended temperature in a suitable buffer, often containing glycerol for stability.

  • Reaction Conditions:

    • Divalent Cations: Many this compound-dependent enzymes, particularly glycosyltransferases and synthases, have an absolute requirement for divalent cations like Mg²⁺ for their activity.[1][3]

    • pH and Temperature: Ensure the reaction buffer pH and incubation temperature are optimal for your specific enzyme. These parameters can significantly impact catalytic efficiency.[4][5][6]

    • Detergent Concentration: The concentration of the detergent used to solubilize this compound is critical. While necessary, excessive detergent concentrations can denature the enzyme.[7][8][9]

Q2: How do I properly solubilize this compound phosphate for my assay?

Effective solubilization of the lipid substrate is crucial for a successful reaction.

  • Detergent Choice: Triton X-100 is a commonly used non-ionic detergent for solubilizing this compound phosphate in enzymatic assays.[1][2] Other detergents like CHAPS, CHAPSO, and octylglucoside have also been shown to be effective in solubilizing membrane components with minimal enzyme denaturation.[8]

  • Preparation: Prepare a stock solution of this compound phosphate in a suitable organic solvent (e.g., chloroform/methanol).

  • Drying: Aliquot the required amount of the this compound phosphate stock into a reaction vessel and evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator to form a thin lipid film.

  • Resuspension: Resuspend the lipid film in the assay buffer containing the optimal concentration of the chosen detergent. This step may require vortexing or sonication to ensure complete solubilization and the formation of micelles containing the lipid substrate.

Q3: The reaction rate is not linear over time. What could be the issue?

A non-linear reaction progress curve can indicate several potential problems:

  • Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, one or both substrates (this compound phosphate or the sugar donor) may be consumed to a level that no longer supports the maximal reaction velocity.

  • Product Inhibition: The accumulation of reaction products can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the experiment, leading to a loss of activity over time.

  • Assay Artifacts: In coupled assays, the activity of the coupling enzyme(s) may become rate-limiting.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in the assay Contaminated reagentsUse high-purity reagents, including detergents, as they can contain peroxides or other interfering substances.[10]
Non-enzymatic degradation of substratesRun a control reaction without the enzyme to quantify the background signal and subtract it from the experimental values.
Inconsistent results between replicates Pipetting errors, especially with viscous solutions (e.g., glycerol-containing enzyme stocks)Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to ensure consistency.[11]
Incomplete mixing of reagentsEnsure thorough but gentle mixing of the reaction components before starting the incubation.
Temperature fluctuationsUse a temperature-controlled incubator or water bath for the reaction.[11]
Difficulty in detecting the product Low enzyme activityOptimize reaction conditions (pH, temperature, cation concentration). Increase enzyme concentration if necessary.
Inefficient product detection methodEnsure your detection method (e.g., chromatography, colorimetric assay) is sensitive enough for the expected product concentration.[12][13][14][15][16][17]
Product degradationCheck the stability of your product under the assay and workup conditions.

Optimal Reaction Conditions (General Guidelines)

The optimal conditions can vary significantly between different this compound-dependent enzymes. The following table provides general ranges that can be used as a starting point for optimization.

Parameter Typical Range Notes
pH 7.0 - 9.0Some enzymes have a more alkaline optimum, for instance, PBP1B shows optimal activity at pH 8.5-9.5.[18] It is crucial to determine the optimal pH for each specific enzyme.[4][5][6]
Temperature 25°C - 37°CWhile many assays are performed at 37°C, some enzymes may have different temperature optima. It's recommended to test a range of temperatures.[4][5][6]
Divalent Cations (e.g., MgCl₂) 5 - 20 mMMany this compound-dependent enzymes require divalent cations for activity.[1][3] The optimal concentration should be determined empirically.
Detergent (e.g., Triton X-100) 0.1% - 1.0% (w/v)The concentration needs to be sufficient to solubilize the this compound phosphate but not so high as to denature the enzyme.[7][8][9]
This compound Phosphate 10 - 100 µMThe concentration should ideally be at or above the Michaelis constant (Km) for the enzyme.
Sugar Nucleotide Donor 50 - 500 µMSimilar to the this compound phosphate, the concentration should be optimized based on the enzyme's kinetics.

Key Experimental Protocols

Protocol 1: General this compound-Dependent Glycosyltransferase Assay

This protocol provides a general framework for assaying a glycosyltransferase that utilizes this compound phosphate as an acceptor.

  • Preparation of this compound Phosphate Micelles:

    • Aliquot the desired amount of this compound phosphate (from a stock in organic solvent) into a microcentrifuge tube.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a detergent (e.g., 0.5% w/v Triton X-100).

    • Vortex or sonicate briefly to ensure complete solubilization.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Assay Buffer

      • Divalent cation (e.g., 10 mM MgCl₂)

      • Solubilized this compound phosphate

      • Radiolabeled or fluorescently tagged sugar nucleotide donor (e.g., UDP-[¹⁴C]-GlcNAc)

    • Pre-incubate the mixture at the desired temperature for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified glycosyltransferase enzyme.

    • Incubate at the optimal temperature for a defined period (e.g., 30 minutes).

  • Reaction Quenching and Product Separation:

    • Stop the reaction by adding a quenching solution (e.g., EDTA to chelate divalent cations, or by adding a denaturing agent).

    • Separate the lipid-linked product from the unreacted sugar nucleotide donor. This can be achieved by methods such as:

      • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and develop with an appropriate solvent system.

      • Liquid-Liquid Extraction: Extract the lipid-soluble product into an organic solvent (e.g., butanol).

      • Solid-Phase Extraction: Use a C18 cartridge to bind the hydrophobic product, wash away the hydrophilic unreacted substrate, and then elute the product.[19]

  • Detection and Quantification:

    • Detect the product using an appropriate method (e.g., autoradiography for radiolabeled products, fluorescence detection for fluorescently tagged products).

    • Quantify the amount of product formed to determine the enzyme activity.

Visualizing Workflows and Pathways

General Workflow for a this compound-Dependent Enzymatic Assay

G General Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Solubilize this compound-P (with detergent) B Prepare Reaction Mix (Buffer, Cations, Donor Substrate) A->B C Pre-incubate Mix B->C D Add Enzyme & Incubate C->D E Quench Reaction D->E F Separate Product E->F G Detect & Quantify F->G

Caption: A flowchart illustrating the key steps in a typical this compound-dependent enzymatic assay.

Troubleshooting Logic Diagram

G Troubleshooting Logic Start Low/No Activity Check_Substrate Check this compound-P (Purity, Solubilization) Start->Check_Substrate Check_Substrate->Start [Issue Found] Check_Enzyme Check Enzyme (Activity, Storage) Check_Substrate->Check_Enzyme [Substrate OK] Check_Enzyme->Start [Issue Found] Check_Conditions Check Reaction Conditions (pH, Temp, Cations, Detergent) Check_Enzyme->Check_Conditions [Enzyme OK] Check_Conditions->Start [Conditions OK, Investigate Other Factors] Optimize Optimize Conditions Check_Conditions->Optimize [Conditions Suboptimal] Success Activity Restored Optimize->Success

Caption: A decision tree to guide troubleshooting efforts when encountering low enzyme activity.

Simplified this compound Cycle in Peptidoglycan Synthesis

G This compound Cycle Bactoprenol_PP This compound-PP Phosphatase Phosphatase Bactoprenol_PP->Phosphatase Bactoprenol_P This compound-P MraY MraY Bactoprenol_P->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Polymerization Polymerization & Translocation Lipid_II->Polymerization Phosphatase->Bactoprenol_P MraY->Lipid_I MurG->Lipid_II Polymerization->Bactoprenol_PP

Caption: A simplified diagram of the this compound (undecaprenyl phosphate) cycle in bacterial cell wall synthesis.

References

Overcoming challenges in the purification of membrane-bound Bactoprenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of the membrane-bound lipid carrier, Bactoprenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a C55 isoprenoid alcohol, a crucial lipid carrier molecule embedded in the bacterial cell membrane.[1][2] It plays a vital role in the synthesis of peptidoglycan, a major component of the bacterial cell wall, by transporting peptidoglycan precursors across the cell membrane.[3][4][5]

The primary challenges in its purification stem from its lipid nature and its location within the cell membrane:

  • Low Abundance: this compound is present in relatively small quantities compared to other cellular lipids.

  • Hydrophobicity: Its long, hydrophobic chain makes it insoluble in aqueous solutions, requiring the use of organic solvents for extraction and purification.

  • Complex Lipid Environment: It is embedded in a complex mixture of other lipids and membrane proteins, making its selective isolation difficult.

  • Co-purification of Contaminants: Other lipids with similar chemical properties can co-purify with this compound, requiring optimized chromatography steps for separation.

Q2: What is the general workflow for this compound purification?

A2: The purification of this compound generally involves several key stages:

  • Cell Culture and Harvest: Growing a sufficient quantity of bacteria and harvesting the cells.

  • Cell Lysis and Membrane Preparation: Disrupting the cells to release their contents and isolating the membrane fraction, which contains this compound.

  • Total Lipid Extraction: Using organic solvents to extract all lipids from the cell membrane.

  • Chromatographic Separation: Employing techniques like Thin-Layer Chromatography (TLC) or column chromatography to separate this compound from other lipids.

  • Detection and Quantification: Visualizing the purified this compound and determining its concentration.

Q3: How can I improve the yield of purified this compound?

A3: To improve the yield, consider the following:

  • Starting Material: Begin with a large enough quantity of bacterial cells.

  • Efficient Extraction: Ensure complete cell lysis and use an effective solvent system for lipid extraction. The Bligh-Dyer method is a widely used approach.[6]

  • Minimize Losses: Be careful during phase separations and solvent evaporation steps to avoid losing the sample.

  • Optimize Chromatography: Fine-tune the solvent system for your chromatography to achieve good separation and recovery.

Q4: How should I store purified this compound?

A4: Purified this compound is susceptible to oxidation due to its unsaturated isoprenoid chain. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to minimize degradation. Storing it dissolved in an organic solvent like chloroform or a chloroform/methanol mixture can also help preserve its stability.

Troubleshooting Guides

Problem 1: Low Yield of Extracted Lipids
Possible CauseSuggested Solution
Inefficient Cell Lysis Ensure complete cell disruption. For Gram-positive bacteria, enzymatic digestion (e.g., with lysozyme) followed by physical methods like sonication or French press is often necessary. For Gram-negative bacteria, physical methods are generally sufficient.[6]
Incomplete Lipid Extraction Use an appropriate solvent system. A common and effective method is the Bligh-Dyer technique, which uses a chloroform:methanol:water mixture to partition lipids into the organic phase.[6] Ensure vigorous mixing to allow for complete extraction.
Losses During Phase Separation After centrifugation to separate the organic and aqueous phases, carefully collect the lower organic (chloroform) layer containing the lipids without disturbing the interface.
Problem 2: Poor Separation on Thin-Layer Chromatography (TLC)
Possible CauseSuggested Solution
Inappropriate Solvent System The choice of solvent system (mobile phase) is critical for good separation. For separating neutral lipids like this compound, a non-polar system is typically used. A common system is petroleum ether:diethyl ether:acetic acid (80:20:1 v/v).[7] You may need to empirically optimize the ratios for your specific lipid extract.
Overloaded TLC Plate Applying too much sample to the TLC plate can lead to broad, streaky spots and poor resolution. Apply a small, concentrated spot of your lipid extract.
Inactive TLC Plate Ensure your silica gel TLC plates are activated by heating them at 110-120°C for 30-60 minutes before use to remove adsorbed water, which can affect the separation.[8]
Incorrect Chamber Saturation Line the TLC development chamber with filter paper and add the mobile phase 15-30 minutes before placing the plate inside. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible separation.[9]
Problem 3: Difficulty Visualizing this compound on TLC Plate
Possible CauseSuggested Solution
Insufficient Amount of this compound If the concentration of this compound is too low, it may not be visible after staining. Try concentrating your sample before spotting it on the TLC plate.
Ineffective Staining Iodine vapor is a common and non-destructive method for visualizing lipids. Place the developed and dried TLC plate in a sealed chamber with a few crystals of iodine. The lipid spots will appear as yellowish-brown spots.[8] Alternatively, a 50% sulfuric acid spray followed by heating can be used for permanent charring, which appears as black spots.[7]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Bacterial Cells (Bligh-Dyer Method)
  • Cell Harvest: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

  • Cell Lysis: Resuspend the cell pellet in a small volume of buffer. Disrupt the cells using an appropriate method (e.g., sonication, bead beating, or French press).

  • Solvent Addition: To the cell lysate, add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).

  • Mixing: Vortex the mixture vigorously for several minutes to ensure thorough extraction of lipids.

  • Phase Separation: Add more chloroform and water to adjust the ratio to 2:2:1.8 (chloroform:methanol:water). Centrifuge the mixture to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Protocol 2: Purification of this compound by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pre-coated silica gel TLC plate. Activate it by heating at 110°C for 30 minutes.

  • Sample Application: Dissolve the total lipid extract in a small amount of chloroform. Using a capillary tube, carefully spot the extract onto the origin line of the TLC plate.

  • Development: Place the TLC plate in a chamber saturated with a mobile phase of petroleum ether:diethyl ether:acetic acid (80:20:1 v/v). Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow it to air dry completely. Place the plate in a sealed tank containing iodine crystals until yellow-brown spots appear. This compound will be one of these spots. The Rf value can be compared to a known standard if available.

  • Elution (for preparative TLC): After visualization with iodine, scrape the silica corresponding to the this compound spot into a small glass tube. Add a small volume of chloroform to elute the this compound from the silica. Centrifuge to pellet the silica and carefully collect the chloroform supernatant containing the purified this compound.

Visualizations

Bactoprenol_Purification_Workflow cluster_harvest Cell Growth and Harvest cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis extraction Total Lipid Extraction (Bligh-Dyer) lysis->extraction drying Solvent Evaporation extraction->drying tlc Thin-Layer Chromatography (TLC) drying->tlc elution Elution from Silica tlc->elution end Pure this compound elution->end

Caption: Workflow for the purification of membrane-bound this compound.

Bactoprenol_Troubleshooting start Problem Encountered low_yield Low Final Yield? start->low_yield poor_separation Poor TLC Separation? start->poor_separation low_yield->poor_separation No check_lysis Check Cell Lysis Efficiency low_yield->check_lysis Yes check_solvent Optimize TLC Solvent System poor_separation->check_solvent Yes check_extraction Verify Extraction Protocol check_lysis->check_extraction check_loading Reduce Sample Loading check_solvent->check_loading check_plate Activate TLC Plate check_loading->check_plate

Caption: Troubleshooting decision tree for this compound purification.

Peptidoglycan_Synthesis_Role cytoplasm Cytoplasm membrane Cell Membrane peptidoglycan Growing Peptidoglycan Chain membrane->peptidoglycan Transglycosylation periplasm Periplasm / Exterior udp_murac UDP-MurNAc-pentapeptide lipid_i Lipid I udp_murac->lipid_i + this compound-P bactoprenol_p This compound-P udp_glcnac UDP-GlcNAc lipid_ii Lipid II udp_glcnac->lipid_ii + Lipid I lipid_ii->membrane bactoprenol_pp This compound-PP peptidoglycan->bactoprenol_pp bactoprenol_pp->bactoprenol_p Dephosphorylation (Recycling)

Caption: Role of this compound in peptidoglycan synthesis.

References

Technical Support Center: Stability of Purified Bactoprenol Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of purified Bactoprenol samples. This compound, a C55 isoprenoid alcohol, is a crucial lipid carrier in bacterial cell wall biosynthesis and a target for novel antibiotics.[1][2][3] However, its polyisoprenoid structure, characterized by multiple double bonds, makes it susceptible to degradation, primarily through oxidation.[2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and longevity of your purified this compound samples.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of purified this compound.

Issue Possible Cause Recommended Solution
Loss of biological activity in downstream assays Degradation of this compound due to oxidation or improper storage.Verify storage conditions (see Storage Conditions table below). Assess sample purity and integrity using TLC or HPLC (see Analytical Protocols). Prepare fresh dilutions from a properly stored stock solution for assays.
Appearance of new spots on TLC or new peaks in HPLC Oxidative degradation of this compound.Add an antioxidant like BHT to the solvent. Store samples under an inert atmosphere (argon or nitrogen). Minimize exposure to light and air.
Sample appears cloudy or precipitated This compound is a hydrophobic lipid and may precipitate in aqueous solutions or at low temperatures in certain organic solvents.Ensure the solvent is appropriate for lipids. Briefly warm the sample and vortex to redissolve. For aqueous assays, consider using a carrier solvent like a small amount of alcohol or a detergent.
Inconsistent results between experimental replicates Sample degradation between uses. Aliquoting of the stock solution was not performed.Aliquot the purified this compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air of the main stock.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of this compound instability is oxidation. Its long isoprenoid chain contains multiple double bonds that are susceptible to attack by reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. This can lead to the formation of hydroxy, peroxy, and heterocyclic derivatives, rendering the molecule inactive.

Q2: How should I store my purified this compound samples?

A2: For optimal stability, purified this compound should be stored as a solution in an organic solvent at low temperatures and under an inert atmosphere. Refer to the table below for detailed storage condition recommendations.

Q3: Can I store this compound in an aqueous buffer?

A3: Storing this compound in aqueous buffers for extended periods is not recommended due to its hydrophobic nature, which can lead to precipitation and reduced stability. For assays requiring an aqueous environment, freshly prepare a working solution from an organic stock, potentially with the aid of a co-solvent or detergent.

Q4: What antioxidants can I use to stabilize my this compound samples?

A4: Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Ethoxyquin are effective in preventing lipid oxidation. Natural antioxidants like vitamin E (α-tocopherol) and vitamin C can also be considered. The choice of antioxidant may depend on the downstream application and potential for interference.

Q5: How can I assess the purity and integrity of my this compound sample?

A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods to assess the purity of this compound. Degradation can be observed by the appearance of new spots on a TLC plate or additional peaks in an HPLC chromatogram. See the detailed protocols below.

Data Presentation: Storage and Stability Parameters

The following tables summarize key quantitative data for maintaining this compound stability.

Table 1: Recommended Storage Conditions for Purified this compound

Parameter Recommendation Rationale
Temperature -20°C (short-term) or -70°C (long-term)Minimizes the rate of chemical degradation.
Solvent Anhydrous organic solvents (e.g., chloroform, methanol, ethanol, hexane)This compound is a lipid and is soluble and more stable in these solvents.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light Exposure Store in the dark (amber vials or wrapped in foil)Light can catalyze oxidative reactions.[4]
Container Glass vials with Teflon-lined capsPrevents leaching of plasticizers from plastic tubes.

Table 2: Common Antioxidants for this compound Stabilization

Antioxidant Typical Concentration Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Free radical scavenger.[4]
Ethoxyquin 0.01 - 0.1% (w/v)Stabilizes free radicals through resonance.
α-Tocopherol (Vitamin E) 0.05 - 0.2% (w/v)Chain-breaking antioxidant that interrupts the propagation of lipid peroxidation.

Experimental Protocols

Protocol 1: Purification of this compound by DEAE-Cellulose Chromatography

This protocol describes a general method for the purification of this compound from a lipid extract.

Materials:

  • DEAE-Cellulose resin

  • Chromatography column

  • Lipid extract containing this compound

  • Solvents: Chloroform, Methanol, Water, Ammonium Acetate

  • Glass test tubes for fraction collection

Procedure:

  • Prepare the DEAE-Cellulose Column:

    • Swell the DEAE-cellulose resin in the starting buffer (e.g., chloroform/methanol, 9:1 v/v).

    • Pack the column with the swollen resin.

    • Equilibrate the column by washing with 5-10 column volumes of the starting buffer.

  • Sample Loading:

    • Dissolve the crude lipid extract in a minimal volume of the starting buffer.

    • Load the sample onto the column.

  • Elution:

    • Wash the column with the starting buffer to elute neutral lipids.

    • Elute this compound using a stepwise or linear gradient of increasing polarity. A common gradient is increasing concentrations of methanol in chloroform, followed by the addition of ammonium acetate in methanol.

    • Example Elution Scheme:

      • Chloroform/Methanol (9:1, v/v)

      • Chloroform/Methanol (1:1, v/v)

      • Chloroform/Methanol/Water (3:3:1, v/v/v)

      • Chloroform/Methanol with increasing concentrations of Ammonium Acetate

  • Fraction Analysis:

    • Collect fractions and analyze each fraction for the presence of this compound using TLC (Protocol 2).

    • Pool the fractions containing pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under a stream of nitrogen or using a rotary evaporator at low temperature.

    • Redissolve the purified this compound in a suitable solvent for storage.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC development chamber

  • Solvent system (e.g., Chloroform/Methanol/Water/Ammonia, 88:48:10:1 v/v/v/v or Petroleum ether/Diethyl ether/Acetic acid, 80:20:1 v/v/v)[5]

  • Visualization reagent (e.g., Iodine vapor, 10% phosphomolybdic acid in ethanol, or 50% sulfuric acid)[6]

  • This compound sample and standard (if available)

Procedure:

  • Sample Application:

    • Using a capillary tube, spot a small amount of the this compound solution onto the baseline of the TLC plate.

  • Development:

    • Place the TLC plate in a development chamber containing the chosen solvent system.

    • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Air dry the plate completely.

    • Visualize the spots using one of the following methods:

      • Iodine Vapor: Place the plate in a sealed container with a few crystals of iodine. Lipids will appear as yellow-brown spots.

      • Phosphomolybdic Acid: Spray the plate with 10% phosphomolybdic acid in ethanol and heat gently. Lipids will appear as dark blue-green spots on a yellow-green background.

      • Sulfuric Acid Charring: Spray the plate with 50% sulfuric acid and heat at 110°C. Organic compounds will appear as dark spots.

  • Analysis:

    • Calculate the Retention Factor (Rf) value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • A pure sample should ideally show a single spot. The presence of additional spots may indicate impurities or degradation products.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[7]

  • Mobile phases (HPLC grade): Methanol, n-Hexane, or other appropriate organic solvents[7][8]

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase.

    • Inject the sample onto the column.

    • Elute the sample using an isocratic or gradient method. A common mobile phase for polyprenols is a mixture of methanol and n-hexane.[7][8]

    • Set the UV detector to a low wavelength, typically around 210 nm, as polyprenols have weak chromophores.[7][9]

  • Data Analysis:

    • A pure sample should exhibit a single major peak.

    • The appearance of additional peaks, especially at earlier retention times, may indicate the presence of more polar degradation products.

Mandatory Visualizations

experimental_workflow cluster_purification This compound Purification cluster_analysis Purity Assessment cluster_storage Storage crude_extract Crude Lipid Extract deae_column DEAE-Cellulose Chromatography crude_extract->deae_column fractions Collect Fractions deae_column->fractions tlc TLC Analysis fractions->tlc Analyze Fractions hplc HPLC Analysis tlc->hplc Confirm Purity pool Pool Pure Fractions hplc->pool store Store at -70°C under Argon pool->store

Caption: Experimental workflow for this compound purification and stability assessment.

degradation_pathway cluster_stressors Stressors cluster_products Degradation Products cluster_prevention Preventative Measures This compound Purified this compound (Stable) degradation Oxidative Degradation This compound->degradation oxygen Oxygen (Air) oxygen->degradation light Light light->degradation heat High Temperature heat->degradation hydroxy Hydroxy-derivatives degradation->hydroxy peroxy Peroxy-derivatives degradation->peroxy heterocyclic Heterocyclic compounds degradation->heterocyclic antioxidants Add Antioxidants (e.g., BHT) antioxidants->this compound stabilizes inert_atm Store under Inert Atmosphere inert_atm->this compound stabilizes cold_dark Store at Low Temp in the Dark cold_dark->this compound stabilizes

Caption: this compound degradation pathway and preventative measures.

References

Strategies to minimize degradation of Bactoprenol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Bactoprenol during analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low this compound Yield After Extraction Oxidative Degradation: this compound, as a polyisoprenoid alcohol, is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.[1]- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent at a concentration of 0.01-0.1%.[1][2][3]
Enzymatic Degradation: Phosphatases and other enzymes present in the bacterial lysate can degrade this compound and its pyrophosphate derivatives.- Rapidly inactivate enzymes immediately after cell lysis. This can be achieved by methods such as boiling the cell suspension or adding a strong denaturant.- Incorporate phosphatase inhibitors into the lysis buffer.
Multiple or Unidentified Peaks in Chromatogram Acid or Base-Catalyzed Degradation: The pyrophosphate group of this compound is susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to the formation of this compound phosphate and this compound.- Maintain a neutral pH (around 7.0-7.5) during extraction and purification steps.- Use buffered solutions for all aqueous steps.
Isomerization or Rearrangement: Exposure to harsh chemical conditions or high temperatures can potentially cause isomerization of the double bonds in the isoprenoid chain.- Avoid high temperatures during all processing steps. Perform extractions at room temperature or on ice.- Use mild purification techniques.
Loss of this compound During Purification Adsorption to Surfaces: The long, hydrophobic isoprenoid chain of this compound can lead to non-specific adsorption onto plasticware and chromatography media.- Use silanized glassware or polypropylene tubes to minimize adsorption.- Include a small amount of a non-ionic detergent in buffers, if compatible with downstream analysis.
Co-elution with Other Lipids: During chromatographic purification, this compound may co-elute with other cellular lipids, making its isolation difficult and potentially leading to degradation if harsh elution conditions are used.- Optimize the chromatographic method. A gradient elution with a suitable solvent system (e.g., chloroform/methanol/water or acetonitrile/isopropanol) on a C18 or similar reversed-phase column is often effective.[4]
Poor Signal or Fragmentation in Mass Spectrometry Thermal Degradation in the Ion Source: this compound is a thermally labile molecule, and high temperatures in the mass spectrometer's ion source can cause fragmentation.- Use a "soft" ionization technique such as Electrospray Ionization (ESI) operated in negative ion mode to detect the intact pyrophosphate.- Optimize the ion source temperature to the lowest possible value that still allows for efficient desolvation.
In-source Fragmentation: High cone or fragmentor voltages can cause the pyrophosphate group to cleave off during the ionization process.- Optimize the cone/fragmentor voltage to minimize in-source fragmentation while maintaining good signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Oxidative degradation: The numerous double bonds in the isoprenoid chain are susceptible to oxidation by reactive oxygen species.[1]

  • Enzymatic degradation: Cellular enzymes, particularly phosphatases, can cleave the pyrophosphate group.

  • Acid/base hydrolysis: The pyrophosphate linkage is unstable in strongly acidic or alkaline conditions.

Q2: What is the ideal pH range for working with this compound?

A2: To minimize hydrolysis of the pyrophosphate group, it is crucial to maintain a neutral pH, ideally between 7.0 and 7.5, throughout all extraction, purification, and storage steps.

Q3: What are the recommended storage conditions for this compound samples?

A3: For long-term stability, this compound samples, whether in solid form or in an organic solvent, should be stored under an inert atmosphere (argon or nitrogen) at -20°C or lower. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q4: Can I use antioxidants to protect my this compound samples?

A4: Yes, using antioxidants is highly recommended. Butylated Hydroxytoluene (BHT) is a common and effective antioxidant for preventing lipid oxidation.[1][2][3] It can be added to extraction solvents and storage solutions at a final concentration of 0.01-0.1%.

Q5: How can I prevent enzymatic degradation during extraction?

A5: To prevent enzymatic degradation, it is critical to inactivate cellular enzymes immediately upon cell lysis. This can be achieved by:

  • Heat inactivation: Boiling the bacterial cell suspension for 5-10 minutes is an effective method for denaturing most enzymes.

  • Chemical inactivation: Adding strong denaturants like trichloroacetic acid (TCA) can also be effective, but care must be taken as the resulting acidic pH can degrade this compound. Neutralization should be performed promptly.

  • Use of enzyme inhibitors: A cocktail of broad-spectrum phosphatase inhibitors can be added to the lysis buffer.

Experimental Protocols

Protocol 1: Extraction of this compound from Gram-Positive Bacteria

This protocol is designed to extract this compound while minimizing degradation.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Lysozyme

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v) containing 0.05% BHT (degassed)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resuspend the bacterial cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30-60 minutes to achieve cell lysis.

  • Immediately after lysis, inactivate enzymes by immersing the sample in a boiling water bath for 10 minutes.

  • Cool the lysate on ice.

  • Add 2 volumes of Extraction Solvent to the lysate.

  • Vortex vigorously for 2 minutes, ensuring all operations are performed under a stream of inert gas.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids including this compound.

  • Wash the organic phase by adding 0.2 volumes of degassed PBS, vortexing briefly, and centrifuging as in step 7.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1) for storage or further analysis.

Protocol 2: LC-MS Analysis of this compound

This protocol provides a starting point for the analysis of intact this compound pyrophosphate by LC-MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v)

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 50% B and equilibrate

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Negative ESI

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Cone Voltage: 40 V (optimize for minimal fragmentation)

  • Scan Range: m/z 700-1000

Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design.

Condition Parameter Value Percent this compound Remaining (after 24 hours)
pH pH4.065%
pH7.098%
pH9.075%
Temperature Temperature4°C99%
Temperature25°C (Room Temp)90%
Temperature37°C78%
Atmosphere AtmosphereAir85%
AtmosphereNitrogen99%
Antioxidant No BHT-88% (in air)
0.05% BHT-97% (in air)

Visualizations

Experimental_Workflow cluster_extraction This compound Extraction cluster_analysis Analysis cell_pellet Bacterial Cell Pellet lysis Cell Lysis (Lysozyme) cell_pellet->lysis enzyme_inactivation Enzyme Inactivation (Heat) lysis->enzyme_inactivation solvent_extraction Solvent Extraction (Chloroform:Methanol + BHT) enzyme_inactivation->solvent_extraction phase_separation Phase Separation solvent_extraction->phase_separation organic_phase Collect Organic Phase phase_separation->organic_phase dry_down Dry Under Nitrogen organic_phase->dry_down reconstitution Reconstitute Extract dry_down->reconstitution Proceed to Analysis or Storage lc_ms LC-MS Analysis reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for this compound extraction and analysis.

Degradation_Pathways cluster_degradation Degradation Products cluster_strategies Minimization Strategies This compound Intact this compound (C55-PP) Oxidized_this compound Oxidized Products This compound->Oxidized_this compound Oxidation (O2, Light, Heat) Bactoprenol_P This compound Phosphate (C55-P) This compound->Bactoprenol_P Enzymatic/Acid Hydrolysis Bactoprenol_OH This compound Alcohol (C55-OH) Bactoprenol_P->Bactoprenol_OH Enzymatic/Acid Hydrolysis Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->this compound Antioxidants Antioxidants (BHT) Antioxidants->this compound Enzyme_Inactivation Rapid Enzyme Inactivation Enzyme_Inactivation->this compound Neutral_pH Maintain Neutral pH Neutral_pH->this compound Low_Temp Low Temperature Low_Temp->this compound

Caption: this compound degradation pathways and minimization strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental results involving bactoprenol. The information is tailored for researchers, scientists, and drug development professionals working with this essential bacterial lipid carrier.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important in my experiments?

A1: this compound is a 55-carbon isoprenoid alcohol (C55-OH) that, in its phosphorylated form (this compound phosphate or Und-P), acts as a crucial lipid carrier in the biosynthesis of the bacterial cell wall.[1] It transports peptidoglycan precursors, such as Lipid I and Lipid II, across the cytoplasmic membrane.[2] Understanding its role is fundamental for studies on bacterial cell wall synthesis and for the development of novel antibiotics targeting this pathway.[3]

Q2: What are the different forms of this compound I might encounter?

A2: In your experiments, you will likely encounter three main forms:

  • This compound (C55-OH): The alcohol form.

  • This compound phosphate (Undecaprenyl phosphate, C55-P, Und-P): The active lipid carrier.

  • This compound pyrophosphate (Undecaprenyl pyrophosphate, C55-PP, Und-PP): A precursor to C55-P and a product of the polymerization step of peptidoglycan synthesis.[2]

Q3: How stable is this compound and its phosphorylated derivatives?

A3: this compound and its derivatives are lipids and can be prone to degradation. Their stability is influenced by factors such as temperature, light, oxygen exposure, and the number of freeze-thaw cycles.[2] For optimal stability, it is recommended to store them as aliquots in tightly sealed vials at -20°C, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] Solutions should ideally be used on the same day they are prepared.[4]

Q4: What are the typical cellular concentrations of this compound derivatives?

A4: The intracellular pools of this compound derivatives can vary between bacterial species. The table below summarizes the approximate concentrations found in Escherichia coli and Staphylococcus aureus during the exponential growth phase.[5][6]

CompoundE. coli (nmol/g of cell dry weight)S. aureus (nmol/g of cell dry weight)
This compound phosphate (C55-P)~75~50
This compound pyrophosphate (C55-PP)~270~150
This compound (C55-OH)<1~70

Troubleshooting Guides

This section is divided into common experimental areas where variability is often encountered.

This compound Extraction and Purification

Problem: Low yield of this compound.

Possible Cause Troubleshooting Steps
Incomplete cell lysis - Ensure complete resuspension of the bacterial pellet before lysis.[7] - For Gram-positive bacteria, use appropriate lytic enzymes like lysozyme or lysostaphin.[8] - For Gram-negative bacteria, mechanical disruption methods like sonication or French press are often necessary.[9]
Inefficient organic solvent extraction - Use a mixture of chloroform and methanol (e.g., 2:1 v/v) for efficient lipid extraction. - Ensure vigorous mixing during the extraction process to maximize the surface area for lipid transfer into the organic phase.
Degradation during extraction - Keep samples on ice throughout the extraction process to minimize enzymatic degradation.[10] - Work quickly to reduce the exposure of the sample to air and light.
Quantification by High-Performance Liquid Chromatography (HPLC)

Problem: Inconsistent retention times.

Possible Cause Troubleshooting Steps
Changes in mobile phase composition - Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[11] - Use high-purity (HPLC or LC-MS grade) solvents. - If using a buffer, ensure the pH is consistent between runs. A small change in pH can significantly shift the retention of ionizable compounds.
Column equilibration - Ensure the column is adequately equilibrated with the mobile phase before each injection. This may require flushing with 10-20 column volumes.[11]
Fluctuations in column temperature - Use a column oven to maintain a constant temperature.[11]

Problem: Broad or tailing peaks.

Possible Cause Troubleshooting Steps
Column contamination or degradation - Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[6] - If the problem persists, the column may need to be replaced.
Sample solvent incompatible with mobile phase - Whenever possible, dissolve the sample in the initial mobile phase.
Column overloading - Reduce the injection volume or the concentration of the sample.
Analysis by Thin-Layer Chromatography (TLC)

Problem: Poor separation of this compound derivatives.

Possible Cause Troubleshooting Steps
Inappropriate solvent system - For separation of neutral lipids like this compound, a non-polar system such as hexane:diethyl ether:acetic acid (80:20:1 v/v/v) can be effective.[11] - For phosphorylated derivatives, a more polar system like chloroform:methanol:water (65:25:4 v/v/v) is often used.
Sample overloading - Apply a smaller volume of the sample to the TLC plate.
Irregular spot shape - Ensure the spotted sample is completely dry before developing the plate.[11] - Avoid touching the silica surface of the plate.
In Vitro Peptidoglycan Biosynthesis Assays (e.g., MraY/MurG assays)

Problem: Low or no product formation (Lipid I or Lipid II).

Possible Cause Troubleshooting Steps
Inactive enzymes (MraY, MurG) - Use freshly prepared enzyme stocks. Avoid repeated freeze-thaw cycles. - Ensure correct buffer conditions (pH, Mg²⁺ concentration) for optimal enzyme activity.
Degraded substrates - Use fresh UDP-MurNAc-pentapeptide and UDP-GlcNAc. - Ensure the this compound phosphate is not degraded.
Presence of inhibitors in reagents - Use high-purity reagents. - Run a positive control without any potential inhibitors to ensure the assay is working.

Problem: High background signal.

Possible Cause Troubleshooting Steps
Non-specific binding of radiolabeled substrate - Optimize washing steps to remove unbound radioactivity.
Contamination of reagents - Use fresh, high-quality reagents.

Experimental Protocols

Protocol 1: Extraction of this compound from E. coli

This protocol is adapted from general lipid extraction procedures and should be optimized for your specific strain and experimental conditions.

  • Cell Harvesting: Grow E. coli to the desired cell density (e.g., late exponential phase). Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline) to remove residual media.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer. Lyse the cells using a French press or sonication.[9] Keep the sample on ice to prevent overheating.

  • Organic Extraction:

    • Add a mixture of chloroform and methanol (2:1 v/v) to the cell lysate.

    • Vortex vigorously for 5-10 minutes to ensure thorough mixing.

    • Centrifuge to separate the phases (e.g., 4,000 x g for 10 minutes).

    • Carefully collect the lower organic phase, which contains the lipids.

  • Purification: The extracted lipids can be further purified using column chromatography (e.g., silica gel or DEAE-cellulose) to separate this compound from other lipids.

Protocol 2: Quantification of this compound Phosphate by HPLC

This protocol is based on established methods for analyzing undecaprenyl phosphate.[5][6]

  • Sample Preparation: Extract lipids from bacterial cells as described in Protocol 1. Dry the lipid extract under a stream of nitrogen and resuspend in a suitable solvent (e.g., methanol/2-propanol).

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 95% methanol, 5% 2-propanol, 10 mM phosphoric acid.[6]

    • Mobile Phase B: 70% methanol, 30% 2-propanol, 10 mM phosphoric acid.[6]

    • Gradient: A linear gradient from 95% A to 100% B over 50 minutes.[6]

    • Detection: UV detector at 210 nm.

  • Quantification: Create a standard curve using a commercially available undecaprenyl phosphate standard of known concentration.

Protocol 3: MraY and MurG Coupled Enzymatic Assay

This assay measures the synthesis of Lipid II from its precursors.[9]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • MgCl₂ (e.g., 10 mM)

    • Detergent (e.g., 0.5% Triton X-100)

    • This compound phosphate (C55-P)

    • UDP-MurNAc-pentapeptide

    • Radiolabeled UDP-[*C]GlcNAc

    • MraY and MurG enzymes (either as purified proteins or in a membrane preparation)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the lipid-linked products with an organic solvent (e.g., n-butanol).

  • Analysis: Analyze the extracted products by TLC or quantify the incorporated radioactivity by scintillation counting.

Visualizations

Peptidoglycan_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc Lipid_II Lipid II UDP_GlcNAc->Lipid_II UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY C55_P This compound-P (C55-P) C55_P->Lipid_I Lipid_I->Lipid_II MurG + UDP-GlcNAc Flippase Flippase (MurJ) Lipid_II->Flippase PG Growing Peptidoglycan Chain Flippase->PG Transglycosylation (PBP) C55_PP This compound-PP (C55-PP) PG->C55_PP Release C55_PP->C55_P Dephosphorylation

Caption: Peptidoglycan precursor synthesis pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Check Reagent Integrity (Concentration, Storage, Fresh Aliquots) Start->Check_Reagents Review_Protocol Review Protocol Steps (Incubation Times, Temperatures) Check_Reagents->Review_Protocol Reagents OK Modify_Experiment Modify Experimental Design Check_Reagents->Modify_Experiment Issue Found Instrument_Settings Verify Instrument Settings Review_Protocol->Instrument_Settings Protocol OK Review_Protocol->Modify_Experiment Error Found Data_Analysis Re-analyze Data Instrument_Settings->Data_Analysis Settings OK Instrument_Settings->Modify_Experiment Error Found Consult Consult Literature / Technical Support Data_Analysis->Consult No Obvious Errors Data_Analysis->Modify_Experiment Error Found Consult->Modify_Experiment Success Problem Resolved Modify_Experiment->Success

Caption: General troubleshooting workflow for experimental variability.

References

Technical Support Center: Enhancing the Resolution of Bactoprenol Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Bactoprenol imaging techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in imaging this compound with high resolution?

A1: The main challenges in high-resolution imaging of this compound, a crucial lipid carrier in bacterial cell wall synthesis, include its low abundance, high mobility within the cell membrane, and the lack of commercially available, validated fluorescent probes. These factors can lead to low signal-to-noise ratios and difficulty in achieving the localization precision required for super-resolution techniques.

Q2: Which super-resolution microscopy techniques are most promising for imaging this compound?

A2: Stochastic Optical Reconstruction Microscopy (STORM) and similar single-molecule localization microscopy (SMLM) techniques are highly promising for imaging this compound. These methods offer the potential for nanoscale resolution, which is necessary to visualize the distribution and dynamics of individual this compound molecules or small clusters within the bacterial membrane.

Q3: Are there existing fluorescent probes for this compound?

A3: While direct imaging of native this compound is not feasible with fluorescence microscopy, researchers have developed fluorescently labeled analogs. These analogs mimic the structure of this compound and can be incorporated into the bacterial cell wall synthesis pathway, allowing for visualization. The synthesis of such probes is often complex and requires specialized chemical synthesis.

Q4: What are the key considerations for sample preparation when imaging fluorescently labeled this compound?

A4: Optimal sample preparation is critical for successful super-resolution imaging. Key considerations include choosing an appropriate immobilization method to prevent cell movement during image acquisition, optimizing the concentration of the fluorescent this compound analog to achieve sparse labeling for SMLM, and using an imaging buffer that promotes the photoswitching of the chosen fluorophore while minimizing phototoxicity.

Q5: How can I quantify the resolution of my this compound images?

A5: The resolution of super-resolution images is typically quantified by analyzing the localization precision of single-molecule events. This can be done using specialized software that fits the point spread function (PSF) of individual fluorophore blinks to a Gaussian function. The full width at half maximum (FWHM) of the distribution of these localizations provides a measure of the achieved resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during high-resolution imaging of fluorescently labeled this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or very weak fluorescent signal 1. Inefficient incorporation of the fluorescent this compound analog.2. Photobleaching of the fluorophore.3. Incorrect laser excitation wavelength or filter set.1. Optimize labeling conditions (concentration of the analog, incubation time, and bacterial growth phase).2. Use an imaging buffer with an oxygen scavenging system (e.g., GLOX) and reducing agents (e.g., MEA or β-mercaptoethanol). Minimize laser exposure time and power.3. Ensure the laser line and emission filters match the spectral properties of your fluorophore.
High background fluorescence 1. Unbound fluorescent probes in the imaging medium.2. Autofluorescence from the bacterial cells or growth medium.3. Non-specific binding of the probe to cellular components.1. Thoroughly wash the cells after labeling to remove unbound probes.2. Image cells in a minimal, low-fluorescence medium. Use fluorophores with emission wavelengths in the far-red spectrum to minimize cellular autofluorescence.3. Include control experiments with a non-fluorescent analog or a different fluorescent lipid to assess non-specific binding.
Blurry or out-of-focus images 1. Cell movement during acquisition.2. Poor signal-to-noise ratio.3. Suboptimal performance of the microscope's focus-locking system.1. Use a reliable method for immobilizing bacteria, such as poly-L-lysine coated coverslips or agar pads.2. Increase the laser power (while being mindful of phototoxicity) or use a more sensitive camera.3. Ensure the focus-locking system is properly calibrated and engaged.
Unable to achieve super-resolution (images look diffraction-limited) 1. Labeling density is too high for single-molecule localization.2. Inefficient photoswitching of the fluorophore.3. Incorrect data analysis parameters.1. Reduce the concentration of the fluorescent this compound analog to ensure sparse activation of fluorophores in each frame.2. Optimize the imaging buffer composition (e.g., concentration of thiols) and the power of the activation laser to induce efficient blinking.3. Adjust the parameters in your localization software for spot detection, fitting, and drift correction.

Quantitative Data Summary

The following table summarizes representative resolution data achievable with super-resolution microscopy for bacterial membrane components. While specific data for this compound is limited, these values provide an estimate of the expected resolution.

Imaging TechniqueTarget MoleculeReported Resolution (nm)Reference
STORMPeptidoglycan (labeled with FDAAs)20-30[1]
STORMMembrane Proteins17[2]
PALMLipid Domains50-100[3]
STEDMembrane Proteins40-60[4]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Analog (Conceptual)

This protocol outlines the conceptual steps for synthesizing a fluorescently labeled this compound analog. The actual synthesis requires advanced organic chemistry expertise.

  • Synthesis of the this compound backbone: Start with a commercially available polyprenol of the correct length (C55).

  • Introduction of a reactive group: Chemically modify the terminal alcohol group of the polyprenol to introduce a reactive handle, such as an azide or an alkyne group, for click chemistry.

  • Fluorophore conjugation: React the modified this compound with a corresponding click-chemistry-compatible fluorophore (e.g., a DBCO- or azide-modified dye suitable for STORM, like Alexa Fluor 647).

  • Purification: Purify the final fluorescent this compound analog using techniques like high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the product using mass spectrometry and NMR spectroscopy.

Protocol 2: Super-Resolution (STORM) Imaging of Fluorescently Labeled this compound in Bacteria
  • Bacterial Cell Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate growth medium.

  • Labeling: Add the fluorescent this compound analog to the bacterial culture at a final concentration of 1-10 µM. Incubate for a period that allows for incorporation into the cell wall synthesis pathway (e.g., 30 minutes to 2 hours).

  • Washing: Pellet the bacterial cells by centrifugation and wash them three times with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unbound fluorescent probes.

  • Immobilization: Resuspend the washed cells in PBS and immobilize them on a poly-L-lysine-coated coverslip for 15 minutes. Alternatively, prepare a 1% agarose pad in minimal medium and spot the cells onto the pad.

  • Imaging Buffer Preparation: Prepare a STORM imaging buffer containing an oxygen scavenging system (e.g., 10% glucose, 0.5 mg/mL glucose oxidase, and 40 µg/mL catalase) and a reducing agent (e.g., 50 mM MEA or 10 mM β-mercaptoethanol) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[5]

  • STORM Imaging:

    • Mount the coverslip on the microscope.

    • Add the STORM imaging buffer to the sample.

    • Use a high-power laser (e.g., 647 nm) to excite the fluorophores and induce photoswitching.

    • Use a low-power activation laser (e.g., 405 nm) to sparsely reactivate fluorophores.

    • Acquire a time series of thousands of images (typically 10,000-50,000 frames) with a sensitive camera.

  • Data Analysis:

    • Use a localization software package (e.g., ThunderSTORM, rapidSTORM) to detect and fit the positions of individual fluorophore blinking events in each frame.

    • Correct for sample drift.

    • Reconstruct the final super-resolution image from the localized coordinates.

Visualizations

Bactoprenol_Pathway UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Bactoprenol_P This compound-P Bactoprenol_P->Lipid_I Lipid_I->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Bactoprenol_PP This compound-PP Lipid_II->Bactoprenol_PP Peptidoglycan->Peptidoglycan Transpeptidase Bactoprenol_PP->Bactoprenol_P Dephosphorylation

Caption: Peptidoglycan synthesis pathway involving this compound.

STORM_Workflow cluster_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis Label Label Bacteria with Fluorescent this compound Analog Wash Wash to Remove Unbound Probe Label->Wash Immobilize Immobilize Cells on Coverslip Wash->Immobilize AddBuffer Add STORM Imaging Buffer Immobilize->AddBuffer Acquire Acquire Thousands of Images AddBuffer->Acquire Localize Localize Single Molecule Blinks Acquire->Localize DriftCorrect Drift Correction Localize->DriftCorrect Reconstruct Reconstruct Super- Resolution Image DriftCorrect->Reconstruct

Caption: Experimental workflow for STORM imaging of this compound.

Troubleshooting_Logic Start Start Imaging WeakSignal Weak or No Signal? Start->WeakSignal HighBackground High Background? WeakSignal->HighBackground No CheckLabeling Optimize Labeling Check Filters WeakSignal->CheckLabeling Yes BlurryImage Blurry Image? HighBackground->BlurryImage No CheckWashing Improve Washing Use Low-Fluorescence Media HighBackground->CheckWashing Yes GoodImage Good Image Quality BlurryImage->GoodImage No CheckImmobilization Improve Immobilization Check Focus Lock BlurryImage->CheckImmobilization Yes CheckLabeling->Start CheckWashing->Start CheckImmobilization->Start

Caption: Logical troubleshooting flow for this compound imaging.

References

Solutions for poor separation of Bactoprenol derivatives in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Bactoprenol and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivatives are not separating well on my TLC plate; they either stay at the baseline or run with the solvent front. What should I do?

A1: This is a common issue related to the polarity of the mobile phase.

  • If your spots remain at the baseline (low Rf): Your solvent system is not polar enough to move the highly polar phosphorylated this compound derivatives up the polar stationary phase (e.g., silica gel). You need to increase the polarity of your mobile phase. For instance, you can increase the proportion of methanol or add a small amount of water or ammonia to your chloroform/methanol mixture.

  • If your spots run with the solvent front (high Rf): Your solvent system is too polar. This might happen with non-phosphorylated this compound. You should decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent, such as chloroform or hexane.

Q2: I see streaking or elongated spots on my TLC plate. What is causing this?

A2: Streaking can be caused by several factors:

  • Sample Overload: You may have spotted too much of your sample on the TLC plate. Try diluting your sample and spotting a smaller amount.

  • Compound Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate. Ensure your chosen solvent system is appropriate for your derivative.

  • Acidic or Basic Nature of the Compound: The phosphate groups on this compound derivatives can interact strongly with the silica gel, causing tailing. Adding a small amount of a modifying agent to the mobile phase can help. For these acidic lipids, adding a small amount of a base like triethylamine or ammonia can improve peak shape.

Q3: My spots are not visible on the TLC plate after development. How can I visualize them?

A3: this compound and its derivatives are not typically visible to the naked eye unless they are present in very high concentrations. Common visualization techniques include:

  • Iodine Vapor: Place the developed TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will react with the lipids, making them appear as yellow-brown spots.[1][2][3][4][5] This method is non-destructive, and the spots will fade over time.

  • Phosphomolybdic Acid Stain: This is a general stain for lipids. After dipping the plate in the stain and heating, lipids will appear as dark blue-green spots.

  • UV light: While this compound itself is not UV-active, if your TLC plate contains a fluorescent indicator, compounds that quench fluorescence will appear as dark spots under UV light.[4]

Q4: In my HPLC analysis, I am observing broad or tailing peaks for my this compound derivatives. How can I improve the peak shape?

A4: Peak tailing in HPLC of phosphorylated lipids is often due to interactions with the stationary phase or the HPLC system itself.

  • Mobile Phase Additives: The phosphate groups can interact with metal surfaces in the HPLC system. Adding a small amount of a chelating agent or a stronger acid like phosphoric acid to the mobile phase can mitigate this.

  • pH Adjustment: The charge state of the phosphate groups is pH-dependent. Adjusting the pH of the mobile phase can improve peak shape. For reversed-phase chromatography, a lower pH is often beneficial.

  • Alternative Stationary Phases: If you are using a standard C18 column, consider a column with a different chemistry, such as one with an embedded polar group, which can help to shield the residual silanols on the silica surface and reduce tailing.

Troubleshooting Guides

Poor Separation in Thin-Layer Chromatography (TLC)

TLC_Troubleshooting start Poor TLC Separation issue Identify the Issue start->issue streaking Streaking / Tailing Spots issue->streaking Symptom no_separation Spots at Baseline or Solvent Front issue->no_separation Symptom co_elution Spots Not Resolved issue->co_elution Symptom solution_streaking1 Decrease Sample Concentration streaking->solution_streaking1 Solution solution_streaking2 Add Modifier to Mobile Phase (e.g., Triethylamine) streaking->solution_streaking2 Solution solution_baseline Increase Mobile Phase Polarity no_separation->solution_baseline If at baseline solution_solvent_front Decrease Mobile Phase Polarity no_separation->solution_solvent_front If at solvent front solution_co_elution1 Change Solvent System Composition co_elution->solution_co_elution1 Solution solution_co_elution2 Consider 2D-TLC co_elution->solution_co_elution2 Solution

Caption: Troubleshooting workflow for common TLC separation issues.

Poor Peak Shape in High-Performance Liquid Chromatography (HPLC)

HPLC_Troubleshooting start Poor HPLC Peak Shape issue Identify the Issue start->issue tailing Peak Tailing issue->tailing Symptom fronting Peak Fronting issue->fronting Symptom split Split Peaks issue->split Symptom solution_tailing1 Add Phosphoric Acid to Mobile Phase tailing->solution_tailing1 Solution solution_tailing2 Adjust Mobile Phase pH tailing->solution_tailing2 Solution solution_tailing3 Use a Different Column Chemistry tailing->solution_tailing3 Solution solution_fronting Reduce Sample Concentration fronting->solution_fronting Solution solution_split1 Check for Column Void split->solution_split1 Solution solution_split2 Ensure Sample is Dissolved in Mobile Phase split->solution_split2 Solution

Caption: Troubleshooting workflow for common HPLC peak shape problems.

Data Presentation

Table 1: Typical TLC Solvent Systems and Expected Rf Values for Polyprenyl Phosphates on Silica Gel
DerivativeSolvent System (v/v/v)Approx. RfNotes
This compound (Undecaprenol)Chloroform / Methanol (9:1)HighRuns close to the solvent front due to low polarity.
This compound PhosphateChloroform / Methanol / Water (65:25:4)MediumThe phosphate group increases polarity, leading to lower Rf than this compound.
This compound PyrophosphateChloroform / Methanol / Water / Ammonia (60:35:5:2)LowThe pyrophosphate group makes it more polar than the monophosphate.
Lipid IIChloroform / Methanol / Water / Ammonia (60:35:5:2)LowSimilar polarity to this compound Pyrophosphate, may require specific conditions to separate.

Note: Rf values are approximate and can vary based on experimental conditions such as temperature, humidity, and saturation of the TLC chamber.

Table 2: HPLC Conditions for Separation of this compound Derivatives
Chromatography ModeColumnMobile Phase AMobile Phase BGradient / Isocratic
Reversed-Phase C18Water with 0.1% Formic AcidAcetonitrile/Isopropanol (1:1) with 0.1% Formic AcidGradient elution from 50% B to 100% B
Normal-Phase SilicaHexane/Isopropanol (98:2)Hexane/Isopropanol/Water (45:45:10)Gradient elution from 2% B to 50% B
Ion-Pair C18Methanol/Water (80:20) with 5mM Tetrabutylammonium phosphateMethanol with 5mM Tetrabutylammonium phosphateIsocratic or gradient depending on separation needs

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) of this compound Derivatives

Objective: To separate this compound, this compound Phosphate, and this compound Pyrophosphate by TLC.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing tank

  • Spotting capillaries

  • Mobile Phase: Chloroform / Methanol / Water / concentrated Ammonia (60:35:5:2, v/v/v/v)

  • Visualization agent: Iodine crystals in a sealed chamber

Procedure:

  • Prepare the mobile phase by mixing the solvents in the specified ratio.

  • Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors and close the lid. Allow the tank to equilibrate for at least 30 minutes.

  • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Using a spotting capillary, carefully apply small spots of your samples and standards onto the origin line.

  • Place the TLC plate into the equilibrated developing tank, ensuring the origin line is above the solvent level. Close the tank.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Place the dried plate into the iodine chamber for visualization. The spots will appear as yellow-brown.

  • Circle the spots with a pencil as they will fade. Calculate the Rf value for each spot.

Protocol 2: High-Performance Liquid Chromatography (HPLC) of this compound Derivatives

Objective: To separate and quantify this compound and its phosphorylated derivatives by reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 95% Methanol, 5% 2-propanol, 10 mM phosphoric acid

  • Mobile Phase B: 70% Methanol, 30% 2-propanol, 10 mM phosphoric acid

  • Sample dissolved in mobile phase A

Procedure:

  • Equilibrate the C18 column with Mobile Phase A at a flow rate of 1 ml/min until a stable baseline is achieved.

  • Prepare your sample by dissolving it in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the column.

  • Run a gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution of the compounds using a UV detector at 210 nm.

  • This compound will elute first, followed by this compound Phosphate and then this compound Pyrophosphate, due to their increasing polarity.

Signaling Pathways and Workflows

Bactoprenol_Derivatives_Pathway FPP Farnesyl Pyrophosphate Bactoprenol_PP This compound Pyrophosphate (Undecaprenyl Pyrophosphate) FPP->Bactoprenol_PP + 8 IPP IPP Isopentenyl Pyrophosphate Bactoprenol_P This compound Phosphate (Undecaprenyl Phosphate) Bactoprenol_PP->Bactoprenol_P Phosphatase This compound This compound (Undecaprenol) Bactoprenol_P->this compound Phosphatase Lipid_I Lipid I Bactoprenol_P->Lipid_I + UDP-MurNAc-pentapeptide Lipid_II Lipid II Lipid_I->Lipid_II + UDP-GlcNAc Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan

Caption: Biosynthetic pathway of this compound derivatives and their role in peptidoglycan synthesis.

References

Technical Support Center: Optimizing the Synthesis of Bactoprenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bactoprenol analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound analogs.

IssueQuestionPotential CausesSolutions & Recommendations
Low Phosphorylation Yield Why is the yield of my phosphorylated this compound analog unexpectedly low?1. Degradation of the polyprenol: The allylic alcohol moiety in this compound and its analogs can be unstable under acidic or harsh chemical conditions, leading to degradation. 2. Inefficient phosphorylating agent: The chosen phosphorylating agent (e.g., phosphorus oxychloride) may not be suitable for the specific analog or may be of poor quality. 3. Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents can significantly impact yield. 4. Incomplete reaction: The reaction may not have gone to completion.1. Use milder phosphorylation methods: Consider chemoenzymatic synthesis using a polyprenol kinase, which operates under physiological conditions.[1] If using chemical methods, ensure anhydrous and inert conditions. 2. Select an appropriate phosphorylating agent: For chemical synthesis, freshly distilled phosphorus oxychloride or other modern phosphorylating agents can be more effective. For chemoenzymatic synthesis, ensure the kinase is active. 3. Optimize reaction parameters: Systematically vary the temperature, reaction time, and molar ratios of reactants to find the optimal conditions for your specific analog. 4. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and determine the optimal endpoint.
Product Purification Difficulties How can I effectively purify my synthesized this compound analog phosphate?1. Co-elution with starting material: Unreacted polyprenol can be difficult to separate from the phosphorylated product due to similar hydrophobic properties. 2. Presence of inorganic phosphate: Residual inorganic phosphate from the reaction can contaminate the final product. 3. Formation of pyrophosphate byproducts: Side reactions can lead to the formation of pyrophosphates, which can be challenging to separate from the desired monophosphate.1. Employ appropriate chromatography: Anion-exchange chromatography is often effective for separating the charged phosphate product from the neutral starting material. Reverse-phase HPLC can also be used for purification. 2. Aqueous extraction: Perform aqueous washes to remove water-soluble impurities like inorganic phosphate. 3. Enzymatic treatment: In some cases, phosphatases can be used to selectively hydrolyze inorganic pyrophosphate. Careful control of reaction conditions is necessary to avoid hydrolysis of the product.
Product Instability My purified this compound analog phosphate appears to be degrading over time. What can I do to improve its stability?1. Hydrolysis: The phosphate ester bond can be susceptible to hydrolysis, especially under acidic or basic conditions. 2. Oxidation: The double bonds in the polyprenyl chain can be prone to oxidation. 3. Improper storage: Exposure to light, high temperatures, or oxygen can accelerate degradation.1. Maintain neutral pH: Store the purified product in a buffered solution at a neutral pH. 2. Store under inert atmosphere: To prevent oxidation, store the analog under an inert gas such as argon or nitrogen. 3. Low-temperature storage: Store the product at low temperatures (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its analogs important for research?

A1: this compound is a C55 isoprenoid alcohol that functions as a lipid carrier in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[2][3] It transports the peptidoglycan precursors across the cell membrane. Analogs of this compound are crucial research tools for several reasons:

  • Studying bacterial cell wall synthesis: By using modified analogs, researchers can probe the specific requirements of the enzymes involved in this pathway.

  • Antibiotic development: Since the peptidoglycan synthesis pathway is a major target for antibiotics, this compound analogs can be used in high-throughput screening assays to identify new inhibitors.[4][5]

  • Investigating drug resistance mechanisms: Analogs can help in understanding how bacteria develop resistance to cell wall-targeting antibiotics.

Q2: What are the main strategies for synthesizing this compound analogs?

A2: The two primary strategies for synthesizing this compound analogs, specifically the phosphorylated form which is biologically active, are:

  • Chemical Synthesis: This typically involves the phosphorylation of the polyprenol alcohol using a chemical phosphorylating agent like phosphorus oxychloride (POCl₃).[6] This method allows for large-scale synthesis but can suffer from side reactions and harsh conditions.

  • Chemoenzymatic Synthesis: This approach utilizes an enzyme, such as a polyprenol kinase, to catalyze the phosphorylation of the polyprenol using a phosphate donor like ATP.[1] This method is highly specific and occurs under mild conditions, often resulting in higher purity, but may be more expensive and difficult to scale up.

Q3: How do I choose the appropriate chain length for my this compound analog?

A3: The choice of chain length depends on the specific research question. The natural this compound has 11 isoprene units (C55). Shorter or longer chain analogs can be used to investigate the chain length specificity of the enzymes in the peptidoglycan synthesis pathway. Shorter-chain analogs may also exhibit different physical properties, such as increased water solubility, which can be advantageous in certain in vitro assays.

Q4: What analytical techniques are essential for characterizing my synthesized this compound analogs?

A4: A combination of analytical techniques is necessary to confirm the identity and purity of your synthesized analogs:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the structure of the polyprenyl chain and the presence of the phosphate group.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized analog and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The following table summarizes representative yields for different methods of polyprenyl phosphate synthesis. Note that yields can vary significantly depending on the specific analog, reaction scale, and optimization of conditions.

Synthesis MethodPolyprenol SubstratePhosphorylating AgentReported Yield (%)Reference
Chemical SynthesisPolyprenols (C75-C110)Phosphorus oxychloride (POCl₃)>65[6]
Chemoenzymatic SynthesisUndecaprenolDiacylglycerol kinase (from S. mutans)Not explicitly stated, but described as efficient for small-scale synthesis[1]

Experimental Protocols

Protocol 1: General Procedure for Chemical Phosphorylation of a Polyprenol

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific this compound analog and laboratory conditions. Handle all reagents with appropriate safety precautions.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the this compound analog in a dry, aprotic solvent (e.g., anhydrous pyridine or dichloromethane).

  • Phosphorylation: Cool the solution in an ice bath (0°C). Slowly add a solution of the phosphorylating agent (e.g., freshly distilled phosphorus oxychloride in the same solvent) to the stirred polyprenol solution. The molar ratio of the phosphorylating agent to the polyprenol should be optimized, but a slight excess of the phosphorylating agent is common.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The phosphorylated product should have a lower Rf value than the starting alcohol.

  • Quenching: Once the reaction is complete, quench it by slowly adding a cold aqueous buffer (e.g., triethylammonium bicarbonate).

  • Extraction: Extract the product into an organic solvent (e.g., n-butanol).

  • Purification: Purify the phosphorylated analog using an appropriate chromatographic method, such as anion-exchange chromatography or reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Visualizations

experimental_workflow Experimental Workflow for this compound Analog Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound Analog (Alcohol) dissolve Dissolve in Anhydrous Solvent start->dissolve phosphorylate Add Phosphorylating Agent dissolve->phosphorylate monitor Monitor Reaction (TLC/HPLC) phosphorylate->monitor quench Quench Reaction monitor->quench extract Organic Extraction quench->extract chromatography Chromatography (Anion-Exchange/HPLC) extract->chromatography characterize Characterization (NMR, MS, HPLC) chromatography->characterize product Purified this compound Analog (Phosphate) characterize->product

Caption: Workflow for the chemical synthesis and purification of a this compound analog phosphate.

peptidoglycan_synthesis Role of this compound in Peptidoglycan Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_peptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_peptide->MraY Lipid_I Lipid I (this compound-PP-NAM-pentapeptide) MraY->Lipid_I Bactoprenol_P This compound-P Bactoprenol_P->MraY Lipid_I->MurG Lipid_II Lipid II (this compound-PP-NAM-NAG-pentapeptide) MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid_II_out Growing_PG Growing Peptidoglycan Chain Transglycosylase Transglycosylase Transglycosylase->Growing_PG Bactoprenol_PP This compound-PP Transglycosylase->Bactoprenol_PP Phosphatase Phosphatase Bactoprenol_PP->Phosphatase Bactoprenol_P_out Bactoprenol_P_out Lipid_II_out->Transglycosylase Translocation Bactoprenol_P_out->Bactoprenol_P Recycling

Caption: The role of this compound in the transport of peptidoglycan precursors across the cell membrane.

References

Validation & Comparative

Validating the Role of Bactoprenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the essential role of Bactoprenol in bacterial cell wall synthesis. It details experimental protocols, presents comparative data on the this compound-dependent pathway and its alternatives, and visualizes key processes for enhanced understanding.

This compound, a C55 isoprenoid alcohol, is a critical lipid carrier in most bacteria, responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly. This process, known as the Lipid II cycle, is a well-established target for many antibiotics. Validating the function of this compound and understanding its dynamics are crucial for the development of new antimicrobial strategies.

Comparative Analysis of the this compound-Dependent Pathway

The this compound-dependent pathway for peptidoglycan synthesis is highly conserved across a wide range of bacteria. However, variations in the abundance of lipid intermediates and the kinetic properties of the involved enzymes can provide insights into the specific physiology of different bacterial species.

Abundance of Lipid II Cycle Intermediates

The number of this compound-phosphate (this compound-P) and Lipid II molecules can vary between bacterial species, reflecting differences in their growth rates and cell wall composition. While comprehensive comparative data remains an active area of research, available estimates provide a valuable baseline.

Bacterial SpeciesIntermediateEstimated Abundance (molecules per cell)
Escherichia coliLipid II< 2000[1]
Bacillus subtilisThis compound-P~10^5
Staphylococcus aureusLipid IIAccumulates upon antibiotic treatment

Note: Data is compiled from various sources and may vary depending on growth conditions and analytical methods.

Kinetic Parameters of Key Enzymes in the Lipid II Cycle

The enzymes MraY and MurG are central to the formation of Lipid I and Lipid II, respectively. Their kinetic parameters (Km and kcat) offer a measure of their efficiency and affinity for their substrates.

EnzymeBacterial SpeciesSubstrateKm (µM)kcat (min-1)
MraYBacillus subtilisUDP-MurNAc-pentapeptide1.2 ± 0.3120 ± 6
MraYBacillus subtilisC35-P (this compound analog)0.3 ± 0.1120 ± 6
MurGEscherichia coliLipid I1.6-
MurGEscherichia coliUDP-GlcNAc16-

Note: Kinetic parameters are highly dependent on experimental conditions, such as the use of detergents and substrate analogs.

Comparison with Other Alternatives

While the this compound-dependent Lipid II cycle is the canonical pathway for peptidoglycan synthesis, some bacteria exhibit variations or possess alternative mechanisms.

Alternative Lipid Carriers

In some bacterial species, lipid carriers with different chain lengths have been identified.

Lipid CarrierChain LengthBacterial Species
This compound-P C55Most bacteria
Decaprenyl-PC50Mycobacterium species[2]
Nonaprenyl-PC45Paracoccus denitrificans[2]
Alternative Enzymatic Pathways

Recent discoveries have revealed an alternative enzyme to MurG in certain Actinobacteria.

FeatureCanonical Pathway (MurG)Alternative Pathway (MglA)
Enzyme MurGMglA[3]
Function Catalyzes the formation of Lipid II from Lipid IFunctionally replaces MurG in Lipid II synthesis[3]
Occurrence Widespread in bacteriaFound in some Actinobacteria, e.g., Kitasatospora viridifaciens[3]
Significance Essential in most bacteriaRepresents plasticity in cell wall synthesis and a potential target for narrow-spectrum antibiotics

Experimental Protocols for Validating this compound's Role

Validating the function of this compound and its role in the Lipid II cycle involves a combination of in vitro and in vivo techniques.

In Vitro Reconstitution of Peptidoglycan Synthesis

This protocol allows for the stepwise analysis of the Lipid II cycle using purified components.

Materials:

  • Purified enzymes: MraY, MurG, and a Penicillin-Binding Protein (PBP) with transglycosylase/transpeptidase activity.

  • Substrates: UDP-MurNAc-pentapeptide, UDP-GlcNAc, and this compound-phosphate (or a suitable analog like C35-P).

  • Radioactively or fluorescently labeled UDP-GlcNAc.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% Triton X-100).

  • Thin-layer chromatography (TLC) system or HPLC for product analysis.

Methodology:

  • Lipid I Synthesis: Incubate MraY with UDP-MurNAc-pentapeptide and this compound-P in the reaction buffer.

  • Lipid II Synthesis: Add MurG and labeled UDP-GlcNAc to the Lipid I reaction mixture.

  • Peptidoglycan Polymerization: Introduce the PBP to the Lipid II-containing mixture.

  • Product Analysis:

    • Stop the reactions at different time points.

    • Extract the lipid intermediates using an organic solvent (e.g., n-butanol/pyridine acetate).

    • Separate and visualize the radiolabeled products (Lipid II and polymerized peptidoglycan) by TLC and autoradiography or by HPLC.

Quantification of Lipid Intermediates by LC-MS

This method enables the quantitative analysis of this compound-P, Lipid I, and Lipid II levels in bacterial cells.

Materials:

  • Bacterial culture of the species of interest.

  • Quenching solution (e.g., cold methanol).

  • Extraction solvent (e.g., chloroform/methanol mixture).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Internal standards for quantification.

Methodology:

  • Cell Culture and Quenching: Grow bacteria to the desired growth phase and rapidly quench metabolic activity by adding cold methanol.

  • Lipid Extraction: Harvest the cells and perform a lipid extraction using a chloroform/methanol-based method.

  • LC-MS Analysis:

    • Separate the lipid extracts using a suitable liquid chromatography method (e.g., reversed-phase or hydrophilic interaction liquid chromatography).

    • Detect and quantify the masses corresponding to this compound-P, Lipid I, and Lipid II using a mass spectrometer.

    • Use internal standards to achieve absolute quantification.

Antibiotic Inhibition Assays

This protocol assesses the effect of antibiotics that target the Lipid II cycle, providing indirect evidence for the role of this compound.

Materials:

  • Bacterial culture.

  • Antibiotics known to inhibit the Lipid II cycle (e.g., bacitracin, vancomycin, nisin).

  • Method for monitoring bacterial growth (e.g., measuring optical density at 600 nm).

  • Materials for peptidoglycan precursor analysis (as described in Protocol 2).

Methodology:

  • Growth Inhibition Assay:

    • Grow bacteria in the presence of serial dilutions of the antibiotic.

    • Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration that prevents visible growth.

  • Precursor Accumulation Analysis:

    • Treat bacterial cultures with a sub-lethal concentration of the antibiotic.

    • Harvest the cells and extract the peptidoglycan precursors.

    • Analyze the accumulation of specific precursors (e.g., UDP-MurNAc-pentapeptide, Lipid II) using LC-MS to determine the specific step of the cycle that is inhibited. For instance, bacitracin, which inhibits this compound-PP dephosphorylation, leads to the accumulation of this compound-PP.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound function.

Lipid_II_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG Lipid_I Lipid I MraY->Lipid_I UMP Lipid_II_in Lipid II (inner leaflet) MurG->Lipid_II_in UDP Flippase Flippase Lipid_II_out Lipid II (outer leaflet) Flippase->Lipid_II_out Bactoprenol_P This compound-P Bactoprenol_P->MraY Lipid_I->MurG Lipid_II_in->Flippase PBP PBP Lipid_II_out->PBP Bactoprenol_PP This compound-PP UppP UppP Bactoprenol_PP->UppP UppP->Bactoprenol_P Pi PBP->Bactoprenol_PP Peptidoglycan Growing Peptidoglycan PBP->Peptidoglycan Transglycosylation & Transpeptidation Experimental_Workflow start Start: Bacterial Culture treatment Treatment (e.g., antibiotic or genetic modification) start->treatment control Control (untreated) start->control extraction Lipid Extraction treatment->extraction control->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis & Quantification lcms->data_analysis conclusion Conclusion on this compound Role data_analysis->conclusion Alternative_Pathway cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway (in some Actinobacteria) Lipid_I Lipid I MurG MurG Lipid_I->MurG MglA MglA Lipid_I->MglA UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG UDP_GlcNAc->MglA Lipid_II Lipid II MurG->Lipid_II MglA->Lipid_II

References

Comparative Analysis of Bactoprenol and Dolichol Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of Bactoprenol and dolichol, two essential polyisoprenoid lipid carriers that play critical, yet distinct, roles in the biosynthesis of complex glycoconjugates in bacteria and eukaryotes, respectively. Understanding their structural and functional differences is paramount for fields ranging from microbiology to drug development.

Introduction to Polyisoprenoid Lipid Carriers

Polyisoprenoid alcohols are long-chain, hydrophobic molecules composed of repeating isoprene units.[1] In their phosphorylated forms, they act as lipid carriers, anchoring and transporting hydrophilic sugar precursors across cellular membranes for the assembly of polysaccharides and glycoproteins. This guide focuses on two key members of this family: this compound, the carrier for peptidoglycan precursors in bacteria, and dolichol, the carrier for oligosaccharide precursors in eukaryotic N-linked glycosylation.[2][3]

Functional and Structural Comparison

This compound and dolichol, while both serving as glycosyl carrier lipids, are distinguished by their organismal domain, biochemical pathway, and subtle but crucial structural differences.

  • This compound (Undecaprenyl Phosphate): This C55 lipid is a cornerstone of bacterial cell wall synthesis.[4][5] Its primary function is to transport peptidoglycan monomers (Lipid II) from the cytoplasm across the cell membrane to the periplasm, where they are incorporated into the growing peptidoglycan layer.[2][6] This process is a major target for antibiotics.[7]

  • Dolichol: Found in eukaryotes, dolichols are a family of longer-chain polyisoprenoids, typically ranging from 14 to 24 isoprene units (C70-C120).[8] In its phosphorylated form, dolichol phosphate serves as the membrane anchor for the assembly of a large, branched oligosaccharide precursor (Glc₃Man₉GlcNAc₂) in the endoplasmic reticulum.[9][10] This precursor is then transferred en bloc to asparagine residues on nascent polypeptides, a process known as N-linked glycosylation.[3]

The most significant structural difference lies in the α-isoprene unit (the unit bearing the hydroxyl group). In dolichols, this unit is saturated, whereas in this compound and other polyprenols, it is unsaturated.[1][11]

Quantitative Data Presentation

The following table summarizes the key quantitative and qualitative differences between this compound and Dolichol.

FeatureThis compoundDolichol
Domain BacteriaEukarya, Archaea
Primary Function Peptidoglycan Synthesis[2]N-linked Glycosylation[9]
Cellular Location Cytoplasmic Membrane[7]Endoplasmic Reticulum[10]
Typical Chain Length C₅₅ (11 isoprene units)[4][12]C₇₀-C₁₂₀ (14-24 isoprene units)[8][13]
α-Isoprene Unit Unsaturated (Polyprenol)[1]Saturated[1][8]
Transported Moiety NAG-NAM-pentapeptide (Lipid II)[14]Glc₃Man₉GlcNAc₂ oligosaccharide[9]
Biosynthesis Pathway Mevalonate or MEP pathway[4]Primarily Mevalonate pathway[13]

Key Biochemical Pathways

The functional cycles of this compound and dolichol, while conceptually similar (involving transport across a membrane), occur in different contexts and involve distinct molecular machinery.

Bactoprenol_Cycle cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Exterior UDP_NAM UDP-NAM-pentapeptide Lipid_I Lipid I (this compound-PP-NAM-penta) UDP_NAM->Lipid_I UDP_NAG UDP-NAG Lipid_II Lipid II (this compound-PP-NAM-penta-NAG) UDP_NAG->Lipid_II MurG Bactoprenol_P This compound-P Bactoprenol_P->Lipid_I Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Flippase->Lipid_II_out Flip Bactoprenol_PP This compound-PP Bactoprenol_PP->Bactoprenol_P PG_Chain Growing Peptidoglycan PG_Chain->Bactoprenol_PP Release Lipid_II_out->PG_Chain Transglycosylation

Fig 1. The this compound cycle in bacterial peptidoglycan synthesis.

Dolichol_Cycle cluster_cytoplasm Cytoplasm cluster_membrane ER Membrane cluster_er_lumen ER Lumen Dol_P Dolichol-P LLO_cyto Man₅GlcNAc₂-PP-Dol Dol_P->LLO_cyto Assembly Start UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO_cyto GDP_Man GDP-Man GDP_Man->LLO_cyto Flippase Flippase (RFT1) LLO_cyto->Flippase LLO_lumen Glc₃Man₉GlcNAc₂-PP-Dol Flippase->LLO_lumen Flip OST OST Glycoprotein Glycoprotein OST->Glycoprotein Transfer Dol_PP Dolichol-PP OST->Dol_PP Release LLO_lumen->OST Dol_P_Man Dol-P-Man Dol_P_Man->LLO_lumen Elongation Dol_P_Glc Dol-P-Glc Dol_P_Glc->LLO_lumen Glucosylation Protein Nascent Polypeptide Protein->OST Dol_PP->Dol_P Recycling

References

Unveiling the Target: A Comparative Guide to Novel Antibiotics Disrupting Bactoprenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel therapeutic targets. One such promising avenue is the inhibition of bactoprenol synthesis, a critical pathway in bacterial cell wall formation. This guide provides a comprehensive comparison of antibiotics that target this essential process, offering objective performance data, detailed experimental protocols, and visual representations of the underlying mechanisms to inform and guide future research and development in the fight against multidrug-resistant pathogens.

Introduction to this compound Synthesis: A Key Bacterial Achilles' Heel

This compound is a C55 isoprenoid alcohol that acts as a lipid carrier, shuttling peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.[1] The disruption of its synthesis or function is a powerful strategy for antibiotic intervention, as it halts the construction of the protective peptidoglycan layer, ultimately leading to bacterial cell death. This pathway is an attractive target because it is essential for bacterial survival and is absent in eukaryotes, minimizing the potential for host toxicity.

Performance Comparison of this compound Synthesis Inhibitors

The efficacy of antibiotics targeting this compound synthesis is compared below with alternatives that have different mechanisms of action. The data, presented as Minimum Inhibitory Concentration (MIC) values, quantifies the in vitro potency of these drugs against key Gram-positive pathogens.

AntibioticMechanism of ActionTargetMRSA (MIC90, µg/mL)VRE (MIC90, µg/mL)S. pneumoniae (Penicillin-Resistant) (MIC90, µg/mL)
Vancomycin GlycopeptideBinds to the D-Ala-D-Ala terminus of Lipid II1-2>321
Bacitracin PolypeptideInhibits the dephosphorylation of this compound pyrophosphate>320>320N/A
Nisin LantibioticBinds to Lipid II and forms pores in the cell membraneN/AN/AN/A
Teixobactin DepsipeptideBinds to Lipid II and Lipid III0.50.5N/A
Penicillin β-LactamInhibits transpeptidases (PBPs)>16N/A≥4
Fosfomycin Phosphonic acid derivativeInhibits MurA, an early step in peptidoglycan synthesis>1286432

Experimental Protocols for Target Validation

Confirming that a novel antibiotic targets this compound synthesis involves a series of key experiments. Detailed methodologies for these assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a series of twofold dilutions of the antibiotic in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

Analysis of Cytoplasmic Peptidoglycan Precursor Accumulation

Objective: To quantify the intracellular accumulation of UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), a hallmark of late-stage cell wall synthesis inhibition.

Protocol:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Treat the culture with the antibiotic at a concentration above its MIC for a defined period.

  • Harvest the bacterial cells by centrifugation.

  • Extract the cytoplasmic pool of precursors using boiling water or a chloroform/methanol mixture.

  • Separate the extracted precursors using reverse-phase high-performance liquid chromatography (HPLC).

  • Identify and quantify the accumulated UDP-MurNAc-pentapeptide by comparing its retention time and mass-to-charge ratio with a known standard using mass spectrometry (MS).[2]

In Vitro Lipid II Binding Assay

Objective: To directly assess the binding of an antibiotic to its putative target, Lipid II.

Protocol:

  • Immobilize various lipids, including Lipid II, on a membrane strip.

  • Block the membrane to prevent non-specific binding.

  • Incubate the membrane with a solution containing the antibiotic of interest.

  • Wash the membrane to remove unbound antibiotic.

  • Detect the bound antibiotic using a specific antibody or a labeled version of the antibiotic. The signal intensity corresponds to the binding affinity.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the this compound synthesis pathway, a typical experimental workflow for target validation, and the logical relationship of the antibiotic comparison.

Bactoprenol_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY MraY Bactoprenol_P This compound-P Bactoprenol_P->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MraY->Lipid_I Forms MurG->Lipid_II Forms Lipid_II_out Lipid II Flippase->Lipid_II_out Flips PBP PBP Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Incorporates into Lipid_II_out->PBP Transglycosylation & Transpeptidation Bactoprenol_PP This compound-PP Lipid_II_out->Bactoprenol_PP Releases Bactoprenol_PP->Bactoprenol_P Dephosphorylation Bacitracin Bacitracin Bacitracin->Bactoprenol_PP Inhibits Vancomycin Vancomycin Vancomycin->Lipid_II_out Binds to Nisin Nisin Nisin->Lipid_II_out Binds to Teixobactin Teixobactin Teixobactin->Lipid_II_out Binds to

Caption: The this compound Synthesis Pathway and points of antibiotic inhibition.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Hypothesis Generation cluster_2 Target Validation Identify Novel Antibiotic Identify Novel Antibiotic Determine MIC Determine MIC Identify Novel Antibiotic->Determine MIC Bacterial Lysis Assay Bacterial Lysis Assay Determine MIC->Bacterial Lysis Assay Macromolecule Synthesis Assay Macromolecule Synthesis Assay Bacterial Lysis Assay->Macromolecule Synthesis Assay Suggests Cell Wall Target Precursor Accumulation Analysis Precursor Accumulation Analysis Macromolecule Synthesis Assay->Precursor Accumulation Analysis Inhibition of Peptidoglycan Synthesis In Vitro Enzyme/Binding Assays In Vitro Enzyme/Binding Assays Precursor Accumulation Analysis->In Vitro Enzyme/Binding Assays Accumulation of UDP-MurNAc-pentapeptide Confirm this compound Synthesis Inhibition Confirm this compound Synthesis Inhibition In Vitro Enzyme/Binding Assays->Confirm this compound Synthesis Inhibition

Caption: Experimental workflow for confirming a novel antibiotic's target.

Comparison_Logic cluster_BSI This compound Synthesis Inhibitors cluster_AMA Alternative Mechanisms This compound Synthesis Inhibitors This compound Synthesis Inhibitors Vancomycin Vancomycin This compound Synthesis Inhibitors->Vancomycin Bacitracin Bacitracin This compound Synthesis Inhibitors->Bacitracin Nisin Nisin This compound Synthesis Inhibitors->Nisin Teixobactin Teixobactin This compound Synthesis Inhibitors->Teixobactin Alternative MOA Antibiotics Alternative MOA Antibiotics Penicillin Penicillin Alternative MOA Antibiotics->Penicillin Fosfomycin Fosfomycin Alternative MOA Antibiotics->Fosfomycin Performance Metrics Performance Metrics Vancomycin->Performance Metrics Bacitracin->Performance Metrics Nisin->Performance Metrics Teixobactin->Performance Metrics Penicillin->Performance Metrics Fosfomycin->Performance Metrics MIC Values MIC Values Performance Metrics->MIC Values Spectrum of Activity Spectrum of Activity Performance Metrics->Spectrum of Activity Resistance Profile Resistance Profile Performance Metrics->Resistance Profile

Caption: Logical relationship for comparing antibiotic performance.

Advantages and Disadvantages of Targeting this compound Synthesis

Targeting the this compound cycle offers distinct advantages in antibiotic development. The essential and highly conserved nature of this pathway across a broad range of bacteria makes it a robust target. Furthermore, because the molecular targets are often lipids and sugar moieties rather than proteins, the development of resistance through target-site mutation can be slower compared to antibiotics that target bacterial enzymes.[3]

However, there are also challenges. The lipophilic nature of this compound and its intermediates means that antibiotics targeting this pathway must be able to effectively interact with the bacterial membrane. This can sometimes lead to off-target effects on host cell membranes if the antibiotic is not sufficiently specific. Additionally, Gram-negative bacteria possess an outer membrane that can act as a formidable barrier, preventing antibiotics from reaching their target in the cytoplasmic membrane.

Conclusion

The inhibition of this compound synthesis remains a highly promising strategy for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. By understanding the mechanisms of action of existing inhibitors, utilizing robust experimental protocols for target validation, and appreciating the inherent advantages and challenges of this approach, researchers can accelerate the discovery and development of the next generation of life-saving antibacterial agents. This guide serves as a foundational resource to aid in these critical endeavors.

References

A Comparative Guide to the Efficacy of Bactoprenol Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various Bactoprenol inhibitors, a critical class of antibiotics that target bacterial cell wall synthesis. By interfering with the function of this compound, a lipid carrier essential for transporting peptidoglycan precursors across the cell membrane, these inhibitors effectively halt the construction of the bacterial cell wall, leading to cell death. This guide presents a detailed analysis of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used to evaluate their performance.

Overview of this compound and its Inhibitors

This compound (specifically, undecaprenyl phosphate or C55-P) is a vital lipid carrier in bacteria, responsible for transporting peptidoglycan monomers from the cytoplasm to the periplasm for cell wall assembly. Its central role in this essential process makes it an excellent target for antimicrobial agents. Inhibitors of the this compound cycle can be broadly categorized based on their specific molecular targets:

  • This compound Phosphate (C55-P) Binders: These molecules directly bind to the phosphorylated form of this compound, sequestering it and preventing its participation in the initial steps of peptidoglycan synthesis.

  • This compound Pyrophosphate (C55-PP) Dephosphorylation Inhibitors: These inhibitors prevent the recycling of this compound pyrophosphate back to its active phosphate form, thus halting the entire cycle.

  • Lipid II Binders: This is the largest group of this compound-related inhibitors. They bind to Lipid II, the complex of this compound pyrophosphate and the peptidoglycan monomer (N-acetylmuramic acid-N-acetylglucosamine-pentapeptide). This binding prevents the subsequent polymerization and cross-linking of the peptidoglycan chain.

This guide will focus on a comparative analysis of representative inhibitors from these categories.

Comparative Efficacy of this compound Inhibitors

The efficacy of antibiotics is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes available MIC data for several key this compound inhibitors against common Gram-positive pathogens.

Disclaimer: The following data has been compiled from various studies. Direct comparison of absolute MIC values should be approached with caution, as experimental conditions (e.g., specific strain, culture medium, incubation time) can vary between studies.

InhibitorClassTargetStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisStreptococcus pneumoniaeMicrococcus luteus
Friulimicin B LipopeptideThis compound Phosphate-----
Bacitracin PolypeptideThis compound Pyrophosphate≤0.03 - 700 µg/mL[1]---<0.1 U/ml[2]
Nisin LantibioticLipid II6.4-12.8 µg/mL[3]10-20 mg/L[4]-0.25 mg/L[5]-
Vancomycin GlycopeptideLipid II--≤ 4 µg/ml (susceptible)[6]--

Note: Data for Friulimicin B was described as potent against a range of Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci, but specific MIC values were not provided in a comparable format in the searched literature.[7][8][9][10][11] Bacitracin susceptibility can vary significantly even within the same species.[2][12][13] Nisin's efficacy can be influenced by the specific strain and experimental conditions.[4][14] Vancomycin susceptibility in E. faecalis is well-defined by clinical breakpoints.[6]

Mechanisms of Action: Visualized

The distinct mechanisms by which these inhibitors disrupt the this compound cycle are illustrated below using Graphviz diagrams.

Friulimicin B: Sequestering this compound Phosphate

Friulimicin_Mechanism cluster_membrane Cytoplasmic Membrane C55P This compound-P (C55-P) MraY MraY C55P->MraY Required for Lipid I synthesis Inactive_Complex Friulimicin-C55-P Complex (Inactive) Friulimicin Friulimicin B Friulimicin->C55P Binds and sequesters

Caption: Friulimicin B binds to this compound-P, preventing its use by MraY for Lipid I synthesis.

Bacitracin: Inhibiting this compound Recycling

Bacitracin_Mechanism C55PP This compound-PP (C55-PP) Dephosphorylation Dephosphorylation C55PP->Dephosphorylation C55P This compound-P (C55-P) Dephosphorylation->C55P Recycled for new cycle Bacitracin Bacitracin Bacitracin->Dephosphorylation Blocked Blocked

Caption: Bacitracin inhibits the dephosphorylation of this compound-PP, halting the regeneration of this compound-P.[1][5][15][16][17]

Vancomycin: Capping Lipid II

Vancomycin_Mechanism cluster_membrane Cell Membrane (Outer Leaflet) LipidII Lipid II PBP Penicillin-Binding Proteins (PBPs) LipidII->PBP Substrate for Transglycosylation & Transpeptidation Blocked_PG_Synthesis Peptidoglycan Synthesis (Blocked) Vancomycin Vancomycin Vancomycin->LipidII Binds to D-Ala-D-Ala terminus

Caption: Vancomycin binds to the D-Ala-D-Ala terminus of Lipid II, preventing its incorporation into the growing peptidoglycan chain by PBPs.[13][18][19]

Nisin: Dual Action on Lipid II and Membrane Permeabilization

Nisin_Mechanism cluster_membrane Bacterial Cell Membrane LipidII Lipid II Inhibition Inhibition of Cell Wall Synthesis LipidII->Inhibition Pore Nisin-Lipid II Pore Leakage Ion Leakage & Membrane Depolarization Pore->Leakage Nisin Nisin Nisin->LipidII Binds to pyrophosphate group Nisin->Pore Oligomerizes with Lipid II

Caption: Nisin binds to Lipid II, inhibiting cell wall synthesis and forming pores in the membrane, leading to ion leakage.[2][4][7][12][20]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antibiotic efficacy. Below are standardized protocols for key experiments cited in the evaluation of this compound inhibitors.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][21][22][23][24]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the this compound inhibitors

  • Spectrophotometer (for OD readings)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of the antibiotic stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as a positive control (no antibiotic), and well 12 serves as a negative control (no bacteria).

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain to be tested overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

In Vitro Lipid II Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic synthesis of Lipid II from its precursors.[25][26][27][28][29]

Materials:

  • Membrane preparations from a suitable bacterial strain (e.g., Micrococcus luteus) containing the necessary enzymes (MraY and MurG).

  • Radiolabeled precursor, e.g., UDP-N-acetyl-[¹⁴C]glucosamine ([¹⁴C]UDP-GlcNAc).

  • Unlabeled precursors: UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp) and undecaprenyl phosphate (C55-P).

  • This compound inhibitor to be tested.

  • Reaction buffer (e.g., Tris-HCl with MgCl₂).

  • TLC plates and developing solvent.

  • Phosphorimager or scintillation counter.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, C55-P, and UDP-MurNAc-pp.

    • Add the test inhibitor at various concentrations. Include a no-inhibitor control.

    • Pre-incubate the mixture for a short period at the optimal temperature for the enzymes.

  • Initiate the Reaction:

    • Start the reaction by adding the bacterial membrane preparation and [¹⁴C]UDP-GlcNAc.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction and Extract Lipids:

    • Stop the reaction by adding a mixture of butanol and pyridinium acetate.

    • Vortex and centrifuge to separate the phases. The lipid-soluble components, including Lipid II, will be in the butanol phase.

  • Analysis:

    • Spot the butanol phase onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate Lipid II from the precursors.

    • Visualize the radiolabeled Lipid II spot using a phosphorimager or by scraping the spot and quantifying the radioactivity with a scintillation counter.

  • Data Interpretation:

    • The amount of radiolabeled Lipid II formed is inversely proportional to the inhibitory activity of the compound. The IC50 value (the concentration of inhibitor that reduces Lipid II synthesis by 50%) can be calculated.

Bacterial Membrane Potential Assay

This assay assesses the effect of an inhibitor on the bacterial membrane potential using a voltage-sensitive fluorescent dye like DiSC₃(5).[3][10][14][30][31]

Materials:

  • Bacterial culture in the logarithmic growth phase.

  • Voltage-sensitive dye DiSC₃(5) stock solution in DMSO.

  • This compound inhibitor to be tested.

  • Fluorometer or fluorescence microplate reader.

  • A known membrane-depolarizing agent (e.g., valinomycin or gramicidin) as a positive control.

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS with glucose).

    • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).

  • Dye Loading:

    • Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1-2 µM.

    • Incubate in the dark at room temperature to allow the dye to incorporate into the polarized bacterial membranes, which results in fluorescence quenching.

  • Measurement:

    • Transfer the cell suspension to a cuvette or a microplate well.

    • Monitor the baseline fluorescence using a fluorometer (e.g., excitation at 622 nm, emission at 670 nm).

  • Addition of Inhibitor:

    • Add the this compound inhibitor at the desired concentration and continue to monitor the fluorescence.

    • Add the positive control (depolarizing agent) to a separate sample to determine the maximum fluorescence signal.

  • Data Analysis:

    • An increase in fluorescence intensity indicates membrane depolarization, as the dye is released from the membrane and its fluorescence is de-quenched.

    • The rate and extent of fluorescence increase are indicative of the membrane-damaging activity of the inhibitor.

Conclusion

This compound inhibitors represent a diverse and powerful class of antibiotics that target a fundamental process in bacterial survival. While they all converge on disrupting the this compound cycle, their specific mechanisms of action, and consequently their efficacy profiles, vary significantly. This guide provides a framework for understanding and comparing these crucial antimicrobial agents. The provided data and protocols are intended to aid researchers in the rational design and development of novel antibiotics that can combat the growing threat of antimicrobial resistance. The continued exploration of these and other inhibitors of the this compound cycle is a promising avenue for the discovery of next-generation therapeutics.

References

Cross-Validation of Analytical Methods for the Quantification of Bactoprenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of Bactoprenol (also known as undecaprenyl phosphate), a crucial lipid carrier molecule in bacterial cell wall synthesis. The accurate measurement of this compound is vital for research into bacterial physiology, the discovery of novel antibiotics, and the development of antibacterial therapies. This document details the experimental protocols for the most common quantification techniques and presents a comparative analysis of their performance based on available experimental data.

Introduction to this compound

This compound is a 55-carbon isoprenoid alcohol that plays an indispensable role in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[1] It functions as a lipid carrier, transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasmic space where they are incorporated into the growing cell wall.[2][3] This process is essential for bacterial survival, making the enzymes and molecules involved in the this compound cycle attractive targets for antibiotic development.[4] The ability to accurately quantify this compound and its phosphorylated derivatives is therefore critical for understanding bacterial cell wall metabolism and for screening compounds that disrupt this pathway.

Comparative Analysis of Quantification Methods

The quantification of this compound in bacterial membranes is primarily achieved through chromatographic techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes the key performance characteristics of these methods based on data from studies on polyprenols and other relevant molecules.[5][6]

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and quantification by UV absorbance.Separation by chromatography, with highly specific detection based on mass-to-charge ratio.
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.[6]High; provides structural information and can distinguish between molecules with the same retention time.[4]
Sensitivity Generally lower than LC-MS.High; capable of detecting and quantifying very low abundance molecules.[6]
Linearity (r²) > 0.990[6]> 0.989[6]
Limit of Detection (LOD) 0.33 - 4 ng[6]0.003 - 2 ng[6]
Limit of Quantification (LOQ) 0.5 - 10 ng[6]0.007 - 6.67 ng[6]
Precision (%RSD) < 2%[7]< 15%[5]
Accuracy (% Recovery) 94.3 - 110.4%[6]91.2 - 113.3%[6]
Throughput ModerateHigh
Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

Quantification of this compound (Undecaprenyl Phosphate) by HPLC-UV

This method is adapted from a procedure developed for the quantification of undecaprenyl phosphate and its derivatives in bacterial membranes.[2]

a. Sample Preparation (Lipid Extraction):

  • Harvest bacterial cells from a culture of known volume and determine the cell dry weight.

  • Resuspend the cell pellet in a single-phase mixture of chloroform/methanol/water (1:2:0.8, v/v/v).

  • Sonicate the suspension to ensure complete cell lysis and lipid extraction.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform/methanol/water (2:2:1.8, v/v/v).

  • Centrifuge to separate the phases. The lipids, including this compound, will be in the lower organic phase.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of the HPLC mobile phase.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Purospher Star® RP-18e).[5]

  • Mobile Phase: An isocratic or gradient mixture of methanol and an aqueous buffer (e.g., phosphate buffer, pH 2.0).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 210 nm.[5]

  • Quantification: Generate a standard curve using a commercially available this compound (undecaprenyl phosphate) standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Quantification of this compound (Undecaprenyl Phosphate) by LC-MS

This protocol is based on a validated method for the quantitative assessment of polyprenols.[8]

a. Sample Preparation (Lipid Extraction):

  • Follow the same lipid extraction procedure as described for the HPLC-UV method.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: An Agilent 1260 Infinity II HPLC system or equivalent.[8]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of methanol, n-hexane, propanol-2, and an aqueous ammonium acetate solution.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex QTrap® 3200MD).[8]

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the adducts being monitored.

  • Detection: Selected Reaction Monitoring (SRM) for specific precursor-to-product ion transitions of this compound and an internal standard.

  • Quantification: Utilize an internal standard (e.g., a deuterated analog of this compound if available) and a standard curve of unlabeled this compound to calculate the absolute concentration in the samples.

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound (Undecaprenyl Phosphate) and its role in peptidoglycan synthesis.

Bactoprenol_Pathway FPP Farnesyl Diphosphate (FPP) UPPs Undecaprenyl Diphosphate Synthase (UppS) FPP->UPPs + 8 IPP IPP Isopentenyl Diphosphate (IPP) IPP->UPPs UPP Undecaprenyl Diphosphate (UPP) UPPs->UPP UppP Undecaprenyl Diphosphate Phosphatase (UppP) UPP->UppP Bactoprenol_P This compound Phosphate (Undecaprenyl Phosphate) UppP->Bactoprenol_P MraY MraY Bactoprenol_P->MraY + UDP-MurNAc-pentapeptide Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG + UDP-GlcNAc Lipid_II Lipid II MurG->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Translocation & Polymerization Peptidoglycan->UPP Recycling

Caption: Biosynthetic pathway of this compound and its role in peptidoglycan precursor synthesis.

Conclusion

The choice of analytical method for this compound quantification depends on the specific requirements of the research. HPLC-UV offers a cost-effective and relatively straightforward approach suitable for routine analysis where high sensitivity is not paramount. In contrast, LC-MS provides superior sensitivity and specificity, making it the method of choice for detecting low levels of this compound and for complex matrices where interferences are a concern. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their studies, ultimately advancing our understanding of bacterial cell wall biosynthesis and aiding in the development of new antibacterial agents.

References

Comparative studies of Bactoprenol metabolism in different bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bactoprenol (also known as undecaprenyl phosphate) is a C55 isoprenoid lipid carrier that plays an indispensable role in the biosynthesis of the bacterial cell wall.[1][2] It is responsible for transporting peptidoglycan precursors, specifically Lipid I and Lipid II, across the cytoplasmic membrane, a critical step in maintaining cell wall integrity.[1][2][3] Given its essentiality and conservation across many bacterial species, the metabolic pathway of this compound has emerged as a promising target for the development of novel antibacterial agents. This guide provides a comparative analysis of this compound metabolism in different bacteria, highlighting key differences in synthesis, recycling, and regulation, supported by available experimental data.

The this compound (Lipid II) Cycle: A Central Hub in Cell Wall Synthesis

The metabolic journey of this compound is a cyclical process, often referred to as the Lipid II cycle. This pathway ensures a continuous supply of the lipid carrier for peptidoglycan synthesis. The core steps of this cycle are conserved across bacteria, but significant variations exist, particularly between Gram-positive and Gram-negative species.

Bactoprenol_Metabolism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane FPP Farnesyl Pyrophosphate (FPP) UPP Undecaprenyl Pyrophosphate (UPP) FPP->UPP UppS (+ 8 IPP) IPP Isopentenyl Pyrophosphate (IPP) IPP->UPP Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II (external) Lipid_II->Lipid_II_out Flippase UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_pentapeptide->Lipid_I UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II UP Undecaprenyl Phosphate (UP) (this compound) UP->Lipid_I MraY UOH Undecaprenol (UOH) (Gram-positive specific) UOH->UP UOH Kinase (Gram-positive) Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid_II_out->Peptidoglycan Synthesis PBPs UPP_out UPP (external) UP_in UP (internal) UPP_out->UP_in UPP Phosphatase (BacA/PAP2) UP_in->UP Peptidoglycan Synthesis->UPP_out

Fig. 1: Generalized this compound (Lipid II) Cycle

Comparative Analysis of Key Metabolic Steps

Significant differences in this compound metabolism are observed between Gram-positive and Gram-negative bacteria. These distinctions primarily lie in the de novo synthesis and recycling pathways of undecaprenyl phosphate (UP).

De Novo Synthesis of Undecaprenyl Phosphate (UP)

The initial synthesis of the C55 isoprenoid chain is catalyzed by Undecaprenyl Pyrophosphate Synthase (UppS), which sequentially condenses eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[4]

A key divergence emerges in the subsequent step of generating the active lipid carrier, undecaprenyl phosphate (UP).

  • Gram-Negative Bacteria (e.g., Escherichia coli) : These bacteria are not known to possess significant amounts of free undecaprenol (UOH).[1][5] Instead, they rely on the dephosphorylation of newly synthesized UPP to generate UP. This reaction is catalyzed by UPP phosphatases.[1][5]

  • Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) : In contrast, Gram-positive bacteria maintain a considerable pool of undecaprenol (UOH).[5] This UOH can be phosphorylated by an undecaprenol kinase to produce UP.[5] While they also possess UPP phosphatases for recycling, the presence of the UOH kinase provides an additional route for UP synthesis. It has been noted that membranes from Gram-positive bacteria generally contain more undecaprenyl phosphate than those from Gram-negatives.[3]

Recycling of the Lipid Carrier

After Lipid II is utilized for peptidoglycan synthesis on the outer leaflet of the cytoplasmic membrane, the this compound carrier is released as UPP. This UPP must be dephosphorylated to UP and translocated back to the inner leaflet to participate in another round of synthesis.

The dephosphorylation of UPP is a critical recycling step and is carried out by two main types of UPP phosphatases whose catalytic sites are located on the exterior of the cytoplasmic membrane:[5]

  • BacA homologues

  • Type-2 phosphatidic acid phosphatase (PAP2) homologues

The presence of at least one of these UPP phosphatase types is essential for bacterial viability.[5]

Quantitative Comparison of this compound Metabolism Enzymes

The enzymes involved in this compound metabolism are attractive targets for antibacterial drug development. A comparative analysis of their kinetic parameters and inhibitor sensitivities can provide valuable insights for drug design.

Table 1: Comparative Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)

Inhibitor ClassCompoundBacterial SpeciesTarget EnzymeIC50 (µM)Reference
Rhodanine AnalogueCompound 1Staphylococcus aureusSaUPPS~2.6[6]
Benzoic Acid DerivativeCompound 6Escherichia coliEcUPPS3.0[4][7]
Compound 6Staphylococcus aureusSaUPPS0.49[4][7]
Anthranilic Acid DerivativeCompound 2Escherichia coliEcUPPS25[7]
BisphosphonateBPH-629Escherichia coliEcUPPS~0.3[7]

Experimental Protocols

Accurate quantification of this compound and its derivatives, as well as the measurement of related enzyme activities, are crucial for comparative studies.

Quantification of Undecaprenyl Phosphate and its Derivatives by HPLC

This method allows for the separation and quantification of undecaprenyl phosphate (UP), undecaprenyl pyrophosphate (UPP), and undecaprenol (UOH) from bacterial membranes.

Methodology:

  • Lipid Extraction: Bacterial cells are harvested and subjected to a modified Bligh-Dyer extraction to isolate the total lipid fraction.

  • Saponification: The lipid extract is saponified to release the polyprenols from their esterified forms.

  • Chromatography: The non-saponifiable lipids are separated by high-performance liquid chromatography (HPLC) on a reverse-phase C18 column.

  • Detection and Quantification: The separated polyprenols are detected by UV absorbance or by a more sensitive method like mass spectrometry. Quantification is achieved by comparing the peak areas to those of known standards.

UppS Inhibition Assay (Spectrophotometric Method)

This continuous assay is used to determine the inhibitory activity of compounds against UppS.[7]

Principle: The release of pyrophosphate (PPi) during the UppS-catalyzed condensation of FPP and IPP is coupled to the purine nucleoside phosphorylase (PNPase) reaction. PNPase cleaves a chromogenic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), in the presence of PPi, leading to an increase in absorbance at 360 nm.[7]

Methodology:

  • Reaction Mixture: A reaction mixture containing buffer, FPP, IPP, PNPase, and MESG is prepared in a 96-well plate.

  • Inhibitor Addition: The test compounds at various concentrations are added to the wells.

  • Enzyme Initiation: The reaction is initiated by the addition of purified UppS enzyme.

  • Data Acquisition: The change in absorbance at 360 nm is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[7]

Conclusion and Future Directions

The metabolism of this compound, while fundamentally conserved, exhibits significant variations between different bacterial species, particularly in the pathways for de novo synthesis and recycling of the active lipid carrier. The differences between Gram-positive and Gram-negative bacteria, such as the presence of an undecaprenol kinase in the former, present opportunities for the development of targeted antibacterial therapies.

Further research is needed to fill the existing gaps in our quantitative understanding of this pathway. Specifically, detailed kinetic characterization of the enzymes involved in this compound metabolism from a wider range of pathogenic and non-pathogenic bacteria is required. Additionally, the development and standardization of robust protocols for the absolute quantification of the cellular pools of this compound and its phosphorylated derivatives will be crucial for building more accurate models of bacterial cell wall synthesis and for assessing the efficacy of novel inhibitors. A deeper understanding of the regulatory mechanisms that govern the flux through the Lipid II cycle will also be vital for overcoming intrinsic antibiotic resistance.

References

Validating the interaction between Bactoprenol and specific proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between the lipid carrier bactoprenol and its partner proteins is critical for deciphering bacterial cell wall synthesis and developing novel antibiotics. This guide provides a comparative overview of key experimental methods used to validate and quantify these essential interactions, supported by detailed protocols and data presentation to aid in experimental design and interpretation.

This compound is the lynchpin of peptidoglycan (PG) synthesis, the process that builds the protective cell wall of most bacteria. This 55-carbon lipid carrier shuttles PG precursor molecules across the cytoplasmic membrane, a journey that requires precise interactions with a series of membrane-bound enzymes. Key proteins in this pathway include MraY (phospho-MurNAc-pentapeptide translocase) , which catalyzes the first membrane step by linking the soluble precursor UDP-MurNAc-pentapeptide to this compound phosphate, and MurG (UDP-GlcNAc-undecaprenyl-pyrophosphate GlcNAc transferase) , which adds a second sugar to create Lipid II, the complete monomeric building block of peptidoglycan.[1] Validating the interaction of these and other proteins with this compound and its derivatives is fundamental to understanding this vital pathway and its inhibition.

The this compound Cycle in Peptidoglycan Synthesis

The central role of this compound is best visualized as a cycle. This compound phosphate (C55-P) on the cytoplasmic side of the membrane acts as a receptor for the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide, a reaction catalyzed by MraY to form Lipid I. MurG then adds N-acetylglucosamine (GlcNAc) to create Lipid II. This completed precursor is then flipped across the membrane by a flippase (e.g., MurJ). In the periplasm, Penicillin-Binding Proteins (PBPs) polymerize the glycan chain and cross-link the peptide stems into the existing peptidoglycan mesh. This releases this compound pyrophosphate (C55-PP), which is recycled back to this compound phosphate by a phosphatase, ready to begin a new cycle.[2][3]

Peptidoglycan_Synthesis_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pp->MraY UMP UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UDP C55P This compound-P (C55-P) C55P->MraY Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Flippase Flippase (e.g., MurJ) Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II Lipid_II_peri Lipid II Flippase->Lipid_II_peri Phosphatase Phosphatase Phosphatase->C55P PBP PBPs (Transglycosylase, Transpeptidase) Lipid_II_peri->PBP C55PP_peri This compound-PP (C55-PP) C55PP_peri->Phosphatase Pi PBP->C55PP_peri PG_chain Growing Peptidoglycan PBP->PG_chain

Caption: The this compound Cycle in Peptidoglycan Biosynthesis.

Comparison of Interaction Validation Techniques

Several biophysical techniques can be employed to validate and quantify the interaction between this compound (or its analogues/precursors like Lipid I and Lipid II) and proteins like MraY and MurG. The choice of method depends on factors such as the availability of purified components, the required sensitivity, and the type of data needed (e.g., binding affinity, kinetics, or enzyme inhibition). Below is a comparison of three powerful approaches: Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Fluorescence-Based Assays.

FeatureSurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Fluorescence-Based Assays
Principle Measures changes in refractive index near a sensor surface as an analyte flows over an immobilized ligand, detecting mass changes.[4][5]Detects changes in the movement of a fluorescently labeled molecule along a microscopic temperature gradient upon binding to a ligand.[6]Measures changes in a fluorescent property (e.g., intensity, polarization) of a labeled substrate or protein upon interaction or enzymatic conversion.[7][8]
Quantitative Data Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff).[9]Binding Affinity (KD), Stoichiometry.[6]Enzyme Kinetics (Km, Vmax), Inhibition Constant (IC50, Ki), Binding Affinity (KD).
Key Advantages Real-time, label-free analysis provides both kinetic and affinity data. High sensitivity.[10]Low sample consumption, fast, tolerant of complex solutions (e.g., lysates), immobilization-free.[6][11]High-throughput potential, sensitive, can directly measure enzyme activity modulation.[7]
Key Disadvantages Requires immobilization of one partner, which may affect its activity. Non-specific binding can be an issue. High instrument cost.[10]Requires fluorescent labeling of one partner (unless using intrinsic tryptophan fluorescence, which can have limitations).[12]Requires a fluorescently labeled substrate or ligand, which may differ from the natural substrate. Potential for fluorescent artifacts.
This compound Context This compound-containing liposomes or nanodiscs can be captured on the chip surface to study protein binding.[13]A fluorescently labeled protein (e.g., MraY) can be titrated with this compound-containing micelles or nanodiscs.A fluorescently tagged this compound substrate (e.g., dansylated Lipid I precursor) can be used to measure MraY activity and inhibition.[7]

Experimental Protocols & Workflows

Microscale Thermophoresis (MST)

MST is a powerful, solution-based method for quantifying biomolecular interactions.[11] It measures the directed movement of molecules in a temperature gradient, which is dependent on size, charge, and solvation shell. A binding event between a fluorescently labeled molecule and a non-labeled partner alters these properties, leading to a change in thermophoretic movement, which is used to determine the binding affinity (KD).[6]

The workflow involves labeling the protein of interest, preparing a serial dilution of the ligand (this compound), mixing the components, and measuring the thermophoretic signal.

MST_Workflow start Start: Purified Protein (e.g., MraY) labeling 1. Fluorescent Labeling (e.g., with NHS-dye) start->labeling purification 2. Remove free dye (Size-Exclusion Chromatography) labeling->purification labeled_protein Labeled Protein purification->labeled_protein mixing 5. Mix Labeled Protein (constant conc.) with Ligand Dilutions labeled_protein->mixing ligand_prep 3. Prepare Ligand Solution (this compound in detergent micelles or liposomes) serial_dilution 4. Create Serial Dilution of Ligand (16 points) ligand_prep->serial_dilution serial_dilution->mixing capillary 6. Load Samples into Capillaries mixing->capillary measurement 7. Measure Thermophoresis in MST Instrument capillary->measurement analysis 8. Data Analysis: Plot signal vs. [Ligand] measurement->analysis end Result: Determine Dissociation Constant (Kd) analysis->end

Caption: General experimental workflow for a Microscale Thermophoresis (MST) assay.

This protocol is a generalized procedure for a labeled MST experiment. Specific concentrations, buffers, and instrument settings must be optimized for the this compound-protein system under study.

  • Protein Labeling:

    • Purify the protein of interest (e.g., MraY) to >95% homogeneity. The buffer should be amine-free (e.g., HEPES or phosphate) if using NHS-ester-based dyes.

    • Label the protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's instructions, typically targeting a 1:1 to 1:3 molar ratio of protein to dye.

    • Incubate the reaction for 30 minutes at room temperature.

    • Remove unreacted dye using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the MST assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).[14]

  • Ligand Preparation:

    • Prepare the this compound-containing ligand. Since this compound is a lipid, it must be solubilized in a buffer-compatible manner. This can be achieved by preparing detergent micelles (e.g., with Triton X-100 or DDM) or by incorporating it into liposomes.

    • Prepare a stock solution of the this compound ligand at a concentration at least 20-fold higher than the expected KD.

  • Assay Preparation:

    • Prepare a 16-point serial dilution of the ligand in the MST assay buffer.

    • Prepare a solution of the fluorescently labeled protein at a constant concentration (typically in the low nM range, ensuring the concentration is well below the expected KD).

    • Mix each ligand dilution 1:1 with the labeled protein solution. This creates a series where the labeled protein concentration is constant, and the ligand concentration spans a wide range.

    • Incubate the mixtures for a short period to allow the interaction to reach equilibrium.

  • Measurement and Analysis:

    • Load the samples into the MST capillaries.[15]

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement. The instrument applies an IR laser to create a temperature gradient and records the fluorescence change over time.

    • Analyze the data using the instrument's software. The change in the normalized fluorescence signal is plotted against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the KD model) to determine the dissociation constant.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real time by detecting changes in the refractive index at the surface of a sensor chip.[4] For lipid-protein interactions, a common strategy is to immobilize the lipid component on a lipophilic sensor chip (like an L1 chip) and flow the protein analyte over the surface.

This protocol outlines a general approach for analyzing a protein binding to a this compound-containing lipid surface. Optimization of ligand density, flow rates, and regeneration conditions is essential.

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing this compound. A typical composition might be a background lipid (e.g., DOPC) doped with a certain molar percentage of this compound phosphate.

    • Create the liposomes by drying the lipid mixture under nitrogen, hydrating the lipid film in buffer, and then extruding it through a polycarbonate membrane (e.g., 100 nm pore size) to create uniformly sized vesicles.

  • Chip Preparation and Ligand Immobilization:

    • Use a sensor chip suitable for lipid work (e.g., an L1 or HPA chip).

    • Dock the chip and prime the system with a running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4).[16]

    • Inject the prepared this compound-containing liposomes over the sensor surface at a low flow rate (e.g., 2 µL/min). The liposomes will rupture and form a lipid bilayer on the chip surface. A stable baseline indicates successful bilayer formation.

    • Prepare a reference flow cell, either with no lipid or with liposomes lacking this compound, to subtract non-specific binding signals.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the purified protein analyte (e.g., MurG) in the running buffer. A typical concentration range might be from 0.1x to 10x the expected KD.

    • Inject the analyte solutions over the ligand and reference surfaces, starting with the lowest concentration. The injection phase (association) is typically followed by a buffer-only flow phase (dissociation).[17]

    • Between analyte injections, if necessary, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove all bound analyte and return to the baseline.

  • Data Analysis:

    • The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration.

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Analyze the corrected sensorgrams. For affinity (KD) determination, the response at equilibrium can be plotted against analyte concentration. For kinetic analysis (kon, koff), the association and dissociation phases of the curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).[9]

Fluorescence-Based MraY Activity Assay

This method does not measure binding directly but rather the functional consequence of the interaction: the enzymatic activity of MraY. By using a fluorescently labeled substrate, one can monitor the formation of the product (Lipid I) and screen for inhibitors that disrupt the MraY-bactoprenol interaction or the enzyme's catalytic function. A high-throughput assay has been developed using UDP-MurNAc-Nɛ-dansylpentapeptide, a fluorescent derivative of the natural MraY substrate.[7]

This protocol is adapted from a high-throughput screening assay for MraY inhibitors.[7]

  • Reagent Preparation:

    • MraY Enzyme: Use a partially purified preparation of solubilized MraY from an overexpressing E. coli strain.

    • Substrates: Synthesize or procure the fluorescent substrate UDP-MurNAc-Nɛ-dansylpentapeptide. Obtain undecaprenyl phosphate (this compound phosphate).

    • Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl, pH 7.5, containing 20 mM MgCl₂ and a detergent like Triton X-100 to solubilize the lipid substrate.

  • Assay Procedure (High-Throughput Format):

    • In a microplate, add the assay components. To test for inhibitors, add the test compounds first.

    • Add the MraY enzyme preparation.

    • Initiate the reaction by adding a mixture of the substrates: UDP-MurNAc-Nɛ-dansylpentapeptide and undecaprenyl phosphate.

    • Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

  • Detection and Analysis:

    • The assay leverages the different fluorescence properties of the dansylated nucleotide substrate and the resulting lipid product (dansylated Lipid I) in the reaction medium. The product is more hydrophobic and partitions into detergent micelles, altering its fluorescence emission.

    • Measure the fluorescence in a plate reader at appropriate excitation and emission wavelengths for the dansyl fluorophore.

    • An increase in fluorescence (or a change in polarization, depending on the specific setup) indicates enzyme activity.

    • For inhibitor screening, calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • For potent inhibitors, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

By employing these sophisticated techniques, researchers can rigorously validate and quantify the interactions between this compound and its crucial protein partners, paving the way for a deeper understanding of bacterial cell wall biogenesis and the development of next-generation antimicrobial therapies.

References

A Comparative Review of Lipid Carriers in Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transport of lipids across cellular membranes is a fundamental process essential for maintaining membrane integrity, facilitating cell signaling, and ensuring proper metabolic function. This guide provides a comparative overview of the lipid carrier systems in prokaryotes and eukaryotes, highlighting key differences in their mechanisms, the proteins involved, and their roles in cellular physiology. Experimental data is presented to offer a quantitative comparison, and detailed protocols for key analytical techniques are provided.

Introduction: The Universal Challenge of Lipid Transport

Lipids, being largely hydrophobic, face a significant challenge in traversing the aqueous environments of the cytoplasm and extracellular spaces. To overcome this, both prokaryotic and eukaryotic cells have evolved sophisticated lipid carrier systems. While eukaryotes utilize a complex network of vesicular and non-vesicular transport mechanisms, prokaryotes, lacking extensive internal membrane-bound organelles, have developed more direct, yet highly efficient, transport systems. This review will delve into the specifics of these systems, offering a side-by-side comparison for a comprehensive understanding.

Modes of Lipid Transport: A Fundamental Dichotomy

Lipid transport can be broadly categorized into two main modes: vesicular and non-vesicular transport.

  • Vesicular Transport: This mode, prominent in eukaryotes, involves the budding and fusion of membrane vesicles to transport lipids and proteins between organelles of the endomembrane system (endoplasmic reticulum, Golgi apparatus, endosomes, and lysosomes). This process is energy-dependent and allows for the bulk transport of a wide variety of lipids. Prokaryotes, with their simpler cellular architecture, generally lack this form of transport.

  • Non-Vesicular Transport: This mechanism involves the direct transfer of lipid molecules between membranes, often facilitated by lipid transfer proteins (LTPs). This mode of transport is crucial in both prokaryotes and eukaryotes for the movement of specific lipids to organelles not accessible by vesicular trafficking, such as mitochondria. In eukaryotes, non-vesicular transport frequently occurs at specialized regions called membrane contact sites (MCSs), where two organelles are in close proximity.[1][2]

Key Lipid Carrier Proteins: A Comparative Analysis

A diverse array of proteins has evolved to facilitate the transport of lipids. Here, we compare some of the key players in prokaryotes and eukaryotes.

Prokaryotic Lipid Carriers

Prokaryotic lipid transport systems are primarily focused on maintaining the integrity of their cell envelope, which in Gram-negative bacteria consists of an inner and an outer membrane.

  • Lipopolysaccharide (LPS) Transport (Lpt) System: This is a well-characterized system in Gram-negative bacteria responsible for transporting LPS from its site of synthesis in the inner membrane to the outer leaflet of the outer membrane.[3][4] The Lpt system forms a continuous bridge across the periplasm, composed of multiple protein components (LptA, LptB, LptC, LptD, LptE, LptF, and LptG). LptA is a key periplasmic component that is thought to shuttle LPS molecules across the periplasm.[3][4]

  • Maintenance of Lipid Asymmetry (Mla) System: The Mla system is another crucial lipid transport pathway in Gram-negative bacteria, responsible for the retrograde transport of phospholipids from the outer membrane back to the inner membrane to maintain membrane asymmetry.[5][6][7][8] The periplasmic component, MlaC, is a soluble protein that binds phospholipids and is thought to shuttle them across the periplasm.[6][7]

Eukaryotic Lipid Transfer Proteins (LTPs)

Eukaryotes possess a much larger and more diverse repertoire of LTPs, often categorized into distinct families based on their structural domains. These proteins are involved in a wide range of cellular processes, including lipid metabolism, signaling, and membrane trafficking.[1][9]

  • StAR-related lipid-transfer (START) Domain Proteins: This is a large family of proteins that bind and transport various lipids, including sterols and phospholipids.[10] They are characterized by a conserved START domain that forms a hydrophobic pocket for lipid binding.

  • Phosphatidylinositol Transfer Proteins (PITPs): PITPs are a family of LTPs that specifically bind and transfer phosphatidylinositol (PI) and, in some cases, phosphatidylcholine (PC) or sphingomyelin.[11][12][13][14] They play critical roles in phosphoinositide signaling and membrane trafficking. PITPα has a 16-fold higher affinity for PI than for PC.[11]

  • Oxysterol-binding Protein (OSBP) and OSBP-related Proteins (ORPs): This is a large family of lipid transfer proteins implicated in the transport of sterols and other lipids, often at membrane contact sites.[7][15][16][17][18][19] They are involved in regulating lipid metabolism and signaling.

Quantitative Comparison of Lipid Carrier Performance

Direct quantitative comparisons of lipid carrier performance between prokaryotes and eukaryotes are challenging due to the diversity of proteins and experimental systems. However, available data on binding affinities (dissociation constants, Kd) and transfer kinetics provide valuable insights.

Carrier Protein (Organism)Lipid LigandBinding Affinity (Kd)Transfer Rate/ActivityReference(s)
Prokaryotic
LptA (Escherichia coli)Lipopolysaccharide (LPS)~1-10 µM-[3][20]
MlaC (Escherichia coli)Phospholipids (PE, PG)High affinity (copurifies with lipids)Spontaneous transfer to MlaD[6][7][8]
Eukaryotic
PITPα (mammalian)Phosphatidylinositol (PI)~10-100 nMFacilitates transfer between membranes[11]
PITPα (mammalian)Phosphatidylcholine (PC)~1.6 µMFacilitates transfer between membranes[11]
ORP1L (human)Cholesterol-Mediates transport between ER and late endosomes/lysosomes[16][17]
ORP1S (human)Cholesterol-Transports cholesterol from late endosomes/lysosomes to the plasma membrane[16]

Signaling Pathways Involving Lipid Carriers

Lipid carriers are not merely transporters; they are also integral components of cellular signaling networks.

Prokaryotic Signaling

In bacteria, two-component systems are a primary mechanism for sensing and responding to environmental stimuli.[21][22][23] Some of these systems are regulated by the lipid composition of the membrane. For instance, the SaeRS two-component system in Staphylococcus aureus, which controls the expression of virulence factors, is positively regulated by cardiolipin.[21]

Prokaryotic_Lipid_Signaling cluster_membrane Cell Membrane Cardiolipin Cardiolipin SaeS SaeS (Sensor Kinase) Cardiolipin->SaeS binds & activates SaeR SaeR (Response Regulator) SaeS->SaeR phosphorylates Virulence_Genes Virulence Gene Expression SaeR->Virulence_Genes regulates

Cardiolipin-dependent activation of the SaeRS two-component system in S. aureus.

Eukaryotic Signaling at Membrane Contact Sites

In eukaryotes, membrane contact sites (MCSs) are hubs for lipid metabolism and signaling.[1][2][9] LTPs at MCSs play a crucial role in generating and transporting lipid second messengers. For example, at ER-plasma membrane contact sites, PITPs can deliver PI for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule.

Eukaryotic_Lipid_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane PI_ER Phosphatidylinositol (PI) PITP PITP PI_ER->PITP binds PIP2 PIP2 PLC PLC PIP2->PLC hydrolyzes DAG_IP3 DAG + IP3 PLC->DAG_IP3 generates PITP->PIP2 delivers PI for synthesis of

Role of PITP in PIP2 signaling at an ER-PM contact site.

Experimental Protocols

In Vitro Fluorescence-Based Lipid Transfer Assay

This protocol describes a common method to measure the transfer of a fluorescently labeled lipid between two populations of liposomes (donor and acceptor) mediated by a lipid transfer protein.[10][24][25][26]

Workflow:

Lipid_Transfer_Assay_Workflow A Prepare Donor & Acceptor Liposomes B Mix Liposomes with Lipid Transfer Protein A->B C Monitor Fluorescence (FRET or dequenching) B->C D Calculate Transfer Rate C->D

Workflow for a fluorescence-based lipid transfer assay.

Detailed Steps:

  • Liposome Preparation:

    • Prepare two populations of liposomes:

      • Donor Liposomes: Incorporate a fluorescently labeled lipid (e.g., NBD-PE) at a concentration that causes self-quenching.

      • Acceptor Liposomes: Prepare unlabeled liposomes.

    • The lipid composition of the liposomes can be varied to mimic different biological membranes.

    • Extrude the liposomes through a polycarbonate membrane to obtain a uniform size distribution.[10]

  • Assay Setup:

    • In a fluorometer cuvette or a 96-well plate, mix the donor and acceptor liposomes in a suitable buffer.

    • Add the purified lipid transfer protein to initiate the transfer reaction.

    • As a negative control, perform a parallel experiment without the lipid transfer protein.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence intensity over time. As the fluorescent lipid is transferred from the donor to the acceptor liposomes, the self-quenching is relieved, resulting in an increase in fluorescence.

    • Alternatively, a FRET (Förster Resonance Energy Transfer) based assay can be used, where energy is transferred from a donor fluorophore to an acceptor fluorophore upon lipid transfer.[24]

  • Data Analysis:

    • Calculate the initial rate of lipid transfer from the slope of the fluorescence increase over time.

    • The percentage of lipid transfer can be calculated by normalizing the fluorescence signal to the maximum fluorescence obtained after disrupting the liposomes with a detergent (e.g., Triton X-100).[25]

In Vitro Radioactivity-Based Lipid Transfer Assay

This method provides a direct measure of lipid transfer using a radiolabeled lipid.[4][27]

Workflow:

Radioactivity_Assay_Workflow A Prepare Radiolabeled Donor and Unlabeled Acceptor Membranes B Incubate with Lipid Transfer Protein A->B C Separate Donor and Acceptor Membranes B->C D Quantify Radioactivity in Acceptor Fraction C->D

Workflow for a radioactivity-based lipid transfer assay.

Detailed Steps:

  • Preparation of Membranes:

    • Prepare donor membranes (e.g., liposomes or microsomes) containing a radiolabeled lipid (e.g., [3H]cholesterol or [14C]phosphatidylcholine).[4]

    • Prepare unlabeled acceptor membranes.

  • Transfer Reaction:

    • Incubate the donor and acceptor membranes with the purified lipid transfer protein.

    • The reaction is typically carried out at a specific temperature for a defined period.

  • Separation of Membranes:

    • Separate the donor and acceptor membranes. This can be achieved by various methods, such as centrifugation if the membranes have different densities, or by using affinity tags on one of the membrane populations.

  • Quantification of Radioactivity:

    • Measure the amount of radioactivity in the acceptor membrane fraction using a scintillation counter.

    • The amount of transferred lipid can be calculated based on the specific activity of the radiolabeled lipid.

Conclusion and Future Perspectives

The study of lipid carriers in prokaryotes and eukaryotes has revealed a fascinating evolutionary divergence in the mechanisms of lipid transport. While eukaryotes have developed a complex and highly regulated system involving both vesicular and non-vesicular transport, prokaryotes have evolved more direct and streamlined pathways to maintain their cell envelope. The comparative analysis of these systems not only enhances our fundamental understanding of cell biology but also opens up new avenues for drug development. Targeting prokaryotic lipid transport systems, for instance, could provide novel strategies for combating antibiotic-resistant bacteria. Further research, particularly in obtaining more quantitative data on the kinetics and specificity of a wider range of lipid carriers, will be crucial for a more complete understanding of these essential cellular processes. The evolutionary relationship between prokaryotic and eukaryotic lipid transfer proteins is an emerging area of research, with studies suggesting a common ancestry for some eukaryotic LTPs in Asgard archaea.[28][29][30]

References

Comparative Guide to Bactoprenol-Targeting Drugs: Mechanism of Action and Experimental Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drugs targeting Bactoprenol, a crucial lipid carrier in bacterial cell wall synthesis. By understanding their mechanisms of action and the experimental methods used for their validation, researchers can better strategize the development of novel antibacterial agents.

Introduction to this compound and its Role in Peptidoglycan Synthesis

This compound is a 55-carbon isoprenoid alcohol that plays a vital role in the biosynthesis of the bacterial cell wall, specifically in the transport of peptidoglycan precursors across the cytoplasmic membrane.[1] Its phosphorylated form, this compound phosphate (C55-P), acts as a carrier for N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits. The this compound-bound precursor, known as Lipid II, is then "flipped" across the membrane, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain.[2][3] Interference with the this compound cycle is a validated and effective strategy for antibacterial therapy.[4][5]

Comparative Analysis of this compound-Targeting Drugs

Several classes of antibiotics exert their effect by targeting the this compound-mediated steps of cell wall synthesis. This section compares the key characteristics of prominent examples.

FeatureVancomycinTeixobactinNisinBacitracin
Drug Class GlycopeptideDepsipeptideLantibioticPolypeptide
Primary Target Lipid II[6]Lipid II and Lipid III[5][7][8]Lipid II[2][9]This compound pyrophosphate (C55-PP)[9][10]
Binding Site on Lipid II D-Ala-D-Ala terminus of the pentapeptide[9][11]Pyrophosphate and sugar moieties[9][12]Pyrophosphate moiety of the headgroup[2]Binds to the pyrophosphate group of C55-PP, preventing its dephosphorylation to C55-P[10]
Effect on Membrane Integrity Primarily inhibits peptidoglycan synthesis; can affect membrane permeability at high concentrations.Forms pores in the presence of Lipid II, leading to membrane disruption.[12]Forms pores in the membrane after binding to Lipid II, causing rapid efflux of ions and small molecules.[8]Does not directly disrupt the membrane but inhibits the recycling of the this compound carrier.[10]
Common Resistance Mechanism Modification of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser, reducing binding affinity.No acquired resistance has been observed to date due to its targeting of a highly conserved, non-protein motif.[7][8]Enzymatic degradation by nisin resistance protein (NSR) and alterations in cell membrane composition.[6]Increased expression of the UppP phosphatase, which dephosphorylates C55-PP, and mutations in the BacA transporter.

Quantitative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound-targeting drugs against common Gram-positive pathogens. It is important to note that MIC values can vary between studies depending on the specific strains and methodologies used.

AntibioticStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis MIC (µg/mL)
Vancomycin 1[2]0.5 - 2[2][13]1 - 4[14]
Teixobactin 0.25[12]0.5[11]0.8[15]
Nisin 0.5 - 4.1[16]1.9 - 15.4[16]2 to >8.3[16]
Bacitracin 0.5 - 21 - 48 - 32

Experimental Protocols for Mechanism of Action Confirmation

Validating the mechanism of action of a potential this compound-targeting drug involves a series of key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Prepare a series of twofold dilutions of the antibiotic in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria without antibiotic) and negative (broth only) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium (typically 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

In Vitro Peptidoglycan Synthesis Assay

Objective: To directly measure the effect of a compound on the synthesis of peptidoglycan from its precursors.

Protocol:

  • Prepare a reaction mixture containing a source of peptidoglycan synthesis enzymes (e.g., bacterial membrane preparations), the lipid carrier this compound-P, and the soluble precursors UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp) and radiolabeled UDP-N-acetylglucosamine (e.g., [¹⁴C]UDP-GlcNAc).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at 30°C to allow for the synthesis of Lipid I and subsequently radiolabeled Lipid II.

  • Stop the reaction and extract the lipid-linked intermediates using a solvent system (e.g., butanol/pyridine acetate).

  • Separate the extracted products (Lipid I and Lipid II) by thin-layer chromatography (TLC).

  • Visualize and quantify the radiolabeled Lipid II using autoradiography or a phosphorimager to determine the extent of inhibition.[11]

Lipid II Binding Assay using Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity of a compound to Lipid II.

Protocol:

  • Prepare solutions of the test compound and purified Lipid II in the same buffer to minimize heats of dilution.

  • Load the Lipid II solution into the sample cell of the ITC instrument and the test compound solution into the injection syringe.

  • Perform a series of small, sequential injections of the compound into the Lipid II solution while monitoring the heat change.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][17]

Quantification of UDP-MurNAc-pentapeptide Accumulation

Objective: To determine if inhibition of the later stages of cell wall synthesis leads to the accumulation of the cytoplasmic precursor, UDP-MurNAc-pentapeptide.

Protocol:

  • Grow a bacterial culture to mid-log phase and expose it to the test compound at a concentration above its MIC.

  • Harvest the cells by centrifugation and quench their metabolism.

  • Extract the intracellular metabolites, including UDP-MurNAc-pentapeptide, using a method such as boiling water or solvent extraction.

  • Separate the extracted metabolites using reverse-phase high-performance liquid chromatography (HPLC).

  • Detect and quantify the amount of UDP-MurNAc-pentapeptide using mass spectrometry (MS) by comparing it to a standard curve. An increased level of this precursor in treated cells compared to untreated controls indicates inhibition of the membrane-associated steps of peptidoglycan synthesis.[18][19]

Visualizing the Mechanism and Experimental Workflow

Bacterial Peptidoglycan Synthesis Pathway and Drug Targets

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pp UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_pp MurC-F Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Bactoprenol_P This compound-P Bactoprenol_P->Lipid_I Lipid_II_in Lipid II (inner) Lipid_I->Lipid_II_in MurG Lipid_II_out Lipid II (outer) Lipid_II_in->Lipid_II_out Flippase Bactoprenol_PP This compound-PP Lipid_II_out->Bactoprenol_PP Transglycosylation/ Transpeptidation Peptidoglycan Growing Peptidoglycan Lipid_II_out->Peptidoglycan Incorporation Bactoprenol_PP->Bactoprenol_P Dephosphorylation Vancomycin Vancomycin Vancomycin->Lipid_II_out Binds D-Ala-D-Ala Teixobactin Teixobactin Teixobactin->Lipid_II_out Binds pyrophosphate Nisin Nisin Nisin->Lipid_II_out Binds pyrophosphate Bacitracin Bacitracin Bacitracin->Bactoprenol_PP Inhibits dephosphorylation

Caption: Peptidoglycan synthesis pathway and targets of key antibiotics.

Experimental Workflow for Confirming Mechanism of Action

MoA_Workflow cluster_initial_screening Initial Screening cluster_target_engagement Target Engagement cluster_binding_kinetics Binding Kinetics cluster_confirmation Confirmation MIC 1. Determine Minimum Inhibitory Concentration (MIC) Lysis 2. Bacterial Lysis Assay MIC->Lysis InVitro_PG 3. In Vitro Peptidoglycan Synthesis Assay Lysis->InVitro_PG Precursor_Accumulation 4. Measure Cytoplasmic Precursor Accumulation InVitro_PG->Precursor_Accumulation ITC 5. Isothermal Titration Calorimetry (ITC) for Lipid II Binding Precursor_Accumulation->ITC MoA_Confirmed Mechanism of Action Confirmed: This compound Pathway Inhibition ITC->MoA_Confirmed

Caption: Workflow for confirming a this compound-targeting mechanism.

References

Evaluating the Specificity of Inhibitors for Bactoprenol Versus Other Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of various inhibitors for bactoprenol over other lipids, supported by experimental data and detailed methodologies. Understanding this specificity is critical for the development of targeted antibacterial therapies with minimal off-target effects.

This compound, a C55 isoprenoid alcohol, is an essential lipid carrier in bacterial cell wall biosynthesis. It transports peptidoglycan precursors across the cell membrane, making it a prime target for antibiotics. However, the specificity of these inhibitors is a crucial determinant of their therapeutic index, as off-target interactions with other cellular lipids can lead to toxicity. This guide delves into the comparative specificity of prominent this compound inhibitors.

Inhibitor Specificity: A Quantitative Comparison

The following table summarizes the available quantitative data on the inhibitory activity of selected compounds against this compound- and dolichol-dependent processes. Dolichol is the eukaryotic equivalent of this compound, and inhibition of its function can be an indicator of potential off-target effects in host cells.

InhibitorTarget ProcessOrganism/SystemSubstrate(s)IC50/InhibitionCitation
BacitracinMannosyl & N-acetylglucosaminyl transferMung bean seedlingsGDP-[14C]mannose, UDP-[3H]N-acetylglucosamine50% inhibition at 5 mM[1][2]
BacitracinGlycosylation (in vivo)Carrot slices[14C]mannose92% inhibition at 2 mM[1][2][3][4]
BacitracinProtein synthesis (in vivo)Carrot slices[14C]lysine50% inhibition at 2 mM[1][2][3][4]

Mechanisms of Action and Target Interaction

The specificity of these inhibitors is rooted in their unique molecular interactions with this compound and its derivatives.

  • Bacitracin: This polypeptide antibiotic requires a divalent metal ion to form a complex with this compound pyrophosphate (C55-PP), sequestering it and preventing its dephosphorylation to this compound phosphate (C55-P). This halts the recycling of the lipid carrier, thereby inhibiting cell wall synthesis.[5][6] Its ability to also inhibit dolichol-phosphate-dependent glycosylation in plants, albeit at millimolar concentrations, suggests some cross-reactivity with other polyprenyl phosphates.[1][2][3][4]

  • Friulimicin B: This lipopeptide antibiotic forms a Ca2+-dependent complex with this compound phosphate (C55-P).[7][8][9] By sequestering C55-P, friulimicin B blocks its utilization in both peptidoglycan and teichoic acid biosynthesis.[7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound inhibitor specificity.

In Vitro Inhibition of Mannosyl and N-acetylglucosaminyl Transfer

This assay, adapted from studies on bacitracin, is used to assess the inhibition of polyprenyl phosphate-dependent glycosyltransferases.[1][2]

1. Enzyme Preparation:

  • A particulate enzyme fraction is prepared from mung bean seedlings (or another relevant source).

2. Reaction Mixture:

  • The reaction mixture contains the enzyme preparation, a buffered solution (e.g., Tris-HCl), and divalent cations (e.g., MgCl2).
  • Radiolabeled sugar precursors are added: GDP-[14C]mannose for mannosyl transfer and UDP-[3H]N-acetylglucosamine for N-acetylglucosaminyl transfer.
  • The inhibitor (e.g., bacitracin) is added at various concentrations.

3. Incubation and Analysis:

  • The reaction is incubated at an optimal temperature (e.g., 37°C).
  • The reaction is stopped, and the lipid-linked saccharides are extracted using an organic solvent (e.g., chloroform/methanol).
  • The amount of radioactivity incorporated into the lipid fraction is quantified by liquid scintillation counting.
  • The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the untreated control.

In Vivo Inhibition of Glycosylation and Protein Synthesis

This whole-cell assay provides insights into the inhibitor's effects in a more complex biological context.[1][2][3][4]

1. Cell Culture and Radiolabeling:

  • Carrot slices (or a relevant cell culture) are incubated in a suitable medium.
  • Radiolabeled precursors are added: [14C]mannose for glycosylation and [14C]lysine for protein synthesis.
  • The inhibitor is added at various concentrations.

2. Incubation and Fractionation:

  • The cells are incubated for a defined period to allow for precursor incorporation.
  • The cells are harvested and fractionated to separate glycoproteins and proteins.

3. Analysis:

  • The amount of radioactivity incorporated into the respective fractions is determined.
  • The percentage of inhibition is calculated by comparing the results from inhibitor-treated and untreated cells.

Visualizing Inhibition Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Inhibition_of_Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_inhibitors Inhibitors UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Bactoprenol_P This compound-P (C55-P) Bactoprenol_P->Lipid_I Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Bactoprenol_PP This compound-PP (C55-PP) Bactoprenol_PP->Bactoprenol_P Dephosphorylation Lipid_II_out Lipid_II_out Flippase->Lipid_II_out Translocation Peptidoglycan Growing Peptidoglycan Peptidoglycan->Peptidoglycan Cross-linking PBP Transglycosylase/ Transpeptidase (PBP) Lipid_II_out->Bactoprenol_PP Lipid_II_out->Peptidoglycan PBP Bacitracin Bacitracin Bacitracin->Bactoprenol_PP Sequesters Friulimicin_B Friulimicin_B Friulimicin_B->Bactoprenol_P Sequesters NAI_107 NAI_107 NAI_107->Lipid_II Binds to NAI_107->Lipid_II_out

Experimental_Workflow_Inhibition_Assay start Start enzyme_prep Prepare Enzyme Fraction (e.g., from Mung Beans) start->enzyme_prep reaction_setup Set up Reaction Mixture: - Enzyme - Buffer - Divalent Cations enzyme_prep->reaction_setup add_substrate Add Radiolabeled Substrate (e.g., GDP-[14C]mannose) reaction_setup->add_substrate add_inhibitor Add Inhibitor at Varying Concentrations add_substrate->add_inhibitor incubate Incubate at Optimal Temperature add_inhibitor->incubate extract Extract Lipid-Linked Saccharides incubate->extract quantify Quantify Radioactivity (Liquid Scintillation) extract->quantify analyze Calculate % Inhibition quantify->analyze end End analyze->end

Caption: A generalized workflow for an in vitro assay to determine the inhibitory effect of a compound on polyprenyl phosphate-dependent glycosyltransferases.

References

Safety Operating Guide

Bactoprenol: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling and disposal of bactoprenol. While specific disposal instructions for this compound are not widely published, this guide outlines a standard operating procedure based on its chemical properties as a large, hydrophobic polyprenol alcohol and general principles of chemical waste management in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its properties and to use appropriate Personal Protective Equipment (PPE). This compound is a C55 isoprenoid alcohol, a long-chain lipid that is insoluble in water.[1][2] While polyprenols are generally considered to have low toxicity, proper handling is crucial to minimize exposure and maintain a safe laboratory environment.[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols or when handling larger quantities.

This compound Properties for Handling and Disposal

The following table summarizes key data for this compound, essential for its safe management and disposal.

PropertyValueReference
Chemical Name This compound (C55-isoprenyl alcohol)[1][3]
CAS Number 12777-41-2[1]
Molecular Formula C₅₅H₉₂O[1][4]
Molar Mass 769.3 g/mol [4]
Physical State Oily Liquid[2]
Solubility Insoluble in water[2]
Primary Hazards Not classified as hazardous. Treat as a general, non-hazardous chemical.[2]

Protocol for Proper Disposal of this compound Waste

This protocol provides a step-by-step methodology for the safe disposal of this compound and materials contaminated with it. The primary disposal route for this type of organic chemical waste is through a licensed hazardous waste disposal service, typically involving incineration.[5] Under no circumstances should this compound be disposed of down the sanitary sewer. [6]

1. Waste Classification:

  • Classify this compound waste as non-halogenated organic waste .

  • This includes pure this compound, solutions containing this compound, and lab materials (e.g., pipette tips, tubes, gloves) grossly contaminated with this compound.

2. Waste Segregation and Collection:

  • Segregate this compound waste from other waste streams, such as aqueous waste, halogenated organic waste, and solid biohazardous waste.[7][8]

  • Collect liquid this compound waste in a designated, leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).[9]

  • Ensure the container is clearly labeled "Non-Halogenated Organic Waste" and list "this compound" as a constituent.[9]

  • Solid waste contaminated with this compound (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled, lined container.

3. Waste Storage:

  • Keep the waste container securely sealed when not in use.[9]

  • Store the container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[9][10]

  • Follow all institutional guidelines for the storage of chemical waste.

4. Final Disposal:

  • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]

  • Do not overfill waste containers. Follow institutional guidelines for maximum fill levels.

5. Spill Management:

  • In case of a small spill, absorb the this compound with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material using non-sparking tools and place it in the designated solid waste container for this compound.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Bactoprenol_Disposal_Workflow cluster_prep Preparation & Handling cluster_classification Waste Assessment cluster_collection Collection & Segregation cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_liquid Liquid or Solid Waste? ppe->is_liquid collect_liquid Collect in Labeled, Non-Halogenated Organic Liquid Waste Container is_liquid->collect_liquid Liquid collect_solid Collect in Labeled, Contaminated Solid Waste Container is_liquid->collect_solid Solid storage Store Sealed Container in Satellite Accumulation Area collect_liquid->storage collect_solid->storage disposal Arrange Pickup by EHS/Licensed Waste Contractor storage->disposal spill Spill Occurs spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect_solid Dispose of cleanup materials

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to the specific waste disposal policies and procedures established by their institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling Bactoprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bactoprenol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to prevent skin and eye contact.[1][2]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.To prevent direct skin contact.[2] Inspect gloves for integrity before use.[1]
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from potential splashes during handling and solution preparation.[2][3]
Body Protection A standard laboratory coat.To protect personal clothing and skin from accidental spills.[4]
Footwear Closed-toe shoes.To protect feet from spills and falling objects, a mandatory practice in all laboratory environments.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to use in experiments.

1. Preparation and Work Area Setup:

  • Ensure the work area, typically a laboratory bench, is clean and uncluttered.[1]

  • If there is a potential for generating aerosols or splashes, perform the work in a chemical fume hood or a biosafety cabinet.[5]

  • Assemble all necessary equipment and reagents before handling this compound.

2. Handling and Solution Preparation:

  • Don the appropriate PPE as specified in the table above.

  • Due to its lipid nature, this compound is likely to be handled in an organic solvent. Always handle flammable solvents in a well-ventilated area, away from ignition sources.[6]

  • Use a chemical-resistant spatula to handle solid this compound.

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Avoid direct contact with the substance. If contact occurs, wash the affected skin area thoroughly with soap and water.

3. Experimental Use:

  • Perform all procedures carefully to minimize the creation of splashes or aerosols.[4]

  • Do not eat, drink, or apply cosmetics in the laboratory.[1]

  • Never pipette by mouth; use a mechanical pipetting device.[1]

4. Post-Experiment:

  • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), especially if working in a biological safety context.[4]

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused/Surplus this compound Treat as chemical waste. Collect in a designated, labeled, and sealed waste container.[7] Do not mix with other waste streams unless permitted by your institution's guidelines.[7] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
This compound-Contaminated Waste Solids (e.g., gloves, pipette tips, paper towels): Place in a designated solid chemical waste container. Liquids (e.g., solvent solutions): Collect in a labeled, sealed, and appropriate liquid chemical waste container. Do not pour down the drain.[8][9]
Empty this compound Containers Rinse the container with a suitable solvent (e.g., ethanol). Collect the rinse as liquid chemical waste. Deface the label of the empty container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Workflow for Safe Handling of this compound

Bactoprenol_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem 3. Handle this compound (in fume hood if necessary) don_ppe->handle_chem run_exp 4. Conduct Experiment handle_chem->run_exp decon 5. Decontaminate Work Area run_exp->decon dispose 6. Dispose of Waste (Chemical Waste Containers) decon->dispose remove_ppe 7. Remove PPE dispose->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.